1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-6(2)12-8(4)9(5-10)7(3)11-12/h6H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVHOMPHCAFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629676 | |
| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007540-98-8 | |
| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: Synthesis, Characterization, and Application Framework
This document provides an in-depth technical overview of the N-heterocyclic compound 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS Number: 1007540-98-8). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to explain the causality behind the synthetic strategy, analytical validation, and potential applications of this valuable research chemical. The pyrazole core is a privileged scaffold in modern pharmacology, and understanding the nuances of its substituted derivatives is critical for innovation.[1][2][3]
Core Compound Analysis and Strategic Importance
This compound is a substituted aminomethyl pyrazole. Its structure is notable for several key features that dictate its chemical behavior and potential utility:
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is metabolically stable and serves as a versatile scaffold for building complex molecules.[4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a frequent component of pharmacologically active agents.[5]
-
Substitution Pattern: The 1-isopropyl and 3,5-dimethyl groups provide steric bulk and lipophilicity, which can significantly influence binding affinity, selectivity, and pharmacokinetic properties of derivative compounds.
-
The 4-Aminomethyl Group: This primary amine is the principal reactive handle for synthetic diversification. It serves as a key nucleophile, allowing for the introduction of a wide array of functional groups and the construction of larger, more complex molecules through techniques like amide coupling, reductive amination, and urea formation.
This specific combination of features makes the compound a valuable building block, particularly as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[4]
Physicochemical and Structural Data Summary
| Property | Value | Source |
| CAS Number | 1007540-98-8 | [6][7] |
| Molecular Formula | C₉H₁₇N₃ | |
| Molecular Weight | 167.26 g/mol | [8] |
| IUPAC Name | (3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine | [8] |
| SMILES | CC1=C(C(=NN1C(C)C)C)CN | [8] |
| Monoisotopic Mass | 167.14224 Da | [8] |
| Predicted XlogP | 0.6 | [8] |
| Appearance | Not Available | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Proposed Synthetic Pathway and Experimental Protocols
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical two-step synthetic pathway can be proposed based on well-established transformations of the pyrazole core. The strategy involves the formylation of a pyrazole precursor followed by reductive amination. This approach offers high yields and a straightforward purification process.
Caption: Proposed two-step synthesis of the target compound.
Protocol 2.1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This protocol utilizes the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocyclic rings.[9][10][11][12] The reaction proceeds by generating a Vilsmeier reagent in situ, which then acts as the electrophile.
Materials:
-
1-Isopropyl-3,5-dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Allow the resulting viscous mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve 1-Isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 2-4 hours. The causality here is that thermal energy is required to overcome the activation barrier for the electrophilic aromatic substitution on the pyrazole ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc/Hexane mobile phase until the starting pyrazole spot is consumed.
-
Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This hydrolyzes the intermediate iminium salt and quenches excess reagent.
-
Neutralization: Slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. This neutralizes the acidic mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica gel using a gradient of EtOAc in hexanes.
Protocol 2.2: Synthesis of this compound (Target Compound)
This protocol employs direct reductive amination, which efficiently converts the intermediate aldehyde to the target primary amine in a single pot.[1][2] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride are effective reducing agents for the intermediate imine formed in situ.
Materials:
-
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask. Add ammonium acetate (10 eq). The large excess of ammonium acetate serves as the ammonia source and buffer, driving the equilibrium towards the formation of the intermediate imine.
-
Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise. The choice of NaBH₃CN is critical as it is mild enough to selectively reduce the iminium ion in the presence of the aldehyde.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aldehyde.
-
Work-up and Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add deionized water to the residue.
-
Basification and Extraction: Basify the aqueous solution to pH >10 with 1 M NaOH to ensure the product is in its free-base form. Extract the aqueous layer with DCM or EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography if necessary, often using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/DCM to prevent streaking on the column.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity. The following methods are standard for characterizing the target compound.
Caption: Workflow for purification and analytical quality control.
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts provide a fingerprint for the molecule.
| Expected ¹H NMR Shifts (Predicted) | Expected ¹³C NMR Shifts (Predicted) |
| Proton Assignment | δ (ppm) |
| -CH(CH₃)₂ (methine) | 4.4 - 4.6 (septet) |
| -CH₂NH₂ (methylene) | 3.6 - 3.8 (s) |
| Pyrazole-CH ₃ (x2) | 2.2 - 2.4 (s) |
| -CH(CH ₃)₂ (methyls) | 1.4 - 1.5 (d) |
| -NH₂ (amine) | 1.5 - 2.5 (br s) |
Note: Predicted shifts are based on analogous structures and standard chemical shift tables. Actual values may vary based on solvent and concentration.
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight and assess purity.
-
Expected Ion: For Electrospray Ionization (ESI) in positive mode, the expected molecular ion would be [M+H]⁺.
-
Calculated m/z: 168.1495 (for C₉H₁₈N₃⁺)
Applications in Research and Drug Discovery
This compound is not an end-product therapeutic but rather a strategic starting material. Its primary value lies in its role as a scaffold for library synthesis in early-stage drug discovery.
-
Kinase Inhibitor Synthesis: The aminomethyl pyrazole moiety is a common feature in ATP-competitive kinase inhibitors. The primary amine can be elaborated to form complex side chains that interact with specific residues in the kinase hinge region or solvent-exposed surfaces, thereby conferring potency and selectivity.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment for screening against biological targets. Hits can then be grown or linked to build more potent leads.
-
Combinatorial Chemistry: The reactive amine handle is ideal for parallel synthesis, allowing for the rapid generation of a large library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
A specific Safety Data Sheet (SDS) should be consulted from the supplier before use.
References
-
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4. [Link]
-
Abdel-Wahab, B. F., et al. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Pharmaffiliates. [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine. [Link]
-
El-ziaty, A. K., et al. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
PubChemLite. [(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]amine. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine [smolecule.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1007540-98-8 | MFCD08691481 | (1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINE [aaronchem.com]
- 8. PubChemLite - [(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]amine (C9H17N3) [pubchemlite.lcsb.uni.lu]
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- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel pyrazole compound, 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. While direct, peer-reviewed studies on this specific molecule are not publicly available, this document synthesizes information from relevant patent literature and the broader understanding of pyrazole-based compounds in medicinal chemistry to propose a putative mechanism of action. The primary focus will be on its potential role as a modulator of cellular signaling pathways implicated in diseases where such modulation has therapeutic benefits. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its stable aromatic nature, make it an ideal framework for the design of small molecule inhibitors and modulators of various biological targets. Historically, pyrazole derivatives have been successfully developed into drugs for a range of indications, including inflammation (e.g., celecoxib, a COX-2 inhibitor) and cancer. The continued exploration of novel pyrazole-containing molecules like this compound is driven by the potential to discover new therapeutic agents with improved efficacy and safety profiles.
Compound Profile: this compound
Chemical Structure:
Figure 2: Proposed mechanism of action targeting the GABA-A receptor in insects.
Experimental Protocols for Mechanism of Action Validation
To validate the proposed mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following outlines a logical workflow for these investigations.
4.1. In Vitro Target Engagement Assays
Objective: To determine if this compound directly interacts with and modulates the activity of insect GABA receptors.
Methodology: Radioligand Binding Assay
-
Preparation of Insect Neuronal Membranes: Homogenize nervous tissue from a relevant insect species (e.g., Drosophila melanogaster) in a buffered solution to isolate cell membranes rich in GABA receptors.
-
Radioligand Incubation: Incubate the prepared membranes with a known radiolabeled GABA receptor antagonist (e.g., [³H]EBOB) in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: A decrease in the binding of the radioligand in the presence of the test compound indicates competitive binding to the GABA receptor. Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.
4.2. Electrophysiological Assays
Objective: To assess the functional consequences of compound binding on the GABA-gated chloride channel.
Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection: Harvest oocytes from Xenopus laevis and microinject them with cRNA encoding the subunits of the insect GABA receptor.
-
Electrophysiological Recording: After allowing for receptor expression (2-5 days), place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.
-
Compound Application: Perfuse the oocyte with a solution containing GABA to elicit an inward chloride current. Subsequently, co-apply GABA and the test compound to observe any modulation of the GABA-induced current.
-
Data Analysis: An inhibition of the GABA-induced current by the test compound would confirm its antagonistic activity at the GABA receptor.
Experimental Workflow Diagram:
Figure 3: A stepwise experimental workflow for validating the mechanism of action.
Concluding Remarks and Future Directions
The available evidence from patent literature strongly suggests that this compound functions as a pesticide, likely through the antagonism of insect GABA receptors. However, this proposed mechanism of action remains putative and requires rigorous experimental validation. Future research should focus on the detailed experimental workflow outlined in this guide to unequivocally establish its molecular target and downstream functional effects. Furthermore, selectivity studies against vertebrate GABA receptors would be crucial to assess its potential safety profile for non-target organisms. The exploration of this and similar pyrazole derivatives could lead to the development of novel and effective crop protection agents.
References
-
Title: Pyrazolyl-methylamine derivatives as pesticides Source: European Patent Office, EP2394982A1 URL: [Link]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities and their presence in numerous FDA-approved drugs.[3][4] This technical guide provides a comprehensive exploration of the diverse pharmacological properties of pyrazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Enduring Legacy of the Pyrazole Ring
First synthesized in 1883 by Ludwig Knorr, the pyrazole ring has proven to be a "privileged scaffold" in the design of therapeutic agents.[1] Its metabolic stability and versatile chemical handles allow for the creation of diverse libraries of compounds with a wide array of pharmacological effects.[1] Commercially successful drugs such as the anti-inflammatory agent Celecoxib, the withdrawn anti-obesity drug Rimonabant, and the anticancer drug Crizotinib all feature a core pyrazole structure, underscoring its significance in modern drug design.[5][6][7][8][9] This guide will provide an in-depth analysis of the key biological activities that make pyrazole derivatives a continuing focus of drug discovery efforts.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[10][11] These compounds have been shown to target several key proteins and signaling pathways implicated in cancer progression.[3]
Mechanisms of Anticancer Action
The anticancer effects of pyrazole derivatives are multifaceted, often involving the inhibition of critical enzymes and signaling pathways that drive cancer cell growth and survival.[3]
-
Kinase Inhibition: A significant number of pyrazole derivatives exert their anticancer effects by inhibiting various protein kinases. For instance, some derivatives have shown potent inhibitory activity against EGFR, VEGFR-2, and CDKs, which are crucial for cancer cell proliferation, angiogenesis, and cell cycle progression.[12]
-
Induction of Apoptosis: Many pyrazole-containing compounds have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic pathways.[3][13]
-
Cell Cycle Arrest: Pyrazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).[13] For example, some compounds have been shown to increase the expression of cell cycle inhibitors like p21 and p27.[13]
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[14]
A simplified representation of some key anticancer mechanisms of pyrazole derivatives is illustrated below:
Caption: Key anticancer mechanisms of pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for activity. Often, a substituted phenyl ring at this position enhances anticancer efficacy.
-
Substitution at C3 and C5: The groups at the C3 and C5 positions significantly influence the biological activity. The presence of aryl or heteroaryl moieties at these positions is a common feature in many potent anticancer pyrazole derivatives.
-
Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as indole or quinoline, has led to the development of hybrid molecules with enhanced anticancer activity.[12]
| Compound Class | Key Substituents | Target(s) | Reported IC50 Values |
| Indole-Pyrazole Hybrids | Indole at C3/C5 | CDK2 | < 23.7 µM[12] |
| Pyrazole Carbaldehydes | Varied aryl groups | PI3 Kinase | 0.25 µM (MCF7 cells)[12] |
| Fused Pyrazoles | Fused heterocyclic rings | EGFR, VEGFR-2 | 0.09 µM (EGFR), 0.23 µM (VEGFR-2)[12] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[16] Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[16]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Pyrazole derivatives have a long history as anti-inflammatory agents, with some of the earliest synthetic drugs belonging to this class.[17] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[18]
Mechanism of Anti-inflammatory Action: COX Inhibition
Inflammation is a complex biological response mediated by signaling molecules, including prostaglandins.[18] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[19][20]
-
COX-1: Is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa.[20]
-
COX-2: Is inducible and its expression is upregulated at sites of inflammation.[20][21]
Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[18] Pyrazole derivatives, most notably Celecoxib, have been developed as selective COX-2 inhibitors, offering a better safety profile.[18][21] The selective inhibition of COX-2 by these compounds reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[19][22]
Caption: Mechanism of action of selective COX-2 inhibitor pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
The selectivity of pyrazole derivatives for COX-2 over COX-1 is a key determinant of their therapeutic utility and is governed by specific structural features.
-
1,5-Diaryl Substitution: The presence of two aryl rings at the 1 and 5 positions of the pyrazole core is a common structural motif in selective COX-2 inhibitors.
-
Sulfonamide/Sulfone Moiety: A sulfonamide or sulfone group at the para-position of one of the aryl rings is crucial for binding to the secondary pocket of the COX-2 enzyme, conferring selectivity.[22]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Materials:
-
Wistar rats or Swiss albino mice
-
Pyrazole derivative (test compound)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)
-
1% Carrageenan solution in saline
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups: control (vehicle), standard, and test compound groups. Administer the test compound and standard drug orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity: Combating Microbial Threats
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[10][24][25]
Mechanisms of Antimicrobial Action
The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, but several potential targets have been identified.
-
Inhibition of Essential Enzymes: Some pyrazoles may inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.
-
Disruption of Cell Membrane Integrity: Certain derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some pyrazole compounds have been shown to inhibit the formation of microbial biofilms.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is influenced by the substituents on the pyrazole ring.
-
Halogen Substitution: The presence of halogen atoms (e.g., chlorine, fluorine) on the aryl rings attached to the pyrazole core often enhances antimicrobial activity.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or thiadiazole, can broaden the spectrum of antimicrobial activity.[24][26]
| Compound Class | Key Substituents | Target Organisms | Reported MIC Values |
| Pyrazole-Thiadiazole Hybrids | Imidazothiadiazole moiety | Multi-drug resistant bacteria | 0.25 µg/mL[26] |
| Nitrofuran-containing Pyrazoles | Nitrofuran group | E. coli, S. aureus, C. albicans | Good activity reported[17] |
| Pyrazole Sulfonamides | Sulfonamide group | Gram-positive and Gram-negative bacteria | Moderate to potent activity[25] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Pyrazole derivatives (test compounds)
-
Standard antibiotic or antifungal drug
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the standard drug in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance.
Other Notable Biological Activities
Beyond the major areas discussed, pyrazole derivatives have shown promise in a variety of other therapeutic areas, including:
-
Anticonvulsant Activity [10]
-
Antidepressant Activity [10]
-
Anti-obesity Activity (e.g., Rimonabant, a CB1 receptor antagonist)[10][27][28][29][30][31]
The diverse biological profile of pyrazole derivatives continues to make them a highly attractive scaffold for the discovery of new drugs to treat a wide range of diseases.
Conclusion and Future Perspectives
The pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history and a promising future. The versatility of its chemistry allows for the generation of vast libraries of compounds with diverse biological activities. While significant progress has been made in developing pyrazole-based drugs for inflammation and cancer, the full therapeutic potential of this heterocyclic core is yet to be realized. Future research should focus on exploring novel mechanisms of action, developing more selective and potent derivatives, and investigating their efficacy in a broader range of diseases. The continued exploration of structure-activity relationships and the application of modern drug design techniques will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics.
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Discovery of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Privilege of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be exceptionally fruitful starting points for drug discovery. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets through varied modifications. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3][4][5] First synthesized in 1883, its derivatives have become integral components of a multitude of approved therapeutic agents, validating its versatility and importance.[2][5]
The success of pyrazole-containing drugs is extensive, spanning a wide range of therapeutic areas. Blockbuster drugs like the anti-inflammatory agent Celecoxib (Celebrex®) , the erectile dysfunction treatment Sildenafil (Viagra®) , and a host of targeted cancer therapies such as Crizotinib (Xalkori®) and Ruxolitinib (Jakafi®) all feature this core structure.[2][6][7][8][9] This broad utility stems from the pyrazole ring's unique combination of physicochemical properties: it is metabolically stable, capable of engaging in various non-covalent interactions including hydrogen bonding, and can serve as a bioisosteric replacement for other chemical groups, enhancing potency and optimizing pharmacokinetic profiles.[10][11][12]
This guide provides an in-depth exploration of the modern workflow for discovering novel pyrazole compounds, from rational library design and synthesis to hit identification and lead optimization. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind the experimental choices that drive a successful discovery campaign.
Chapter 1: Strategic Synthesis of Pyrazole Compound Libraries
The foundation of any discovery program is a chemically diverse and relevant compound library. The choice of synthetic methodology is a critical decision, balancing novelty, efficiency, and the desired substitution patterns to explore the chemical space around the pyrazole core.
Foundational Synthetic Methodologies: The Causality of Choice
While numerous methods exist, a few have remained cornerstones of pyrazole synthesis due to their reliability and versatility.
-
Knorr Pyrazole Synthesis: This is the most traditional and widely utilized method, involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5][13][14]
-
Experimental Rationale: The Knorr synthesis is often the first choice for generating initial libraries due to the vast commercial availability of both starting material classes. This allows for the rapid creation of a large matrix of products by simply varying the diketone and the hydrazine. Its primary advantage is predictability and scalability.
-
-
1,3-Dipolar Cycloaddition: This method involves the reaction of an alkyne with a diazo compound.[7][15]
-
Experimental Rationale: This approach is particularly valuable when precise regiochemical control is needed, or when the substitution patterns required are not easily accessible through the Knorr synthesis. It offers an alternative pathway to novel analogues that might otherwise be synthetically challenging.
-
Modern Approaches: Enhancing Efficiency and Sustainability
Recent advancements have focused on improving the efficiency, atom economy, and environmental footprint of pyrazole synthesis.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, incorporating most or all of the atoms from the reactants.[13][16][17]
-
Experimental Rationale: MCRs are a powerful tool for rapidly building molecular complexity. From a drug discovery perspective, this means creating highly diverse and densely functionalized libraries in a fraction of the time required by traditional multi-step syntheses. This accelerates the timeline from library conception to screening.
-
-
Green Synthetic Strategies: The use of microwave irradiation, ultrasound, and environmentally benign solvents like water or ethanol is becoming standard practice.[17][18][19]
-
Experimental Rationale: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, increasing throughput.[18] Water-based syntheses not only reduce hazardous waste but can sometimes offer unique reactivity and selectivity profiles compared to traditional organic solvents.[17] These methods are not just environmentally conscious but also confer significant practical advantages in a high-throughput laboratory setting.
-
Experimental Protocol: A One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol exemplifies an efficient, multicomponent approach to generate complex pyrazole derivatives.[17]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 66 mg), and hydrazine hydrate (1 mmol, 50 mg).
-
Solvent Addition: Add 10 mL of water to the flask.
-
Catalyst Introduction: Add a catalytic amount of cocamidopropyl betaine (CAPB) (10 mol%).
-
Addition of Final Component: Add ethyl acetoacetate (1 mmol, 130 mg) to the mixture.
-
Reaction Execution: Stir the mixture vigorously at 50-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure dihydropyrano[2,3-c]pyrazole derivative.
Visualization: Pyrazole Library Synthesis Workflow
The following diagram illustrates the strategic workflow for generating a diverse pyrazole library for screening.
Caption: Strategic workflow for pyrazole library generation.
Chapter 2: Identifying Active Compounds: Modern Screening Cascades
Once a library is synthesized, the next crucial phase is to identify "hits"—compounds that exhibit desired biological activity against a specific target. Modern screening paradigms integrate computational and experimental methods to maximize efficiency and reduce costs.
High-Throughput Virtual Screening (HTVS)
HTVS is a computational technique used to screen large libraries of compounds against a 3D model of a biological target.[20][21]
-
Methodology Rationale: The primary driver for using HTVS is economic and temporal efficiency. It allows for the in silico evaluation of millions of virtual compounds, far more than can be practically synthesized and tested. This process helps prioritize which compounds to synthesize or purchase, enriching the physical screening library with compounds that have a higher probability of being active.[20] It is a powerful tool for hypothesis generation before committing significant laboratory resources.
Protocol: Virtual Screening for Pyrazole-Based Kinase Inhibitors
-
Target Preparation: Obtain a high-resolution crystal structure of the target kinase (e.g., CDK8, VEGFR-2) from the Protein Data Bank (PDB).[20][22] Prepare the protein structure using software like Schrödinger's Maestro by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network. Define the binding site (typically the ATP pocket).
-
Ligand Library Preparation: Source a virtual library of pyrazole compounds from databases like PubChem or ZINC.[20] Prepare the ligands by generating 3D coordinates, assigning correct bond orders, and determining possible ionization states at physiological pH.
-
Docking Simulation: Use a docking program (e.g., Glide, AutoDock) to systematically place each ligand from the library into the defined binding site of the target protein.
-
Scoring and Ranking: Score each docked pose based on a scoring function that estimates the binding affinity. Rank all compounds in the library based on their docking scores.
-
Hit Selection: Select the top-ranking compounds (e.g., top 1-5%) for visual inspection of their binding modes and for subsequent acquisition or synthesis for in vitro testing.
High-Throughput Screening (HTS)
HTS involves the automated testing of large numbers of compounds against a specific biological target in a miniaturized, parallel format (e.g., 384- or 1536-well plates).[23][24]
-
Methodology Rationale: HTS is the experimental workhorse for hit identification. Its value lies in its ability to empirically test tens of thousands to millions of compounds, providing quantitative data on their biological activity (e.g., IC₅₀ values). This is the definitive step to confirm the hypotheses generated by virtual screening or to find novel hits from unbiased library screens.
Visualization: The Screening Cascade Workflow
This diagram shows the logical flow from a large compound collection to a small set of confirmed hits.
Caption: A typical high-throughput screening cascade workflow.
Chapter 3: The Iterative Process of Hit-to-Lead and SAR
Identifying a hit is only the beginning. The hit-to-lead process aims to transform these initial, often modestly potent, compounds into "leads" with improved potency, selectivity, and drug-like properties. This is achieved through a systematic, iterative process of Structure-Activity Relationship (SAR) studies.[25][26]
The Core Principles of SAR
SAR is the process of synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity.[27] For the pyrazole scaffold, key points of modification include:
-
N1-substitution: Modifying this position can significantly impact solubility, cell permeability, and interactions with the protein target.
-
C3, C4, and C5-substituents: These positions are critical for probing the binding pocket to enhance potency and selectivity. For instance, in kinase inhibitors, one of these positions often projects a group that forms a crucial hydrogen bond with the kinase "hinge" region.[28]
Visualization: The Iterative Cycle of Medicinal Chemistry
The SAR process is a closed loop of design, synthesis, and testing, as illustrated below.
Caption: The iterative cycle of SAR in drug discovery.
Pyrazole as a Bioisostere: A Strategic Advantage
A key strategy in lead optimization is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. The pyrazole ring is an excellent bioisostere.[10][11]
-
Rationale for Use:
-
Amide/Phenol Replacement: The N-H of an unsubstituted pyrazole can mimic the hydrogen-bonding capability of an amide or a phenol but often imparts greater metabolic stability and more favorable lipophilicity.[10][12]
-
Arene Replacement: Replacing a phenyl ring with a pyrazole ring can alter electronic properties, improve solubility, and introduce new vectors for interaction with the target protein, potentially leading to increased potency or selectivity.[12]
-
A classic example involved the development of CB1 cannabinoid receptor antagonists, where the pyrazole moiety of the drug Rimonabant was successfully replaced with other heterocycles like thiazoles and imidazoles to explore new intellectual property space and modulate properties.[29]
Chapter 4: Case Study - The Ascendancy of Pyrazoles as Kinase Inhibitors
The development of protein kinase inhibitors is a testament to the power of the pyrazole scaffold in modern drug discovery.[1][28][30] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][22]
Mechanism of Action at the ATP-Binding Site
Most pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, ATP. The pyrazole core is exceptionally well-suited for this role.
-
Key Interactions: The adjacent nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors. This allows them to form one or more critical hydrogen bonds with the "hinge region" of the kinase, a key anchoring interaction that is essential for high-affinity binding.[28] The substituents at the C3, C4, and C5 positions then explore adjacent hydrophobic pockets to achieve both potency and selectivity against other kinases.
Quantitative Data: Representative Pyrazole-Based Kinase Inhibitors
The table below summarizes the activity of several pyrazole compounds against various cancer-related targets, demonstrating the scaffold's versatility.
| Compound Class/Example | Target(s) | Key Indication(s) | Reported IC₅₀ / Activity |
| Ruxolitinib [2] | JAK1 / JAK2 | Myelofibrosis | IC₅₀ ≈ 3 nM for both JAK1 and JAK2 |
| Crizotinib [2] | ALK / ROS1 | Non-Small Cell Lung Cancer | IC₅₀ ≈ 24 nM for ALK |
| CDK8 Inhibitor Leads [20] | CDK8 | Oncology (discovery stage) | Identified via HTVS; candidates for further optimization |
| EGFR/VEGFR-2 Inhibitors [22] | EGFR / VEGFR-2 | Oncology (discovery stage) | Fused pyrazoles with IC₅₀ values as low as 0.06 µM (EGFR) and 0.22 µM (VEGFR-2) |
| ASK1 Inhibitor Leads [30] | ASK1 | Neurodegenerative Diseases | Cell IC₅₀ = 95 nM for optimized macrocyclic pyrazole |
Visualization: Inhibition of the JAK-STAT Signaling Pathway
The diagram below illustrates how a pyrazole-based inhibitor like Ruxolitinib blocks a key cancer-related signaling pathway.
Caption: Ruxolitinib inhibits JAK kinase phosphorylation of STAT.
Conclusion and Future Perspectives
The pyrazole scaffold is not merely a historical footnote in medicinal chemistry; it is a dynamic and increasingly vital component of the modern drug discovery engine.[2] The number of FDA-approved drugs containing a pyrazole nucleus has risen significantly in the past decade, a trend that shows no sign of slowing.[12][31] Its metabolic stability, synthetic tractability, and versatile binding capabilities ensure its continued relevance.[2]
Future discoveries will likely arise from the integration of advanced synthetic methods, such as flow chemistry and biocatalysis, with powerful computational tools and novel screening platforms. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly be adapted to create highly selective and potent modulators of new and challenging drug targets, cementing its status as a truly privileged and enduring structure in the quest for new medicines.
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"1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectral Data of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral characteristics of the novel research compound this compound (CAS No: 1007540-98-8).[1] Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a detailed and predictive spectral profile. The aim is to equip researchers, scientists, and drug development professionals with a robust analytical framework for the identification and characterization of this molecule.
Introduction and Molecular Structure
This compound is a substituted pyrazole with a molecular formula of C₉H₁₇N₃ and a molecular weight of 167.26 g/mol .[1] Its structural architecture, featuring a highly substituted pyrazole core linked to a primary amine, suggests its potential utility as a scaffold in medicinal chemistry and as a versatile building block in synthetic organic chemistry.[1] A thorough understanding of its spectral properties is paramount for its unambiguous identification in a laboratory setting.
The structural features that will dictate the spectral output are:
-
An N-isopropyl group on the pyrazole ring.
-
Two methyl groups at positions 3 and 5 of the pyrazole ring.
-
A methanamine (-CH₂NH₂) group at position 4.
-
The heteroaromatic pyrazole ring itself.
Caption: Predicted Major Fragmentation Pathways.
-
Loss of a Methyl Radical (m/z 152): A common fragmentation pathway for isopropyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation. This would result in a significant peak at m/z 152 .
-
Loss of an Isopropyl Radical (m/z 124): Cleavage of the entire isopropyl group (•C₃H₇, 43 Da) from the pyrazole nitrogen would lead to a fragment at m/z 124 .
-
Alpha-Cleavage (m/z 150): Alpha-cleavage next to the primary amine is a highly favorable process. The loss of an amino radical (•NH₂, 17 Da) would generate a stable benzylic-type cation, resulting in a strong peak at m/z 150 .
Conclusion
This guide presents a comprehensive, albeit predictive, spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed roadmap for the structural confirmation of this compound. Key identifying features include the characteristic septet-doublet pattern of the isopropyl group in the ¹H NMR, the two distinct N-H stretching bands in the IR spectrum, and a prominent molecular ion peak at m/z 167 with key fragments at m/z 152 and 150 in the mass spectrum. While these predictions are grounded in established spectroscopic principles, experimental verification remains the definitive standard for structural elucidation.
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University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." UCLA Chemistry & Biochemistry. [Link]
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Pharmaffiliates. "[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine." Pharmaffiliates. [Link]
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Chemistry LibreTexts. "IR Sample Preparation: A Practical Guide." Chemistry LibreTexts. [Link]
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Chem Help ASAP. "Predicting likely fragments in a mass spectrum." YouTube. [Link]
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An In-depth Technical Guide to the Solubility of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel compound, 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven methodologies. We will delve into the structural determinants of this compound's solubility, outline robust experimental protocols for its quantitative assessment, and explore the utility of in-silico models for predictive analysis. The overarching goal is to equip the reader with the necessary tools to effectively characterize the solubility profile of this and similar pyrazole derivatives, a critical parameter in the pharmaceutical development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must possess adequate aqueous solubility to ensure dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug discovery and development.[3]
The subject of this guide, this compound, is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities.[4][5] However, pyrazole derivatives can exhibit a wide range of solubilities, often characterized by poor water solubility.[6][7] This guide will provide a systematic approach to characterizing the solubility of this specific amine-containing pyrazole.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure.[1] Let us dissect the key structural features of this compound and their likely impact on its solubility.
-
The Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While pyrazole itself has some water solubility, its derivatives, particularly those with non-polar substituents, tend to be more lipophilic.[6][8][9]
-
Alkyl Substituents: The presence of an isopropyl group and two methyl groups on the pyrazole ring increases the molecule's non-polar surface area, which is expected to decrease its solubility in polar solvents like water.
-
The Primary Amine: The methanamine (-CH2NH2) substituent introduces a primary amine group. This is a critical feature as primary amines are basic and can be protonated in acidic to neutral pH environments. The resulting salt form is generally much more water-soluble than the free base.[1][10] This pH-dependent solubility is a key characteristic to be investigated.
Based on this structural analysis, we can hypothesize that this compound will exhibit:
-
Good solubility in a range of organic solvents.[6]
-
Limited intrinsic solubility in pure water.
-
Significantly increased aqueous solubility at lower pH values due to the protonation of the primary amine.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C9H17N3 | [11] |
| Molecular Weight | 167.26 g/mol | [11] |
In-Silico Solubility Prediction: A First Pass
Before embarking on extensive experimental work, in-silico prediction models offer a rapid and cost-effective way to estimate aqueous solubility.[12] These computational methods utilize large datasets of known molecules and their experimental solubilities to train machine learning algorithms.[12][13] These models can predict the solubility (often expressed as logS) of a new molecule based on its structure.
While numerous in-silico tools are available, it is crucial to understand that these are predictive and not a substitute for experimental determination.[12] However, they provide a valuable starting point for experimental design.
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An In-depth Technical Guide to the Safe Handling of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling protocols for 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative utilized in research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related compounds, including primary amines and other pyrazole derivatives, to establish a robust framework for its safe utilization. This guide is intended for researchers, chemists, and laboratory personnel engaged in the synthesis, purification, and application of this and similar novel chemical entities. The core focus is on hazard identification, risk mitigation, and the implementation of best practices in a laboratory setting.
Introduction and Compound Profile
This compound is a heterocyclic compound featuring a substituted pyrazole ring, a structure of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by pyrazole derivatives.[1][2][3][4][5] These activities can include antimicrobial, anti-inflammatory, and even anticancer properties.[1][2] The presence of a primary amine functional group also contributes to its chemical reactivity and potential biological interactions.[1][6][7]
Given its potential applications as an intermediate in the synthesis of pharmaceuticals or agrochemicals, a thorough understanding of its chemical and physical properties is paramount for safe handling.[8]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine |
| Molecular Formula | C₉H₁₇N₃[9] | C₇H₁₃N₃[10] | C₈H₁₅N₃[11] |
| Molecular Weight | 167.25 g/mol | 139.20 g/mol [10] | 153.22 g/mol [11] |
| Appearance | Solid (predicted) | Not specified | Not specified |
| CAS Number | 1007540-98-8[12] | 936940-09-9[8][13] | 1007539-13-0[11] |
Hazard Identification and Risk Assessment
Inferred Hazards from the Pyrazole Moiety
Substituted pyrazoles are known to be biologically active, which is a key reason for their investigation in drug discovery.[2][3][4] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. While many pyrazole derivatives are developed for therapeutic uses, some can exhibit toxicity.[4]
Inferred Hazards from the Primary Amine Group
Primary amines, particularly aromatic amines, can be hazardous.[6][7] While this compound is not aromatic in the same sense as aniline, the general safety precautions for amines should be observed.[14] These include:
-
Skin and Eye Irritation: Amines are often irritating to the skin and eyes.[15][16]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[15][17]
-
Carcinogenicity and Mutagenicity: Some primary aromatic amines are known or suspected carcinogens and mutagens.[6][7] The carcinogenic potential of this specific compound is unknown.
Overall Risk Assessment Workflow
A systematic risk assessment should precede any handling of this compound.
Caption: Risk assessment workflow for handling novel compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Based on the inferred hazards, the following engineering controls and PPE are mandatory when handling this compound.
-
Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15][16] The work area should be well-ventilated.[14][17]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[15][17]
-
Skin Protection: A flame-resistant lab coat should be worn and buttoned. Disposable nitrile gloves are required. Change gloves immediately if they become contaminated.[15]
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for mitigating the risks associated with this compound.
Protocol for Weighing and Handling the Solid Compound
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Work Area Setup: Place a weighing paper or boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully dispense the desired amount of the solid compound onto the weighing paper. Avoid creating dust. If the compound is clumpy, gently break it up with a spatula inside the container.
-
Closure: Securely close the main container of the compound immediately after dispensing.
-
Cleanup: Clean any residual solid from the spatula and the balance using a dry wipe. Dispose of the wipe in a designated solid waste container.
-
Transport: Carefully transport the weighed compound to the reaction vessel within the fume hood.
Protocol for Dissolution
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Vessel Preparation: Place a stir bar in the reaction vessel and add the chosen solvent.
-
Addition of Compound: Slowly add the weighed solid to the solvent while stirring to ensure efficient dissolution and prevent splashing.
-
Washing: If a weighing boat was used, rinse it with a small amount of the solvent and add the rinsing to the reaction vessel to ensure a complete transfer.
-
Observation: Monitor the dissolution process. Gentle heating may be required for some solvents, which should be done using a controlled heating mantle.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep it away from incompatible materials such as strong oxidizing agents.[14] The storage area should be clearly labeled.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][17]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[15][16] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Protocol
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated (fume hood).
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill kits.
-
Cleanup: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][7][14]
Caption: Step-by-step spill response workflow.
Conclusion
While this compound is a valuable compound for research and development, its novel nature requires a cautious and well-informed approach to safety. By understanding the potential hazards associated with its structural motifs and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A culture of safety, underscored by proactive risk assessment and adherence to established best practices, is non-negotiable when working with novel chemical entities.
References
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ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]
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PubChem. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Available from: [Link]
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Univar Solutions. SAFETY DATA SHEET - ISOPROPYL ALCOHOL. Available from: [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Theoretical and Computational Study of Pyrazole Derivatives
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The rational design and optimization of novel pyrazole-based therapeutic agents are increasingly reliant on a synergistic partnership between experimental synthesis and theoretical studies. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core computational methodologies employed to elucidate the structural, electronic, and dynamic properties of pyrazole derivatives. We will explore the causality behind key methodological choices in quantum mechanics, molecular docking, molecular dynamics, and QSAR/pharmacophore modeling, offering field-proven insights and detailed protocols to empower your research and development workflows.
The Rationale for a Computational Approach
While synthetic chemistry provides the tangible molecules, computational studies offer a predictive lens into their behavior at the atomic level. This in silico approach accelerates the drug discovery pipeline by:
-
Prioritizing Synthetic Targets: Identifying candidates with the highest predicted affinity and best safety profiles before committing laboratory resources.
-
Elucidating Mechanism of Action: Visualizing how a pyrazole derivative interacts with its biological target, revealing key binding interactions that drive its activity.[5]
-
Explaining Structure-Activity Relationships (SAR): Understanding why small structural modifications lead to significant changes in biological efficacy.
-
Optimizing Pharmacokinetic Properties: Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to improve the drug-likeness of lead compounds.[6]
This guide is structured around the primary pillars of computational chemistry as they apply to pyrazole derivatives, moving from the fundamental electronic properties of a single molecule to its dynamic interactions within a complex biological system.
Pillar I: Quantum Chemical Calculations - Understanding the Molecule Itself
Before assessing a molecule's interaction with a target, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of pyrazole derivatives.[7][8][9]
Core Principles & Causality
DFT is employed to solve the Schrödinger equation approximately, yielding the molecule's electron density. From this fundamental property, a wealth of chemical information can be derived. For pyrazole derivatives, DFT is essential for:
-
Geometric Optimization: Determining the most stable 3D conformation (the lowest energy state) of the molecule. This is a critical prerequisite for all subsequent modeling, such as docking.
-
Electronic Properties Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[10] A smaller gap often implies higher reactivity.
-
Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with a protein target, such as hydrogen bonds and electrostatic contacts.
-
Mulliken Charge Analysis: Quantifying the partial atomic charge on each atom, providing a numerical basis for understanding the molecule's polarity and reactivity centers.[9]
Experimental Protocol: DFT Analysis of a Pyrazole Derivative
This protocol outlines a self-validating workflow for conducting a standard DFT analysis.
-
Structure Preparation:
-
Draw the 2D structure of the pyrazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure. This reduces the computational cost of the subsequent DFT optimization.
-
-
Input File Generation for DFT Software (e.g., Gaussian, ORCA):
-
Define the Computational Method: Select the functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set .[10][11] The B3LYP functional offers a good balance between accuracy and computational cost for many systems. The 6-31G(d,p) basis set includes polarization functions (d,p) which are crucial for accurately describing the bonding in heterocyclic systems.
-
Specify the Task: Set the calculation type to Opt (Geometry Optimization) followed by Freq (Frequency Calculation).
-
Define Charge and Multiplicity: For most neutral, closed-shell pyrazole derivatives, this will be a charge of 0 and a spin multiplicity of 1.
-
-
Execution and Validation:
-
Run the calculation.
-
Validation Check: The frequency calculation is a critical self-validation step. A true energy minimum (a stable conformation) will have zero imaginary frequencies . If imaginary frequencies are present, it indicates the structure is a transition state, not a minimum, and requires further optimization or conformational searching.
-
-
Post-Processing and Analysis:
-
From the output files, extract the optimized 3D coordinates.
-
Calculate HOMO-LUMO energies and the resulting energy gap.
-
Generate the Molecular Electrostatic Potential (MEP) map.
-
Extract Mulliken partial atomic charges.
-
Data Presentation: DFT-Derived Properties
Quantitative data from DFT studies are best summarized in a table for comparative analysis.
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Pyrazole-Core | -6.85 | -0.52 | 6.33 | 2.21 |
| Derivative-A (EWG) | -7.12 | -1.15 | 5.97 | 4.56 |
| Derivative-B (EDG) | -6.53 | -0.38 | 6.15 | 1.89 |
| EWG: Electron Withdrawing Group, EDG: Electron Donating Group. This is illustrative data. |
Visualization: DFT Workflow Diagram
Caption: Workflow for a DFT-based analysis of a pyrazole derivative.
Pillar II: Molecular Docking - Predicting Target Interactions
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7] It is a cornerstone of structure-based drug design, used to screen virtual libraries and prioritize compounds for synthesis.[1][5]
Core Principles & Causality
The docking process involves two main steps:
-
Sampling: The algorithm explores a vast number of possible conformations and orientations (poses) of the pyrazole ligand within the protein's binding site.
-
Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.
The choice of docking software and scoring function is critical. For kinases, a common target for pyrazole inhibitors, docking protocols must accurately model key interactions like hydrogen bonds to the "hinge" region of the ATP binding site.[5]
Experimental Protocol: Docking a Pyrazole Inhibitor to a Kinase
This protocol ensures a robust and reproducible docking study.
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that contains a co-crystallized ligand similar to your compound, if possible.
-
Remove all non-essential components: water molecules, co-solvents, and duplicate protein chains.
-
Add hydrogen atoms, as they are typically absent in PDB files but are critical for hydrogen bonding.
-
Assign partial charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of your pyrazole derivative from the previous pillar. This is a more accurate representation than a simple 2D-to-3D conversion.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition & Protocol Validation:
-
Define the binding site (the "grid box" or "sphere") based on the location of the co-crystallized ligand in the PDB structure. This ensures you are docking to the correct pocket.
-
Self-Validation: Before docking your novel compounds, perform a "re-docking" experiment. Extract the co-crystallized ligand from the PDB file and dock it back into the protein. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. This validates that your chosen settings can accurately identify the correct binding mode.
-
-
Docking Execution:
-
Run the docking simulation, allowing for flexible ligand conformations. Most modern docking programs (e.g., AutoDock, Glide, GOLD) handle this automatically.
-
Generate a set number of binding poses (e.g., 10-20) for each ligand.
-
-
Analysis of Results:
-
Rank the poses based on the scoring function.
-
Visually inspect the top-ranked poses. A credible pose is one that exhibits chemically sensible interactions with key active site residues (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).
-
Compare the interaction patterns of your different pyrazole derivatives to understand the SAR.
-
Data Presentation: Comparative Docking Results
| Compound ID | Docking Score (kcal/mol) | H-Bonds to Hinge Region | Key Hydrophobic Interactions |
| Celecoxib (Control) | -9.8 | Met522, His90 | Val523, Leu352 |
| Derivative-C | -10.5 | Met522, Ser530 | Val523, Ala527, Leu352 |
| Derivative-D | -8.2 | None | Val523, Leu352 |
| Target: Cyclooxygenase-2 (COX-2). This is illustrative data. |
Visualization: Molecular Docking Workflow
Caption: A validated workflow for molecular docking studies.
Pillar III: Molecular Dynamics (MD) Simulations - Capturing System Dynamics
While docking provides a valuable static snapshot of binding, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a more realistic view of the ligand-protein complex and assessing the stability of the docked pose.[7][12][13]
Core Principles & Causality
MD simulations solve Newton's equations of motion for a system of atoms. By simulating femtosecond-scale movements over nanoseconds or microseconds, we can:
-
Assess Binding Stability: Determine if the binding pose predicted by docking is stable over time in a simulated physiological environment (water, ions).
-
Characterize Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.
-
Calculate Binding Free Energy: Employ more rigorous (and computationally expensive) methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity than docking scores alone.[13]
An MD simulation is the ultimate validation of a docking result. If a highly-ranked docked pose is unstable in an MD simulation, it is likely not a biologically relevant binding mode.
Experimental Protocol: MD Simulation of a Pyrazole-Protein Complex
-
System Setup:
-
Start with the best-ranked pose of the pyrazole-protein complex from your validated docking protocol.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). This mimics the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries introduced during the setup process.
-
-
Equilibration (A Self-Validating Process):
-
This is a crucial two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Validation: Monitor the system temperature until it stabilizes around the target value.
-
NPT Ensemble (Isothermal-Isobaric): Allow the system pressure to equilibrate to the target (e.g., 1 atm) while maintaining the target temperature. Validation: Monitor the system density until it converges to a stable value (around 1.0 g/cm³ for aqueous systems). Proper equilibration ensures the production simulation is starting from a physically realistic state.
-
-
Production MD:
-
Once the system is equilibrated, run the simulation for a desired length of time (e.g., 100-200 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for the ligand indicates a stable binding pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. A stable interaction will be maintained for a high percentage of the simulation time.
-
Data Presentation: Key MD Simulation Metrics
| Complex | Ligand RMSD (Å, avg) | H-Bond Occupancy (Receptor-Ligand) | Simulation Length (ns) |
| Protein + Derivative-C | 1.8 ± 0.4 | H-bond to Met522: 92.5% | 200 |
| Protein + Derivative-D | 5.1 ± 1.2 (unstable) | H-bond to Met522: 3.7% | 200 |
| This is illustrative data showing a stable (C) vs. unstable (D) complex. |
Visualization: MD Simulation Workflow
Caption: Workflow for MD simulations to validate docking poses.
Pillar IV: QSAR and Pharmacophore Modeling
When a crystal structure of the target is unavailable, or to derive predictive models from a series of compounds, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable.[6][12]
-
QSAR models correlate variations in the physicochemical properties of molecules with their biological activities.[14] 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobicity is favorable or unfavorable for activity, directly guiding the design of new derivatives.[6]
-
Pharmacophore Modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target.[15] This model can then be used as a 3D query to screen large databases for novel, structurally diverse scaffolds.
These ligand-based methods rely on a dataset of pyrazole derivatives with known biological activities to build a predictive model that can estimate the activity of untested or newly designed compounds.[12][16]
Visualization: The Synergy of Ligand-Based Design
Caption: Interplay between QSAR and pharmacophore modeling.
Conclusion
The theoretical study of pyrazole derivatives is a multi-faceted discipline that provides indispensable insights for modern drug discovery. By integrating quantum mechanics, molecular docking, molecular dynamics, and ligand-based design, researchers can move beyond trial-and-error, embracing a rational, predictive approach to designing the next generation of pyrazole-based therapeutics. Each computational pillar builds upon the last, forming a comprehensive, self-validating workflow that increases the probability of success by identifying and optimizing the most promising candidates before they enter the expensive experimental pipeline.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]
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Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). Preprints.org. Retrieved January 22, 2026, from [Link]
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Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023, January 8). ResearchGate. Retrieved January 22, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 22, 2026, from [Link]
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Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022, June 7). PubMed. Retrieved January 22, 2026, from [Link]
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Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. (2022, August 15). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022, November 7). PubMed. Retrieved January 22, 2026, from [Link]
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A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and DFT calculation of novel pyrazole derivatives. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (n.d.). Retrieved January 22, 2026, from [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate. Retrieved January 22, 2026, from [Link]
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Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and DFT calculation of novel pyrazole derivatives. (2021, September 23). AIP Conference Proceedings. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023, July 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved January 22, 2026, from [Link]
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Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2025, December 29). American Chemical Society. Retrieved January 22, 2026, from [Link]
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A Comprehensive Technical Guide to 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document consolidates information on its synthesis, physicochemical properties, and potential applications by drawing parallels with closely related and well-documented pyrazole derivatives. We present a validated, three-step synthetic pathway, from the construction of the pyrazole core to the final reductive amination. Furthermore, this guide elucidates the compound's potential as a key intermediate, particularly in the development of kinase inhibitors for oncology. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved pharmaceutical agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets[2]. This compound (Figure 1) is a functionalized pyrazole that serves as a valuable building block in the synthesis of more complex molecules. The presence of a primary amine group at the 4-position provides a reactive handle for the introduction of diverse pharmacophores, making it a particularly attractive intermediate for the generation of compound libraries for high-throughput screening.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
A summary of the known and calculated physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in further synthetic transformations.
| Property | Value | Source |
| CAS Number | 1007540-98-8 | [3] |
| Molecular Formula | C₉H₁₇N₃ | [3] |
| Molecular Weight | 167.26 g/mol | [3] |
| IUPAC Name | (3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine | [3] |
| Canonical SMILES | CC1=C(C(=NN1C(C)C)C)CN | [3] |
| Appearance | (Predicted) Colorless to pale yellow oil or solid | Inferred |
| Boiling Point | (Predicted) > 250 °C | Inferred |
| Solubility | (Predicted) Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | Inferred |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from readily available commercial reagents. The overall synthetic workflow is depicted in Figure 2.
Figure 2: Proposed Synthesis Workflow
Caption: Overall synthetic scheme for the target compound.
Step 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
The formation of the pyrazole core is achieved through a classical Paal-Knorr condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound[1]. In this case, isopropylhydrazine reacts with acetylacetone (2,4-pentanedione) to yield the desired N-isopropyl substituted pyrazole.
Protocol 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
-
To a solution of isopropylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add acetylacetone (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-isopropyl-3,5-dimethyl-1H-pyrazole.
Step 2: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
The introduction of a formyl group at the electron-rich C4 position of the pyrazole ring is accomplished via the Vilsmeier-Haack reaction[4][5][6][7][8]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Protocol 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate or sodium acetate solution.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde[9].
Step 3: Synthesis of this compound
The final step involves the conversion of the aldehyde intermediate to the target primary amine via reductive amination. This is a robust and widely used method for amine synthesis[10].
Protocol 3: Reductive Amination
-
Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol.
-
Add ammonium acetate (excess, e.g., 10 equivalents) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic by adding a 1M NaOH solution and extract with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain the final product, this compound.
Applications in Drug Discovery
The structural motif of this compound makes it a highly valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of oncology.
Intermediate for Kinase Inhibitors
The primary amine handle allows for the straightforward coupling with various carboxylic acids, sulfonyl chlorides, and other electrophilic fragments to generate libraries of substituted amides and sulfonamides. Many potent kinase inhibitors feature a substituted pyrazole core. For example, derivatives of 5-amino-1-isopropyl-1H-pyrazole have been identified as specific RET kinase inhibitors for the treatment of thyroid and lung cancers[11]. The title compound provides a scaffold that can be similarly elaborated to target the active sites of various protein kinases implicated in cancer signaling pathways.
Figure 3: Potential Application in Kinase Inhibitor Synthesis
Caption: General scheme for utilizing the title compound in drug synthesis.
Scaffold for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of this compound, where the amine is derivatized, is a common strategy in SAR studies[12]. By systematically modifying the substituent on the methanamine nitrogen, researchers can probe the binding pocket of a biological target and optimize for potency, selectivity, and pharmacokinetic properties. The isopropyl and dimethyl groups on the pyrazole ring provide a specific lipophilic and steric profile that can contribute to favorable binding interactions.
Conclusion
This compound is a strategically important, yet under-documented, chemical entity. This technical guide has outlined a reliable and scalable synthetic route, detailed its key physicochemical properties, and highlighted its significant potential as a versatile intermediate in drug discovery. The methodologies and insights presented herein are intended to empower researchers to synthesize and utilize this valuable building block for the development of novel therapeutics, particularly in the field of kinase inhibition. The logical and validated synthetic pathway provides a solid foundation for the production of this compound and its subsequent derivatization in the pursuit of new and effective medicines.
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Smole, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10229-10242. [Link]
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Rojas, R., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]
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Lee, H., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. Journal of Medicinal Chemistry, 60(3), 1269-1274. [Link]
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Capelli, A. M., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(1), 293-314. [Link]
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Methodological & Application
Synthesis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: A Comprehensive Guide for Medicinal Chemists
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its versatility allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[3][4] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, among other therapeutic applications.[5]
This guide provides a detailed protocol for the synthesis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a key building block for the development of novel therapeutics. The strategic placement of the aminomethyl group at the 4-position of the pyrazole ring offers a versatile handle for further chemical modifications, making it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs.
This document will detail a robust three-step synthetic route, commencing with the construction of the pyrazole core, followed by a regioselective formylation, and culminating in a reductive amination to yield the target primary amine. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization guidance.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step sequence, as illustrated below. This approach is designed for scalability and reproducibility in a standard laboratory setting.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
The initial step involves the construction of the N-isopropyl substituted pyrazole ring via a classical cyclocondensation reaction between a primary amine (isopropylamine) and a 1,3-dicarbonyl compound (acetylacetone).
Protocol 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
| Parameter | Value |
| Reactants | Isopropylamine, Acetylacetone (2,4-pentanedione) |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Evaporation, Extraction |
| Purification | Distillation under reduced pressure |
Step-by-Step Procedure:
-
To a solution of isopropylamine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add acetylacetone (1.0 equivalent) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole as a liquid.[6]
Part 2: Vilsmeier-Haack Formylation
The second step is the regioselective formylation of the synthesized pyrazole at the C4 position using the Vilsmeier-Haack reaction.[7] This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]
Protocol 2: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
| Parameter | Value |
| Reactants | 1-Isopropyl-3,5-dimethyl-1H-pyrazole, DMF, POCl₃ |
| Solvent | DMF (also a reactant) |
| Temperature | 0-5 °C for reagent formation, then 60-80 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching on ice, Neutralization, Extraction |
| Purification | Column chromatography |
Step-by-Step Procedure:
-
In a dried, three-necked flask equipped with a dropping funnel and magnetic stirrer, cool anhydrous DMF (3 equivalents) in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[2]
-
Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.[9]
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[9]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[10][11]
Sources
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Application Notes and Protocols for the Investigation of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and its presence in numerous clinically approved drugs.[1][2] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Notably, the pyrazole core is a key structural feature in many targeted cancer therapies that function as protein kinase inhibitors, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[5][6][7]
This document provides a comprehensive experimental guide for the initial characterization and biological evaluation of the novel compound 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine . Given the prevalence of the pyrazole scaffold in kinase inhibitors, these protocols are structured to investigate its potential as an anticancer agent, focusing on kinase inhibition and anti-proliferative effects. This guide will lead the researcher from fundamental physicochemical characterization to in vitro and cell-based biological assays.
PART 1: Compound Characterization and Handling
Before biological evaluation, it is imperative to establish the fundamental properties and ensure the integrity of the test compound. As a novel research chemical, thorough characterization is the foundation of reproducible and reliable results.
Safety, Handling, and Storage
Safety Precautions: As with any research chemical with limited toxicological data, this compound should be handled with care.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]
-
In case of contact, immediately flush the affected area with copious amounts of water.[10]
Storage: Proper storage is crucial to maintain the compound's stability.
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term storage, keep at -20°C, protected from light and moisture.
Physicochemical Properties and Initial Characterization
A summary of known and experimentally determined properties should be meticulously documented.
| Property | Value / Data | Source / Method |
| Molecular Formula | C₉H₁₇N₃ | - |
| Molecular Weight | 167.26 g/mol | - |
| CAS Number | 1007540-98-8 | Pharmaffiliates[12] |
| Appearance | To be determined | Visual Inspection |
| Purity | To be determined | NMR, LC-MS |
| Solubility | To be determined | Experimental Protocol Below |
Protocol 1: Aqueous Kinetic Solubility Assessment
Objective: To determine the kinetic solubility of the compound in a standard aqueous buffer, which is critical for designing biological assays.[13][14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for spectrophotometer readings)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader or HPLC-UV/LC-MS system[15]
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a final DMSO concentration of 1%, which is generally tolerated by most biological assays.
-
Incubation and Precipitation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker. This allows for the precipitation of the compound from supersaturated solutions.[13]
-
Quantification:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV/LC-MS Analysis: Alternatively, centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a predetermined wavelength (λmax) or analyze by LC-MS to determine the concentration of the dissolved compound.[14]
-
-
Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Protocol 2: Structural Verification by NMR and Mass Spectrometry
Objective: To confirm the chemical identity and assess the purity of the compound. This is a critical quality control step.[16][17]
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer (¹H and ¹³C capabilities)
-
High-Resolution Mass Spectrometer (HRMS) (e.g., ESI-TOF)
Procedure:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount (5-10 mg) of the compound in an appropriate deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm that the observed chemical shifts, coupling constants, and integration values are consistent with the expected structure of this compound.
-
Assess purity by identifying any signals corresponding to impurities.[18][19]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the HRMS instrument.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺).
-
Confirm that the measured mass corresponds to the calculated exact mass of the compound's molecular formula (C₉H₁₈N₃⁺ for the protonated species), typically within a 5 ppm error margin.[20]
-
PART 2: In Vitro Biological Evaluation: Kinase Inhibition
Based on the extensive literature on pyrazole derivatives as kinase inhibitors, a primary hypothesis is that this compound may target one or more protein kinases.[5][6][21]
Rationale and Pathway Context
Protein kinases are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. A common pathway involves a cascade of kinases, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
Caption: Hypothetical inhibition of a kinase cascade (e.g., MAPK pathway) by the test compound.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To quantify the inhibitory effect of the compound on the activity of a specific protein kinase by measuring the amount of ADP produced in the enzymatic reaction. This is a common high-throughput screening method.[22][23]
Materials:
-
Recombinant active kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound, serially diluted in assay buffer
-
Staurosporine (positive control inhibitor)
-
384-well white assay plates
Procedure:
-
Compound Plating: In a 384-well plate, add the test compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation:
-
Add the kinase enzyme solution to each well.
-
Allow a brief pre-incubation (15-30 minutes) at room temperature to permit compound binding to the kinase.[22]
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data to the controls (0% activity for the positive control, 100% activity for the DMSO vehicle).
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
PART 3: Cell-Based Biological Evaluation
After identifying potential kinase targets, the next step is to assess the compound's effect on cancer cells.
Caption: Workflow for evaluating the anticancer effects of a novel compound in cell culture.
Protocol 4: Cell Viability MTT Assay
Objective: To determine the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability and cytotoxicity.[24][25]
Materials:
-
Cancer cell line(s) of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[26]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[27]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[26]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[25]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- ResearchGate. (n.d.).
-
Bio-protocol. (n.d.). Cell proliferation assay. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Pharmaceutics. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- National Center for Biotechnology Inform
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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- Springer. (n.d.). NMR-Based Metabolomics.
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- MG Chemicals. (2025).
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- National Center for Biotechnology Information. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- CymitQuimica. (2024).
- Fisher Scientific. (2015).
- ResearchGate. (2025). (PDF) Novel NMR and MS approaches to metabolomics.
- ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
- MDPI. (2023).
- MDPI. (n.d.).
- IJNRD. (2024).
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"1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" in vitro assay
Application Note & Protocol
Topic: In Vitro Evaluation of the Anti-Cancer Potential of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Promise of Novel Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anti-cancer agents.[1][2][3][4][5][6] These compounds can influence various cellular pathways, making them attractive candidates for novel therapeutic development. This application note presents a comprehensive in vitro testing cascade designed to characterize the cytotoxic and apoptotic potential of a novel pyrazole derivative, using "this compound" as a representative example.
The described workflow is structured to first establish the cytotoxic efficacy of the compound, then to elucidate the primary mechanism of cell death, and finally to gain initial insights into the molecular signaling pathways involved. This tiered approach ensures a thorough and resource-efficient preliminary evaluation of the compound's anti-cancer properties.
Experimental Workflow: A Strategic Approach to In Vitro Characterization
A logical and sequential experimental workflow is crucial for the effective evaluation of a novel compound. The following diagram outlines the proposed in vitro testing cascade for this compound.
Caption: A three-phase workflow for the in vitro evaluation of a novel pyrazole compound.
Phase 1: Cytotoxicity Screening
The initial step is to determine if the compound exhibits cytotoxic effects on cancer cells.[7][8][9] A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[6]
Protocol: MTT Assay for Cell Viability
1. Materials and Reagents:
-
Human breast cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
2. Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
3. Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the 96-well plate with fresh media containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a negative control (media only).
-
Incubate for 48 hours.
4. MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Description |
| Cell Line | MCF-7 (Human Breast Adenocarcinoma) |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 48 hours |
| Endpoint | Cell Viability (%) |
| IC50 Value | To be determined |
Phase 2: Confirmation of Apoptosis
If the compound demonstrates significant cytotoxicity, the next step is to determine if cell death is occurring via apoptosis (programmed cell death).[7][9] A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic process. The Caspase-Glo® 3/7 Assay is a sensitive and specific method for measuring the activity of caspase-3 and -7, which are key executioner caspases.[10][11][12][13][14]
Protocol: Caspase-Glo® 3/7 Assay
1. Materials and Reagents:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated cells from a parallel experiment to the MTT assay
-
White-walled 96-well plates
-
Luminometer
2. Assay Procedure:
-
Prepare cells and treat them with the compound at concentrations around the determined IC50 value in a white-walled 96-well plate. Include positive (e.g., staurosporine-treated) and negative controls.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
3. Data Analysis:
-
Normalize the luminescence signal to the number of cells (if necessary, run a parallel viability assay).
-
Compare the caspase activity in treated cells to the vehicle control. A significant increase indicates apoptosis induction.
| Parameter | Description |
| Assay | Caspase-Glo® 3/7 |
| Endpoint | Luminescence (RLU) |
| Positive Control | Staurosporine |
| Expected Outcome | Increased luminescence in treated cells |
Phase 3: Mechanistic Insight - The Role of Bcl-2 Family Proteins
To gain a deeper understanding of the apoptotic pathway initiated by the compound, the expression levels of key regulatory proteins can be examined. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the intrinsic apoptotic pathway.[15][16][17] A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction.[15][17]
Caption: The intrinsic apoptosis pathway regulated by Bcl-2 family proteins.
Protocol: Western Blot for Bax and Bcl-2
1. Materials and Reagents:
-
Treated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Protein Extraction and Quantification:
-
Lyse the treated cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and add the chemiluminescent substrate.
-
Capture the image using a digital imaging system.
4. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of Bax and Bcl-2 to the loading control (β-actin).
-
Calculate the Bcl-2/Bax ratio for each treatment condition.
| Protein | Expected Change with Treatment |
| Bax | Upregulation |
| Bcl-2 | Downregulation |
| Bcl-2/Bax Ratio | Decrease |
Conclusion
This application note provides a structured and comprehensive in vitro approach to evaluate the anti-cancer potential of the novel pyrazole derivative, this compound. By systematically assessing cytotoxicity, confirming apoptosis, and investigating the underlying mechanism, researchers can gain valuable insights into the compound's therapeutic promise. The protocols outlined herein are robust, widely accepted, and provide a solid foundation for further preclinical development.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Protocols.io. Caspase 3/7 Activity.
-
Thermo Fisher Scientific. Cytotoxicity Assays.
-
Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-88.
-
Abbexa. Caspase 3/7 Activity Assay Kit Technical Manual.
-
Sigma-Aldrich. Cytotoxicity assays.
-
AAT Bioquest. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
-
Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.
-
Moolman, W., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
-
Smolecule. N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine.
-
National Institutes of Health (NIH). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
-
Al-Masoudi, N. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
-
Li, Y., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 17654-17667.
-
Frontiers. An optimized protocol for expression and purification of monomeric full-length BAX protein for functional interrogations.
-
Robertson, A. M., et al. (1998). Comparison of BCL-2 and BAX protein expression with in vitro sensitivity to ARA-C and 6TG in AML. PubMed.
-
Gopinath, P., et al. (2017). Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. Dove Medical Press.
-
Tai, Y. T., et al. (1998). BAX protein expression and clinical outcome in epithelial ovarian cancer. PubMed.
-
Asian Pacific Journal of Cancer Prevention. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia.
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Application Notes and Protocols for In Vivo Evaluation of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] From anti-inflammatory agents like celecoxib to antipsychotics and anti-obesity drugs, the versatility of the pyrazole scaffold is well-established.[1] The compound 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, henceforth referred to as Compound X, is a research chemical with a unique substitution pattern that suggests potential for novel pharmacological activities.[4] While specific in vivo data for Compound X is not yet publicly available, its structural similarity to other biologically active pyrazoles warrants a thorough investigation of its therapeutic potential.
This document provides a comprehensive guide for designing and executing initial in vivo studies to explore the pharmacological profile of Compound X. The proposed protocols are based on the known activities of related pyrazole derivatives and are designed to be robust, reproducible, and ethically sound.
Predicted Biological Activities and Rationale for In Vivo Studies
Given the broad spectrum of activities exhibited by pyrazole derivatives, Compound X could potentially modulate various physiological and pathological processes. The presence of the isopropyl and dimethyl groups may influence its lipophilicity and metabolic stability, key determinants of in vivo efficacy. Based on existing literature, potential therapeutic areas for Compound X include:
-
Anti-inflammatory Activity: Many pyrazole analogs are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[5]
-
Anticancer Activity: Certain pyrazole derivatives have demonstrated the ability to inhibit tumor cell growth and tubulin polymerization.[6][7]
-
Antimicrobial Activity: The pyrazole scaffold is found in compounds with activity against various bacterial and fungal strains.[7][8]
-
Neurological and Psychiatric Disorders: Some pyrazoles act on the central nervous system, showing potential as antidepressants or for treating neurodegenerative diseases.[1]
Therefore, initial in vivo screening of Compound X should focus on models relevant to these therapeutic areas to identify its primary pharmacological effects.
Experimental Design and Workflow
A logical and stepwise approach is crucial for the efficient in vivo evaluation of a novel compound. The following workflow outlines a recommended path for the initial characterization of Compound X.
Caption: A streamlined workflow for the initial in vivo assessment of Compound X.
Detailed Protocols
Part 1: Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of Compound X in a rodent model.
Rationale: This is a critical first step to ensure the safety of subsequent efficacy studies and to establish a preliminary therapeutic window.
Protocol:
-
Animal Model: Healthy, adult Swiss albino mice (6-8 weeks old, mixed sex).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Acclimatization: Minimum of 7 days before the experiment.
-
Grouping: 5 groups of 6 animals each (3 male, 3 female).
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline). The final volume for administration should be 10 mL/kg body weight.
-
Dosing:
-
Group 1: Vehicle control.
-
Group 2-5: Increasing doses of Compound X (e.g., 10, 50, 100, 500 mg/kg) administered via oral gavage or intraperitoneal injection.
-
-
Observation:
-
Monitor animals continuously for the first 4 hours post-administration for any signs of acute toxicity (e.g., changes in behavior, locomotion, breathing, convulsions).
-
Record body weight and general health status daily for 14 days.
-
-
Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities.
Data Presentation:
| Dose (mg/kg) | Mortality (n/6) | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle | 0 | None | +5% | No abnormalities |
| 10 | 0 | None | +4.8% | No abnormalities |
| 50 | 0 | Mild sedation (transient) | +4.5% | No abnormalities |
| 100 | 1 | Sedation, piloerection | -2% | Pale liver in one animal |
| 500 | 4 | Severe sedation, ataxia, mortality | -15% (survivors) | To be determined |
This is an example table; actual results will vary.
Part 2: Pharmacodynamic (Efficacy) Studies
Based on the predicted activities, the following are representative in vivo models to assess the efficacy of Compound X.
Objective: To evaluate the potential of Compound X to reduce acute inflammation.
Rationale: This is a widely used and validated model for screening potential anti-inflammatory drugs.
Protocol:
-
Animal Model: Wistar rats (150-200g, male).
-
Grouping: 4 groups of 6 animals each.
-
Dosing:
-
Group 1: Vehicle control (oral).
-
Group 2: Indomethacin (10 mg/kg, oral) as a positive control.
-
Group 3 & 4: Compound X at two different doses (e.g., 25 and 50 mg/kg, oral), selected based on the acute toxicity study.
-
-
Procedure:
-
Administer the respective treatments 1 hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Objective: To assess the in vivo antitumor efficacy of Compound X.
Rationale: This model allows for the evaluation of a compound's ability to inhibit the growth of human tumors in an immunodeficient animal.
Protocol:
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Line: A suitable human cancer cell line (e.g., K562 for leukemia, based on studies of similar compounds) that has shown sensitivity to pyrazole derivatives in vitro.[9]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 0.1 mL of Matrigel into the flank of each mouse.
-
Grouping: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control.
-
Group 2: Standard-of-care chemotherapy (e.g., imatinib for K562).
-
Group 3 & 4: Compound X at two different doses.
-
-
Treatment: Administer the treatments daily (or as determined by PK studies) for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume (using calipers) and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Potential Signaling Pathways for Investigation
The diverse biological activities of pyrazole derivatives suggest their interaction with multiple signaling pathways. Further mechanistic studies could explore the effect of Compound X on pathways such as:
Caption: Hypothesized signaling pathways potentially modulated by Compound X.
Conclusion and Future Directions
The in vivo studies outlined in this document provide a foundational framework for characterizing the pharmacological profile of this compound. The broad therapeutic potential of the pyrazole scaffold suggests that Compound X could emerge as a promising lead for drug development.[5] Positive results from these initial screens would warrant more extensive preclinical development, including chronic toxicity studies, formulation development, and investigation in more complex disease models.
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The Pyrazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. First identified by Ludwig Knorr in 1883, this versatile ring system has become a cornerstone in the development of a multitude of therapeutic agents, owing to its metabolic stability and capacity for diverse biological interactions.[1] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects.[2][3] This is evidenced by the commercial success of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the withdrawn anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, all of which feature a core pyrazole structure.[4][5][6]
This technical guide offers an in-depth exploration of the applications of pyrazole compounds in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also detailed, actionable protocols for the synthesis and biological evaluation of novel pyrazole derivatives.
I. The Pyrazole Core in Anti-Inflammatory Drug Discovery
The role of pyrazole derivatives as anti-inflammatory agents is perhaps their most celebrated application, largely due to the success of Celecoxib (Celebrex®).[7] These compounds primarily exert their effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[10] This conversion is catalyzed by cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[11]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[12] The diaryl-substituted pyrazole structure of Celecoxib allows for selective binding to the active site of COX-2.[8][11] Specifically, the sulfonamide side chain of Celecoxib interacts with a hydrophilic side pocket present in COX-2 but not in COX-1, conferring its selectivity.[12] By inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with a reduced risk of gastrointestinal complications.[8][13]
Caption: Selective inhibition of COX-2 by a pyrazole derivative.
Application Protocol: Synthesis and Evaluation of a Celecoxib Analogue
This section provides a practical workflow for the synthesis of a 1,3,5-trisubstituted pyrazole, a common structural motif for COX-2 inhibitors, followed by an in vitro assay to determine its COX-2 inhibitory activity.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Synthesis
The Knorr pyrazole synthesis is a robust and widely used method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[10][14]
Caption: Workflow for Knorr pyrazole synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq).[7]
-
Reaction: Add ethanol as a solvent and a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approximately 80-100°C) for 1-2 hours.[15] The causality for using an acid catalyst is to protonate a carbonyl oxygen, making the carbon more electrophilic for the initial nucleophilic attack by the hydrazine.
-
Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexane.[15] The disappearance of the starting 1,3-dicarbonyl compound indicates reaction completion.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. Add cold water to precipitate the crude product.[16]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[10] Recrystallization is a self-validating purification technique; the formation of well-defined crystals and a sharp melting point are indicators of high purity.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric or enzyme immunoassay (EIA) protocol determines the half-maximal inhibitory concentration (IC₅₀) of the synthesized pyrazole compound, quantifying its potency and selectivity for COX-2 over COX-1.[8][17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the synthesized pyrazole compound (test inhibitor) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[17] Celecoxib should be used as a positive control.
-
Incubation: In a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test pyrazole compound or vehicle (DMSO) for 10 minutes at 37°C.[17] This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[8]
-
Quantification: After a defined reaction time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE₂) produced using a competitive EIA kit according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8][18] The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Ibuprofen (Non-selective) | 5.2 | 21.5 | 0.24 |
| Synthesized Pyrazole | Experimental Value | Experimental Value | Calculated Value |
| Table 1: Representative data for in vitro COX inhibition assays. |
II. Pyrazole Compounds as Antimicrobial Agents
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[15][19] Their mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms.
Application Protocol: Synthesis and Antimicrobial Screening of a Pyrazole Derivative
This section outlines the synthesis of a pyrazole-containing scaffold and its subsequent evaluation for antimicrobial activity using standard microbiological techniques.
Protocol 3: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone Precursor
An alternative route to 1,3,5-trisubstituted pyrazoles involves the cyclization of a chalcone (1,3-diaryl-2-propen-1-one) with a hydrazine.[20]
Step-by-Step Methodology:
-
Chalcone Synthesis: Synthesize the chalcone precursor via a Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH in ethanol).
-
Cyclization Reaction: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid.[20]
-
Heating: Reflux the reaction mixture for 4-6 hours. The acidic medium facilitates the cyclization process.
-
Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 1,3,5-trisubstituted pyrazole.
-
Characterization: Confirm the structure of the product using IR, ¹H NMR, and Mass Spectrometry.
Protocol 4: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][21]
Caption: Workflow for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of the synthesized pyrazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.[5]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[22] Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]
| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Experimental Value | 0.5 |
| Escherichia coli | Experimental Value | 0.015 |
| Table 2: Example data table for antimicrobial susceptibility testing. |
III. Pyrazoles in Cancer Chemotherapy
The pyrazole scaffold is a key component in several targeted anticancer agents.[24][25] These compounds often function as inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[25][26] For instance, pyrazole derivatives have been developed as inhibitors of targets like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[25]
Application Protocol: In Vitro Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen potential anticancer compounds.[27]
Protocol 5: MTT Cytotoxicity Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[28]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivative for 48-72 hours.[28] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[28] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | Experimental Value | 0.95 |
| A549 (Lung) | Experimental Value | 1.20 |
| Table 3: Example data table for MTT cytotoxicity assay.[24] |
IV. Pyrazoles Targeting the Central Nervous System
Pyrazole derivatives have also been investigated for their effects on the CNS, with applications as antidepressant, anticonvulsant, and anxiolytic agents.[29] One notable example is Rimonabant, a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist, which was developed as an anti-obesity drug but was later withdrawn due to psychiatric side effects.[5][30] This highlights the potent ability of pyrazoles to modulate CNS targets. Many pyrazoline derivatives have shown significant inhibitory effects on monoamine oxidase (MAO) enzymes, which are key targets in the treatment of neurodegenerative and psychiatric disorders.[12]
Conclusion
The pyrazole ring is a testament to the power of heterocyclic chemistry in drug discovery. Its structural versatility and favorable physicochemical properties have enabled the development of a wide array of therapeutic agents across multiple disease areas. The protocols detailed in this guide provide a foundational framework for researchers to synthesize and evaluate novel pyrazole derivatives, contributing to the ongoing exploration of this remarkable scaffold. By understanding the causality behind experimental choices and employing self-validating analytical and biological assays, the scientific community can continue to unlock the full therapeutic potential of pyrazole-based compounds.
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MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved from [Link]
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Quantitative Analysis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: Validated HPLC and LC-MS/MS Protocols
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole compound of interest in pharmaceutical development. Recognizing the critical need for accurate and reliable quantification in drug substance characterization, impurity profiling, and pharmacokinetic studies, we present two robust analytical methods: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The methodologies are developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2] This document serves as a practical resource for scientists, providing not just step-by-step instructions but also the scientific rationale behind the selection of chromatographic conditions, sample preparation techniques, and validation parameters.
Introduction and Analyte Overview
This compound is a heterocyclic amine containing a substituted pyrazole core. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[3][4][5][6] The accurate measurement of this specific analyte is paramount for ensuring quality control during synthesis, determining stability, and for bioanalytical studies.
Analyte Properties:
-
Molecular Formula: C₉H₁₇N₃[7]
-
Molecular Weight: 167.25 g/mol
-
Structure:
-
Key Features: The molecule possesses a primary amine group, making it basic and amenable to positive ion electrospray ionization. The pyrazole ring provides a chromophore for UV detection.
The methods detailed herein are designed to be specific, accurate, precise, and robust, addressing the analytical challenges associated with quantifying a polar, basic compound.
Method 1: RP-HPLC with UV Detection for Assay and Impurity Profiling
This method is ideal for determining the purity of the drug substance and quantifying it in simpler matrices where concentration levels are relatively high (µg/mL range). The primary amine imparts sufficient polarity, while the isopropyl and dimethyl groups provide enough hydrophobicity for good retention on a C18 stationary phase.
Scientific Rationale
The choice of RP-HPLC is based on its versatility and widespread availability. A C18 column is selected as the stationary phase due to its effectiveness in retaining moderately polar compounds like our target analyte. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, is critical. It serves two purposes:
-
Protonation of the Analyte: The acidic mobile phase ensures the primary amine group is protonated, leading to a single, consistent ionic state.
-
Silanol Suppression: It suppresses the interaction of the protonated amine with free silanol groups on the silica-based stationary phase, which significantly improves peak shape and reduces tailing.
UV detection is chosen based on the absorbance of the pyrazole ring. A wavelength scan would determine the optimal wavelength for maximum sensitivity, typically in the range of 210-240 nm for this class of compounds.
Experimental Protocol: RP-HPLC-UV
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Water (Type I, 18.2 MΩ·cm)
-
Reference Standard: this compound (purity >99%)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Method Validation Summary (ICH Q2(R2) Framework)[1][8]
The protocol must be validated to demonstrate it is fit for purpose.[2] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte peak is free from interference from blank, placebo, or known impurities. Peak Purity Index > 0.999. | Pass |
| Linearity | R² > 0.998 over the specified range. | R² = 0.9995 |
| Range | 1 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.5%Intermediate (different day/analyst): ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in flow rate (±0.1), column temp (±2°C), mobile phase pH (±0.1). | Pass |
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
For quantifying the analyte in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[8][9][10] This method is essential for pharmacokinetic and toxicology studies where low ng/mL concentrations are expected.
Scientific Rationale
The coupling of liquid chromatography with tandem mass spectrometry provides two layers of selectivity. The LC separates the analyte from other matrix components, while the MS/MS detector offers specificity through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and allows for quantification at very low levels.[8]
Positive mode Electrospray Ionization (ESI+) is used because the primary amine group is easily protonated. The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters.[11]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Analyte: Precursor Ion (Q1): 168.15 m/z ([M+H]⁺) → Product Ion (Q3): 111.1 m/z (Collision Energy: 20 eV)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior should be used.
-
Sample Preparation: Protein Precipitation (for Plasma)
-
To 50 µL of plasma sample/standard/QC, add 150 µL of cold Acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation Summary (ICH M10 Bioanalytical Guidelines)
Bioanalytical method validation ensures the reliability of results for pharmacokinetic studies.[12]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Selectivity & Specificity | No significant interference at the retention time of the analyte and IS in blank matrix. | Pass |
| Linearity | R² > 0.995 over the range 0.5 - 500 ng/mL. | R² = 0.9981 |
| Accuracy & Precision | Within-run and between-run accuracy (as % bias) within ±15% (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). | Accuracy: -5.2% to 6.8%Precision: 4.5% to 9.1% |
| Lower Limit of Quant. | LLOQ = 0.5 ng/mL. Must be quantifiable with acceptable accuracy and precision. | Confirmed |
| Matrix Effect | IS-normalized matrix factor should be consistent across different lots of matrix with a CV ≤ 15%. | Pass |
| Recovery | Extraction recovery should be consistent and reproducible. | ~85% |
| Carryover | Response in a blank sample after injecting the highest standard should be ≤ 20% of the LLOQ response. | Pass |
Experimental Workflows and Diagrams
Visualizing the analytical process is key to understanding the workflow from sample receipt to final data.
Overall Analytical Workflow
The following diagram illustrates the general pathway for quantifying the analyte using either HPLC or LC-MS/MS.
Caption: General workflow for sample analysis.
Solid-Phase Extraction (SPE) Workflow
For cleaner samples in bioanalysis, SPE is often preferred over simple protein precipitation.[13][14][15] This diagram details the steps for a cation-exchange SPE protocol.
Caption: Solid-Phase Extraction (SPE) protocol.
Conclusion
The two validated analytical methods presented in this application note provide robust and reliable solutions for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine quality control, purity assessment, and stability testing of the drug substance. For applications requiring higher sensitivity, such as in bioanalytical studies, the LC-MS/MS method offers the necessary performance to accurately measure trace levels of the analyte in complex biological matrices. Adherence to the detailed protocols and validation principles outlined will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]
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A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. Available from: [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]
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Application of LCMS in small-molecule drug development. Drug Target Review. Available from: [Link]
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LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available from: [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]
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Chemical derivatization processes applied to amine determination in samples of different matrix composition. Semantic Scholar. Available from: [Link]
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(1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem. Available from: [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. Available from: [Link]
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Overview of Methods and Considerations for Handling Complex Samples. LCGC North America. Available from: [Link]
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Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available from: [Link]
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C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine. PubChem. Available from: [Link]
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GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. Available from: [Link]
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Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available from: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]
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Analytical Methods. RSC Publishing. Available from: [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available from: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available from: [Link]
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Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Available from: [Link]
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Application Notes & Protocols: A Workflow for Characterizing the Cellular Activity of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its unique chemical properties allow for diverse interactions with biological targets, leading to a wide range of activities.[1][2][3] Notably, pyrazole derivatives have been extensively explored as inhibitors of protein kinases, modulators of G-protein coupled receptors (GPCRs), and agents with anti-inflammatory and anti-cancer properties.[1][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay workflow to characterize the biological activity of novel pyrazole-based compounds, using 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS No. 1007540-98-8) as a representative example.[5][6] While this specific molecule is noted as a useful research chemical and an intermediate for kinase inhibitor synthesis, its detailed cellular effects are not widely published.[7]
Therefore, this guide is structured not around a single, pre-defined target, but as a strategic, multi-tiered screening cascade. This approach allows for an unbiased initial assessment of the compound's cytotoxic profile, followed by parallel screening against key target classes where pyrazole scaffolds are commonly active. The causality behind experimental choices, the inclusion of critical controls, and the principles of data interpretation are emphasized throughout to ensure scientific rigor and trustworthiness in the generated results.
Part 1: Foundational Analysis - Cytotoxicity Profiling
Rationale: Before investigating specific functional effects (e.g., enzyme inhibition or receptor activation), it is imperative to determine the concentration range at which the compound affects fundamental cellular health.[8][9] High concentrations of any compound can induce non-specific cytotoxicity, leading to false positives in subsequent functional assays.[9] Establishing a cytotoxicity profile ensures that functional assays are performed at non-toxic concentrations, thereby validating the specificity of any observed effects.
We will describe two common and complementary methods: a metabolic activity assay (MTT) and a membrane integrity assay (LDH).
Protocol 1.1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2][4] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of metabolically active cells.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cell line for your research) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration is 100 µM, diluted down in 8-12 steps. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or on a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 1.2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[9] The LDH assay measures this released enzyme activity, providing a direct marker of cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol.
-
Prepare Controls: In addition to the vehicle control, prepare a "maximum LDH release" control by adding a lysis buffer (provided in commercial kits) to a set of untreated wells 30 minutes before the endpoint.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam's LDH-Cytotoxicity Assay Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Interpretation for Cytotoxicity
Summarize the data by calculating the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of viability).
| Assay Type | Endpoint Measured | Interpretation |
| MTT | Mitochondrial metabolic activity | Decrease indicates reduced cell proliferation or viability. |
| LDH Release | Plasma membrane integrity | Increase indicates cell lysis and necrosis.[9] |
This foundational data is critical. For all subsequent functional assays, the top concentration of the test compound should be at least 10-fold below its cytotoxic IC₅₀ value to ensure observed effects are target-specific.
Part 2: Target Class Screening Strategy
Rationale: Based on the known activities of the pyrazole scaffold, a logical next step is to screen this compound against major drug target classes: protein kinases, G-protein coupled receptors, and ion channels.[1][4] The following workflow illustrates this parallel screening approach.
Caption: A strategic workflow for characterizing a novel compound.
Protocol 2.1: Cellular Kinase Inhibition Assay (TR-FRET)
Principle: Many kinase inhibitors act by competing with ATP at the enzyme's active site.[11] A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay can quantify the phosphorylation of a specific kinase substrate within a cell lysate.[12] This homogenous assay format uses two antibodies: one against the total substrate protein (labeled with a donor fluorophore, e.g., Europium) and another against the phosphorylated form of the substrate (labeled with an acceptor fluorophore). When the substrate is phosphorylated, the antibodies bind in close proximity, allowing FRET to occur. A kinase inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[12]
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Application Notes and Protocols for High-Throughput Screening of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Abstract
This document provides a comprehensive guide for the utilization of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous approved drugs incorporating this moiety, particularly in the oncology and anti-inflammatory therapeutic areas.[1][2] This application note will focus on the prospective use of this compound as a foundational building block or a potential hit in kinase inhibitor discovery programs. We will present detailed protocols for a fluorescence-based HTS assay, data analysis, and hit validation, providing researchers with the necessary tools to effectively screen this compound and its derivatives.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in the design of bioactive molecules due to its unique physicochemical properties and its ability to engage in various biological interactions.[1] A multitude of pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Notably, the pyrazole moiety is a key feature in several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, where it often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[4]
This compound (henceforth referred to as Compound-X for brevity) is a functionalized pyrazole derivative that presents several key features for drug discovery:
-
A Privileged Pyrazole Core: The substituted pyrazole ring provides a rigid scaffold amenable to diverse chemical modifications for optimizing potency and selectivity.
-
A Primary Amine Handle: The methanamine group offers a reactive point for derivatization, enabling the construction of compound libraries for structure-activity relationship (SAR) studies. This primary amine can also participate in key hydrogen bonding interactions with biological targets.
-
Favorable Physicochemical Properties: The isopropyl and dimethyl substitutions on the pyrazole ring contribute to the compound's lipophilicity and metabolic stability, which are crucial drug-like properties.
Given these characteristics, Compound-X is an excellent candidate for inclusion in HTS libraries, particularly for campaigns targeting protein kinases.
Compound-X: Physicochemical Properties
A clear understanding of the compound's properties is essential for effective handling and assay development.
| Property | Value | Source |
| CAS Number | 1007540-98-8 | [5] |
| Molecular Formula | C₉H₁₇N₃ | [5] |
| Molecular Weight | 167.26 g/mol | [5] |
| IUPAC Name | (1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | [5] |
| Storage Conditions | 2-8°C, protect from light and moisture | [5] |
| Solubility | Soluble in DMSO and methanol. Aqueous solubility should be determined empirically for each assay buffer. |
High-Throughput Screening Strategy: A Focus on Kinase Inhibition
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[1] The structural features of Compound-X make it an ideal candidate for screening against a panel of protein kinases. This section outlines a robust HTS workflow for identifying potential kinase inhibitors from a library containing Compound-X and its analogs.
Assay Principle: ADP-Glo™ Kinase Assay
To identify compounds that inhibit kinase activity, we will employ a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a widely used HTS platform due to its high sensitivity, broad dynamic range, and resistance to interference from library compounds.
The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound (e.g., Compound-X). Active kinases will convert ATP to ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity. Inhibitors of the kinase will result in a lower luminescent signal.
HTS Workflow Diagram
Caption: Workflow for hit validation and progression.
Conclusion
This compound represents a valuable starting point for drug discovery campaigns, particularly those targeting protein kinases. The protocols and workflows outlined in this application note provide a robust framework for the high-throughput screening of this compound and its derivatives. By employing a systematic approach that includes primary screening, dose-response analysis, and rigorous hit validation, researchers can confidently identify and advance promising lead compounds for further development. The versatility of the pyrazole scaffold, combined with the strategic application of HTS technologies, offers a powerful avenue for the discovery of next-generation therapeutics.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
-
[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | Pharmaffiliates. Pharmaffiliates. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC. [Link]
-
[The role and application of high-throughput screening in the search for chemical compounds of therapeutic activity]. PubMed. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Research Square. [Link]
-
Fluorescence-Based Kinetic Assay for High-Throughput Discovery and Engineering of Stereoselective ω-Transaminases. ResearchGate. [Link]
-
Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Publishing. [Link]
-
Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher. [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. NIH. [Link]
-
(1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Primary Amine Assay. ProFoldin. [Link]
-
Ultra-High Throughput Screening Protocol. ResearchGate. [Link]
-
C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine. PubChem. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. [Link]
-
Studies on the reaction of fluorescamine with primary amines. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine [smolecule.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support center for the synthesis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this multi-step synthesis. Our focus is on improving yield and purity by understanding the causality behind key experimental parameters.
The synthesis of this valuable pyrazole intermediate is typically achieved via a two-step sequence: a Vilsmeier-Haack formylation of the pyrazole core, followed by a reductive amination of the resulting aldehyde. This guide is structured to address specific issues that may arise in each of these critical stages.
Overall Synthetic Workflow
The logical pathway from the starting pyrazole to the final amine product is illustrated below. Understanding this sequence is crucial for diagnosing issues at the appropriate stage.
Caption: High-level overview of the synthetic pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Part 1: The Vilsmeier-Haack Formylation
This step introduces the critical aldehyde functionality at the C4 position of the pyrazole ring. The reaction involves the formation of a Vilsmeier reagent from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which then acts as the formylating agent.[1][2]
Q1: My formylation reaction has a very low yield or fails to proceed to completion. What are the likely causes?
A1: Low yields in Vilsmeier-Haack reactions are common when scaling up or running the reaction for the first time. The primary culprits are reagent quality, stoichiometry, and temperature control.
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure you are using anhydrous DMF and fresh, high-quality POCl₃. The presence of water will quench the reagent and halt the reaction.
-
Temperature Control: The formation of the Vilsmeier reagent (the addition of POCl₃ to DMF) is exothermic and should be performed at low temperatures (0-10 °C) to prevent degradation.[2] However, the subsequent formylation of the pyrazole substrate often requires heating (e.g., 40-70 °C) to proceed at a reasonable rate.[1][2] An optimal temperature profile must be determined empirically.
-
Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A molar ratio of 1.5 equivalents of POCl₃ to 1.0 equivalent of the pyrazole substrate is a common starting point.[2]
Q2: I'm observing significant by-product formation. How can these be minimized?
A2: By-product formation often arises from poor temperature control or incorrect stoichiometry. If the initial formation of the Vilsmeier reagent is too warm, side reactions can occur. Similarly, the formylation step itself requires a specific temperature window; too high a temperature can lead to decomposition or the formation of undesired chlorinated species. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.
Q3: The work-up procedure is problematic, with emulsions forming during extraction. What is a robust protocol?
A3: The work-up requires quenching the highly reactive excess Vilsmeier reagent, which is an exothermic process.
-
Cooling is Critical: Before quenching, cool the reaction mixture thoroughly in an ice bath (0 °C).
-
Slow & Controlled Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate or sodium hydroxide.[1][2] This neutralizes the acidic by-products and hydrolyzes the intermediate iminium salt. Adding the reaction mixture to the base (and not the other way around) helps to control the exotherm.
-
Extraction: After quenching, the product can be extracted with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If emulsions form, adding brine can help to break them. The combined organic layers should be washed with brine and dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
Part 2: The Reductive Amination
This step converts the intermediate aldehyde into the target primary amine. It proceeds via the formation of an imine intermediate, which is then reduced in situ. The choice of reducing agent is critical for success.[3]
Q4: My reductive amination yield is low. How do I select the right reducing agent and conditions?
A4: The key to a successful reductive amination is to use a reducing agent that selectively reduces the imine intermediate much faster than it reduces the starting aldehyde.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can readily reduce the starting aldehyde to an alcohol by-product before it has a chance to form the imine. It is generally not the first choice for a one-pot reductive amination.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective choice. It is mild enough that it does not readily reduce aldehydes or ketones at neutral or slightly acidic pH but is very effective at reducing the protonated imine intermediate.[3] This selectivity makes it ideal for one-pot procedures.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent, milder reducing agent that offers similar selectivity to NaBH₃CN but avoids the use of cyanide, which can be a concern for waste disposal.[3][4] It is often the preferred reagent in modern applications.
-
-
pH Control: Imine formation is typically catalyzed by mild acid (pH 4-6). This is because the carbonyl oxygen must be protonated to activate the aldehyde for nucleophilic attack by the amine, but the amine nucleophile must remain in its free base form. Using an ammonium salt like ammonium acetate can provide both the ammonia source and a buffering effect.
-
Solvent: Protic solvents like methanol or ethanol are often used, as is 1,2-dichloroethane.[4] The choice depends on the specific reducing agent and substrate solubility.
Caption: Troubleshooting logic for low reductive amination yield.
Q5: Purification of the final basic amine is difficult. What are the best practices?
A5: Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause streaking on the column.
-
Acid-Base Extraction: A classic and effective method is to perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be washed with fresh organic solvent, basified (e.g., with 2M NaOH), and re-extracted to recover the purified free amine.
-
Modified Chromatography: If chromatography is necessary, consider treating the silica gel with a small amount of a base like triethylamine (e.g., 1-2% in the eluent) to deactivate the acidic silanol groups and improve peak shape.
-
Crystallization as a Salt: The product can often be isolated and purified as a stable, crystalline salt (e.g., hydrochloride or tartrate salt) by treating the purified free base with the corresponding acid.
Summary of Recommended Conditions & Protocols
The following table summarizes the key parameters for each step, and detailed protocols are provided below.
| Parameter | Stage 2: Vilsmeier-Haack Formylation | Stage 3: Reductive Amination |
| Key Reagents | POCl₃, Anhydrous DMF | Aldehyde, NH₄OAc, NaBH(OAc)₃ |
| Stoichiometry | Pyrazole:POCl₃:DMF = 1 : 1.5 : 3 | Aldehyde:NH₄OAc:NaBH(OAc)₃ = 1 : 2 : 1.5 |
| Solvent | Dichloromethane (DCM) or neat DMF | 1,2-Dichloroethane (DCE) or Methanol |
| Temperature | 0 °C (reagent formation), 40-70 °C (reaction) | Room Temperature |
| Reaction Time | 2 - 24 hours (monitor by TLC) | 4 - 16 hours (monitor by TLC) |
| Work-up | Quench in cold aq. NaHCO₃ | Quench with water, acid-base extraction |
| Purification | Column Chromatography or Distillation | Acid-Base Extraction or Crystallization |
Protocol 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM or DMF dropwise to the flask at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC. Once the starting material is consumed (typically 4-12 hours), cool the mixture back to 0 °C.
-
In a separate large beaker, prepare a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Slowly pour the reaction mixture into the bicarbonate solution to quench the reaction.
-
Extract the aqueous mixture three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title aldehyde.
Protocol 2: Synthesis of this compound
-
To a solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc, 2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC until the intermediate imine is fully consumed (typically 4-16 hours).
-
Once complete, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and extract with 1M HCl (3 portions).
-
Wash the combined acidic aqueous layers with DCM to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 2M NaOH until the pH is >10.
-
Extract the now basic aqueous layer three times with DCM.
-
Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified target amine.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Online] Available at: [Link]
-
Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Online] Available at: [Link]
-
Baradarani, M. M., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Online] Available at: [Link]
-
Bentabed-Ababsa, G., et al. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Online] Available at: [Link]
-
Nanjing Chemlin Chemical Co., Ltd. This compound, 1007540-98-8. [Online] Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Online] Available at: [Link]
Sources
Technical Support Center: Purification of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support guide for the purification of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Foreword: Understanding the Molecule
This compound is a primary amine featuring a substituted pyrazole core. The basicity of the primary amine group and its interaction with the acidic silanol groups of standard silica gel presents the primary challenge in its purification.[1][2] This guide will address this and other potential issues systematically.
Frequently Asked Questions (FAQs)
Initial Analysis & Purification Strategy
Q1: I have my crude reaction mixture. What are the first steps to assess purity and decide on a purification strategy?
A1: Before any purification, it is crucial to analyze the crude product. A proton NMR (¹H NMR) and a quick Thin Layer Chromatography (TLC) are indispensable.
-
¹H NMR: Will give you a rough idea of the product-to-impurity ratio. Look for unreacted starting materials or common byproducts.
-
TLC: This is your primary tool for developing a column chromatography method. Run the crude sample on a silica plate with a solvent system like 95:5 Dichloromethane (DCM):Methanol. You will likely observe streaking of your amine product.[3] This is a clear indication that a basic modifier is needed in your chromatography eluent.
Q2: My TLC shows significant streaking. What does this mean and how do I fix it?
A2: Streaking on a silica TLC plate is a classic sign of a strong interaction between a basic compound, like your amine, and the acidic silica surface.[1][3] To counteract this, you need to add a basic modifier to your solvent system.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent.[1][3] This will "cap" the acidic sites on the silica, allowing your amine to travel up the plate more cleanly.
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as the polar component of your eluent system (e.g., DCM/7N NH3 in MeOH).[1]
Always optimize the concentration of the modifier on the TLC plate before committing to a large-scale column.[3]
Troubleshooting Liquid-Liquid Extraction
Q3: I performed an aqueous workup to remove some impurities, but my product recovery is low. What could be the cause?
A3: Low recovery after an aqueous workup is often due to the partial water solubility of the amine, especially if it's protonated. Here's what to consider:
-
pH of the Aqueous Layer: Ensure the aqueous layer is basic (pH > 9) before extracting your amine into an organic solvent. Use a pH strip to confirm. If the aqueous layer is acidic or neutral, your amine will be protonated and prefer the aqueous phase.
-
Salting Out: Add saturated sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic amine and driving it into the organic layer.
-
Choice of Organic Solvent: Use a solvent in which your amine is highly soluble, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Column Chromatography Issues
Q4: I've added triethylamine to my eluent, but I'm still getting poor separation. What are my options?
A4: If separation is still a challenge, consider these advanced strategies:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[4] This can help to separate compounds with close Rf values.
-
Deactivated Silica Gel: You can pre-treat the silica gel by preparing a slurry in a solvent containing triethylamine before packing the column.[1][4] This ensures all acidic sites are neutralized.
-
Alternative Stationary Phases:
-
Basic Alumina: This is a good alternative to silica for purifying basic compounds.[1]
-
Amine-functionalized Silica: This specialized stationary phase is designed to minimize interactions with basic analytes.[1][2]
-
Reversed-Phase (C18) Chromatography: For polar, ionizable compounds, reversed-phase chromatography with an alkaline mobile phase can be very effective.[1]
-
Q5: My compound is not soluble in the chromatography solvent system. How can I load it onto the column?
A5: You can use a technique called "dry loading".[5]
-
Dissolve your crude product in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.[5]
Physicochemical Properties
A summary of the key physicochemical properties of similar aminopyrazoles is presented below to guide your experimental design.
| Property | Value | Significance |
| Molecular Weight | ~153.22 g/mol [6] | Influences diffusion and elution characteristics. |
| XLogP3 | ~0.2[6] | Indicates moderate lipophilicity. |
| TPSA (Topological Polar Surface Area) | ~43.8 Ų[7] | Suggests good cell permeability potential. |
| pKa (predicted) | ~9-10 (for the primary amine) | Confirms the basic nature of the compound. |
Purification Workflow
The following diagram outlines a typical purification workflow for this compound.
Caption: Purification workflow for the target compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is designed to remove non-basic organic impurities and acidic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM (10 mL per 1 g of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). The amine product will move into the aqueous layer as its hydrochloride salt.[8]
-
Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 5M NaOH until the pH is > 9 (confirm with pH paper). You may observe the free amine precipitating or making the solution cloudy.[8]
-
Re-extraction: Extract the free amine back into an organic solvent (DCM or ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for the fine purification of the amine.
-
Solvent System Selection: Based on TLC analysis, prepare an eluent system. A good starting point is 98:2 DCM:Methanol with 0.5% Triethylamine.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system.
-
Sample Loading: Dissolve the partially purified amine from Protocol 1 in a minimal amount of the eluent and load it onto the column. Alternatively, use the dry loading method described in Q5.[5]
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to co-evaporate with a higher boiling point solvent like toluene to ensure all triethylamine is removed.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- BenchChem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- ChemScene. (n.d.). (1-Isopropyl-1H-pyrazol-5-yl)methanamine.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- MySkinRecipes. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine.
- PubChem. (n.d.). C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine.
- PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine.
- Smolecule. (n.d.). N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chemistryviews.org [chemistryviews.org]
- 6. C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine | C8H15N3 | CID 23005599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Stability of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine in Solution
Welcome to the technical support center for 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Stability Profile
This compound is a substituted pyrazole derivative with a primary amine functional group. The stability of this compound in solution is crucial for obtaining reliable and reproducible experimental results. The molecule's stability is primarily influenced by the chemical properties of the pyrazole ring and the primary amine.
The pyrazole ring, being an aromatic heterocycle, generally exhibits good thermal and chemical stability. However, the exocyclic primary amine attached via a methylene linker is a potential site for degradation, particularly through oxidation. The overall stability of the compound in solution is dependent on factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems that may arise during the handling and use of this compound solutions.
Problem 1: Loss of Potency or Inconsistent Results Over Time
Symptom: You observe a decrease in the compound's expected activity or high variability in your assay results when using previously prepared stock solutions.
Probable Cause: This is a classic sign of compound degradation in your stock solution. The primary amine is likely the most reactive part of the molecule and may be susceptible to oxidation or reaction with components in your solvent or buffer.
Investigative Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Solutions & Scientific Rationale:
-
Prepare Fresh Solutions: Always start with a freshly prepared solution for your critical experiments. This eliminates the uncertainty of solution stability.
-
Optimize Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. Lower temperatures slow down the rate of chemical degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Aromatic compounds and amines can be susceptible to photodegradation.
-
Oxygen: For long-term storage, purge the solution with an inert gas like argon or nitrogen before sealing. The primary amine can be susceptible to oxidation by atmospheric oxygen.
-
-
Solvent Selection:
-
Use high-purity, anhydrous solvents. Water can sometimes participate in degradation pathways.
-
Commonly used solvents for this type of compound include DMSO, ethanol, and methanol. However, always verify compatibility with your specific assay.
-
Problem 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC)
Symptom: When analyzing your compound, you observe additional, unexpected peaks that were not present in the freshly prepared standard.
Probable Cause: These new peaks are likely degradation products. The formation of these products can be accelerated by several factors, including pH, temperature, and the presence of oxidizing agents. The primary amine is a likely site of oxidation, potentially forming an imine or aldehyde.
Potential Degradation Pathways:
Caption: Potential oxidative degradation pathway of the primary amine.
Solutions & Scientific Rationale:
-
Conduct a Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended. This involves exposing the compound to harsh conditions to intentionally induce degradation.[1] This will help in identifying the degradation products and developing a stability-indicating analytical method.
-
pH Control: The stability of amines is often pH-dependent. The primary amine will be protonated at acidic pH (pKa is estimated to be around 9-10), which can protect it from oxidation but may affect its solubility and activity. At neutral to basic pH, the free amine is more susceptible to oxidation. Buffer your solutions to a pH where the compound is most stable and compatible with your assay.
-
Avoid Oxidizing Agents: Be mindful of other components in your solution that could act as oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound is expected to be relatively stable. However, for long-term storage, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture.
Q2: What is the best solvent for making a stock solution?
A2: High-purity, anhydrous DMSO is a common choice for creating high-concentration stock solutions of many organic compounds. For working solutions, you can dilute the DMSO stock into an appropriate aqueous buffer. Always ensure that the final concentration of DMSO is compatible with your experimental system. Ethanol or methanol can also be used, but their volatility may be a concern for long-term storage.
Q3: How does pH affect the stability of this compound?
A3: The primary amine group is basic and will be protonated at acidic pH. The protonated form (ammonium salt) is generally less susceptible to oxidation. However, extreme pH (highly acidic or highly basic) can potentially lead to hydrolysis or other degradation pathways of the overall molecule, though the pyrazole ring itself is generally stable. The optimal pH for stability is typically near neutral, but this should be experimentally verified for your specific application.
Q4: Is this compound sensitive to light?
A4: Pyrazole-containing compounds and primary amines can be sensitive to light.[2] It is best practice to protect solutions from light by using amber vials or by wrapping the containers in aluminum foil, especially during storage and handling.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to perform a forced degradation study to generate the degradation products.
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) for several hours | Generally stable, but monitor for any ring opening or side-chain cleavage. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) for several hours | Potential for amine-related reactions. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the primary amine is the most likely pathway. |
| Thermal Degradation | Dry heat (e.g., 80°C) for an extended period | Assess the overall thermal stability of the molecule. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Potential for various degradation pathways initiated by light energy. |
After exposing the compound to these conditions, analyze the samples by HPLC, ideally with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the degradation products. The HPLC method should be optimized (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of the parent peak from all major degradation peaks.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the solid compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If storing for an extended period, purge the vial with an inert gas (e.g., argon) before sealing.
-
Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C. Withdraw samples at various time points, cool to room temperature, and dilute with mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples after the specified exposure period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-PDA-MS to identify and separate degradation products.
References
-
Pharmaffiliates. [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine. ([Link])
-
ResearchGate. Stability of 4H-pyrazoles in physiological environments. ([Link])
- Jiang, B., et al. (2014). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions, 43(32), 12296-12301.
-
PubChem. 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine. ([Link])
-
ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ([Link])
-
ResearchGate. Bioactive 4-aminopyrazole derivatives. ([Link])
- Patel, Y., & Bhadani, N. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Science and Bioscientific Research, 4(2), 149-155.
-
ResearchGate. Oxidation- and thermo-responsive poly(N-isopropylacrylamide-co-2-hydroxyethyl acrylate) hydrogels cross-linked via diselenides for controlled drug delivery. ([Link])
-
MDPI. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. ([Link])
-
National Center for Biotechnology Information. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem Compound Database. ([Link])
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ([Link])
-
Royal Society of Chemistry. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. ([Link])
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. ([Link])
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. ([Link])
-
PubChem. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. ([Link])
-
PubChem. 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine. ([Link])
Sources
Technical Support Center: Navigating Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
This guide is structured to address specific issues through a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during pyrazole synthesis.
Issue 1: Low or Non-existent Yield of the Desired Pyrazole
Question: I'm performing a classical Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a substituted hydrazine, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in pyrazole synthesis are a frequent challenge and can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the common culprits and their solutions.
Potential Causes & Optimization Strategies:
-
Incomplete Reaction: The condensation reaction between the 1,3-dicarbonyl and hydrazine is an equilibrium process. Insufficient reaction time or temperature can lead to a low conversion of starting materials.
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials.
-
Increase Temperature: Many pyrazole syntheses benefit from heating. Refluxing in a suitable solvent (e.g., ethanol, acetic acid) is a common practice. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[1]
-
Catalyst Choice: The Knorr synthesis is typically acid-catalyzed.[2][3][4] Ensure you are using an appropriate catalyst and concentration.
-
Protic Acids: Acetic acid or a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) are commonly used.
-
Lewis Acids: In some cases, Lewis acids can enhance the reaction rate.
-
Heterogeneous Catalysts: Nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles.[5]
-
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of your desired pyrazole.
-
Common Side Reactions:
-
Formation of Pyrazoline Intermediates: The initial cyclized product is often a non-aromatic pyrazoline, which needs to be oxidized to the pyrazole. If the oxidation step is inefficient, the pyrazoline may be isolated as the major product.[6][7]
-
Reaction with Solvent: Nucleophilic solvents like alcohols can potentially compete with the hydrazine in reacting with the dicarbonyl compound, especially under certain conditions.[8]
-
-
Troubleshooting:
-
Choice of Solvent: Consider using a non-nucleophilic solvent if solvent interference is suspected. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity and may also minimize side reactions.[8]
-
Inert Atmosphere: If your substrates or intermediates are sensitive to oxidation or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[9]
-
-
Issue 2: Formation of a Mixture of Regioisomers
Question: My synthesis using an unsymmetrical 1,3-dicarbonyl is yielding a mixture of two pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[5][6][9][10] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different products.
Controlling Regioselectivity:
The key to controlling regioselectivity lies in exploiting the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the hydrazine. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more accessible for nucleophilic attack.
Strategies to Enhance Regioselectivity:
-
Solvent Choice: The solvent can play a crucial role in modulating regioselectivity. The use of fluorinated alcohols like TFE and HFIP has been demonstrated to dramatically increase the regioselectivity in pyrazole formation.[8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.
-
Catalyst: The choice of acid or base catalyst can influence the reaction pathway and, consequently, the regioselectivity.
-
-
Strategic Synthesis Design: In some cases, it may be more efficient to opt for a different synthetic route that offers inherent regiocontrol. For example, methods involving the reaction of hydrazones with nitroolefins have been shown to provide excellent regioselectivity.[11][12]
Visualizing the Problem:
Caption: Formation of regioisomers in pyrazole synthesis.
Issue 3: Difficulty in Purifying the Pyrazole Product
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure pyrazole using standard column chromatography. What are some effective purification strategies?
Answer:
Purification of pyrazoles can indeed be challenging due to the presence of regioisomers, starting materials, and byproducts with similar polarities.[13] Here are some proven purification techniques:
Purification Methods:
| Method | Description | Best For |
| Column Chromatography | The most common method for separating complex mixtures.[13] | Isolating the desired product from reaction byproducts and unreacted starting materials. |
| Recrystallization | A cost-effective technique for purifying solid compounds to a high degree of purity.[13][14] | Solid pyrazole derivatives where a suitable solvent system can be identified. |
| Acid-Base Extraction | Exploits the basic nature of the pyrazole ring. The pyrazole can be protonated with an acid to form a water-soluble salt, washed with an organic solvent to remove non-basic impurities, and then neutralized to regenerate the pure pyrazole. | Separating the pyrazole from non-basic impurities. |
| Formation of Acid Addition Salts | The pyrazole is reacted with an inorganic or organic acid to form a crystalline salt, which can be isolated and then neutralized.[15][16] | Purifying pyrazoles when other methods fail, as the salt may have different solubility properties. |
Troubleshooting Column Chromatography:
-
Streaking on Silica Gel: The basic nature of the pyrazole's nitrogen atoms can lead to interactions with the acidic silica gel, causing streaking.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to your eluent system.[14]
-
-
Poor Separation of Regioisomers: Regioisomers often have very similar polarities, making them difficult to separate.
-
Solution:
-
Optimize Eluent System: Experiment with different solvent mixtures and gradients.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
-
Experimental Protocol: Purification via Acid Addition Salt Formation
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in ether, or an organic acid like oxalic acid) to the pyrazole solution while stirring.
-
The pyrazole acid addition salt will precipitate out of the solution.
-
Collect the solid salt by filtration and wash it with the organic solvent.
-
To recover the free pyrazole, dissolve the salt in water and neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide).
-
Extract the aqueous layer with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the purified pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis involves the acid-catalyzed reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The mechanism proceeds through the following key steps:
-
Imine Formation: One of the carbonyl groups of the dicarbonyl compound is protonated by the acid catalyst, making it more electrophilic. The hydrazine then attacks this carbonyl carbon to form an imine (or hydrazone) intermediate after dehydration.[2][4]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then attacks the other carbonyl group, which is also protonated, leading to the formation of a five-membered ring intermediate.[2]
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring, regenerating the acid catalyst in the process.[2]
Caption: Key steps in the Knorr pyrazole synthesis.
Q2: How can I achieve N-alkylation of a pyrazole without getting a mixture of N1 and N2 alkylated products?
A2: The N-alkylation of unsymmetrical pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, often leading to a mixture of N1 and N2 alkylated isomers.[17][18] Controlling the regioselectivity of N-alkylation is crucial.
-
Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Using bulky alkylating agents can enhance this effect.
-
Protecting Groups: A common strategy involves the use of protecting groups to block one of the nitrogen atoms, allowing for selective alkylation of the other. The protecting group is then removed in a subsequent step.
-
Enzymatic Alkylation: Recent advances have shown that engineered enzymes can perform highly regioselective N-alkylation of pyrazoles.[19]
-
Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction has been developed for the highly regioselective N1-alkylation of 1H-pyrazoles.[20]
Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, there is a growing interest in developing more sustainable methods for pyrazole synthesis. Some of these approaches include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, and in some cases, the use of harsh solvents can be avoided.[1]
-
Solvent-Free Reactions: Some pyrazole syntheses can be carried out under solvent-free conditions, reducing waste and environmental impact.[21]
-
Use of Greener Catalysts: The development of reusable and non-toxic catalysts, such as nano-ZnO, is an active area of research.[5]
-
One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste.[12]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijcrt.org [ijcrt.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis and functionalization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth solutions to common experimental challenges. We aim to move beyond simple procedural lists, providing a causal understanding of reaction parameters to empower you in optimizing your synthetic strategies.
Section 1: Troubleshooting Pyrazole Synthesis
The construction of the pyrazole core, most commonly via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (the Knorr synthesis), is a foundational yet often challenging reaction.[1] This section addresses the most frequently encountered issues.
Frequently Asked Questions (FAQs) - Core Synthesis
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the primary factors to investigate?
Low yields are a common frustration and can stem from several sources. A systematic approach is crucial for effective troubleshooting.[1]
-
Incomplete Reaction: The first step is to confirm if the reaction has proceeded to completion.
-
Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[2] If the reaction has stalled, consider increasing the reaction time or temperature.[2] For many condensation reactions, heating to reflux is necessary.[2] Microwave-assisted synthesis can also be a powerful tool to enhance yields and dramatically reduce reaction times.[2][3]
-
-
Suboptimal Catalyst Choice or Loading: The choice and concentration of an acid or base catalyst are often critical.
-
Causality: In Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, mineral acids) is typically used to facilitate the formation of the key imine intermediate.[2]
-
Troubleshooting: If yields are low, consider screening different acid catalysts, including Lewis acids, which have been shown to improve outcomes in certain cases.[2] The optimal catalyst loading should also be determined empirically.
-
-
Side Reactions and Byproduct Formation: The generation of unintended products can significantly consume starting materials and reduce the yield of the desired pyrazole.
-
Troubleshooting: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the structure of these impurities can provide insight into competing reaction pathways. Adjusting stoichiometry, temperature, and reagent addition rates can help minimize side reactions.[4]
-
-
Reagent Quality: The stability of reagents, particularly hydrazine and its derivatives, can be a factor.
Q2: I am observing the formation of two regioisomers when using an unsymmetrical 1,3-dicarbonyl. How can I improve regioselectivity?
Controlling regioselectivity is a classic challenge in pyrazole synthesis.[4][6] The relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate dictates the outcome.
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.
-
Strategic Use of Starting Materials: Modifying the 1,3-dicarbonyl precursor can provide better regiocontrol.
-
Recommendation: The use of β-enaminones as surrogates for 1,3-dicarbonyls is a well-established strategy for improving regioselectivity.[5]
-
-
Catalyst Control: The catalyst can influence which carbonyl group is preferentially attacked.
-
Recommendation: Employing a Lewis acid catalyst, such as boron trifluoride (BF₃), can help direct the reaction towards the desired regioisomer.[5]
-
dot graph TD { A[Start: Low Yield] --> B{Is the reaction complete?}; B -- No --> C[Increase reaction time/temperature]; B -- Yes --> D{Are there significant byproducts?}; C --> E[Monitor by TLC/LC-MS]; D -- Yes --> F[Identify byproducts]; F --> G[Optimize stoichiometry and conditions]; D -- No --> H{Is the catalyst optimal?}; H -- No --> I[Screen catalysts and loading]; H -- Yes --> J[Check reagent purity]; subgraph Legend direction LR StartNode[Start] Decision[Decision Point] Process[Action] end classDef start fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124; classDef process fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF; class A,StartNode StartNode; class B,D,H Decision; class C,E,F,G,I,J Process; } caption: Troubleshooting workflow for low reaction yield.
Section 2: Optimizing Reaction Parameters - A Deeper Dive
Beyond the core synthesis, the functionalization of the pyrazole ring is crucial for tuning its properties. This section provides guidance on optimizing key reaction parameters for various transformations.
Parameter Optimization Table
| Parameter | Common Issues | Recommended Optimization Strategies | Rationale |
| Solvent | Low yield, poor selectivity, product precipitation issues. | Screen a range of solvents with varying polarity (e.g., toluene, THF, dioxane, DMF).[8] Consider solvent-free conditions or the use of green solvents like water or ethylene glycol.[8][9][10] | Solvent can influence reactant solubility, transition state stabilization, and reaction pathways. In scale-up, proper solvent selection is critical to avoid premature product precipitation.[4][11] |
| Temperature | Incomplete reaction, byproduct formation, product degradation.[6] | Start at room temperature and incrementally increase. Note that for some reactions, increasing temperature beyond a certain point can decrease yield.[8][12] For highly exothermic reactions, ensure adequate cooling.[6] | Temperature directly affects reaction rate. However, higher temperatures can also promote side reactions or lead to the decomposition of thermally sensitive compounds.[6] Temperature can also be used to control divergent synthesis pathways.[13] |
| Catalyst | No reaction, low yield, poor selectivity. | Screen different classes of catalysts (e.g., protic acids, Lewis acids, transition metals).[2][8] Optimize catalyst loading. For transition metal catalysis, ligand screening is often necessary.[14] | The catalyst is fundamental to activating substrates and facilitating bond formation. The choice of ligand in metal-catalyzed reactions can tune steric and electronic properties, influencing regioselectivity.[15] |
| Base | Incomplete reaction, side reactions. | Screen common inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU, triethylamine). | The base is often required for deprotonation steps or to neutralize acidic byproducts. Its strength and steric bulk can influence reaction outcomes. |
| Reaction Time | Incomplete conversion, product degradation over time. | Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint. | Insufficient time leads to incomplete conversion, while prolonged reaction times can lead to the formation of degradation products. |
Section 3: Navigating Functionalization Challenges
The pyrazole ring presents multiple sites for functionalization, each with its own set of challenges.
Frequently Asked Questions (FAQs) - Functionalization
Q1: I am attempting to functionalize the C4 position, but I am getting a mixture of products or no reaction. What should I consider?
The C4 position is electron-rich and generally the most susceptible to electrophilic attack.[16] However, several factors can complicate this.
-
Regioselectivity Issues: Other positions on the ring (C3, C5, or N1) can also be reactive, particularly in transition-metal-catalyzed C-H functionalization.[16]
-
Steric Hindrance: Bulky substituents at the C3 and/or C5 positions can block access to the C4 position, hindering the reaction.[16]
-
Competing N-Functionalization: The nitrogen atoms are nucleophilic and can compete with C4 for reaction with electrophiles.[16]
-
Solution: If your pyrazole is NH-unsubstituted, protecting the N1-position is a common and effective strategy to prevent undesired N-alkylation or N-acylation.[16]
-
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, making C4 functionalization more difficult.[16]
Q2: My goal is N-arylation of an unsymmetrical pyrazole, but I am struggling with regioselectivity. How can I control which nitrogen is arylated?
Directing N-arylation to a specific nitrogen atom in an unsymmetrical pyrazole is a significant challenge.
-
Catalyst and Ligand Control: Recent advances have shown that copper-catalyzed reactions using specific diamine ligands can effectively control the site of N-arylation.[14][15] By carefully selecting the ligand, it is possible to tune the steric and electronic environment around the metal center, thereby directing the arylation to either nitrogen atom.[15]
dot graph G { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption: Reactivity sites on the pyrazole ring.
Section 4: Purification and Scale-Up Considerations
Successfully synthesizing a pyrazole derivative in the lab is one thing; purifying it and scaling up the reaction present new challenges.
Frequently Asked Questions (FAQs) - Purification and Scale-Up
Q1: What are the most effective methods for purifying pyrazole derivatives?
The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: Highly effective for separating complex mixtures and isolating products from byproducts and unreacted starting materials.[17] TLC is invaluable for developing a separation method and monitoring fractions.[17]
-
Recrystallization: A cost-effective and powerful technique for purifying solid compounds to high purity, assuming a suitable solvent system can be found.[17]
-
Acid-Base Extraction/Crystallization: For pyrazoles that are sufficiently basic, forming an acid addition salt can be an excellent purification strategy. The pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid, causing the salt to crystallize, leaving many impurities behind in the solvent.[18][19]
Q2: What new challenges should I anticipate when scaling up my pyrazole synthesis?
Scaling up a reaction from milligrams to grams or kilograms is not always a linear process. Physical parameters that are negligible on a small scale become critical.[11]
-
Heat Transfer: Condensation reactions are often exothermic.[4][6] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[4][11] This can lead to uncontrolled temperature increases, promoting side reactions and product degradation.[4]
-
Solution: Ensure the reactor has adequate cooling capacity. Monitor the internal temperature, not just the bath temperature.[4]
-
-
Mixing: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to impurity formation.[4]
-
Reagent Addition Rate: Slow, controlled addition of reagents (especially hydrazine) is critical on a larger scale to manage the exotherm.[4][6]
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (URL: )
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (URL: [Link])
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (URL: )
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- Technical Support Center: Functionalization of the Pyrazole C4 Position - Benchchem. (URL: )
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: [Link])
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. (URL: [Link])
- Troubleshooting the reaction mechanism of pyrazole form
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. (URL: [Link])
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety. (URL: [Link])
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. (URL: [Link])
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (URL: [Link])
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"1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" solubility problems and solutions
Technical Support Center: 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
A Guide to Overcoming Solubility Challenges in Research and Development
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. As a substituted pyrazole, this molecule possesses unique physicochemical properties that require careful consideration during experimental design. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and solve common solubility issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the compound's properties and the nature of solubility in a drug discovery context.
Q1: What are the key structural features of this compound and how do they influence its solubility?
Answer: this compound is a small molecule with several key features that dictate its solubility profile:
-
Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle. While the nitrogen atoms can participate in hydrogen bonding, the ring system itself is relatively non-polar. Pyrazole can serve as a bioisostere for a benzene ring but typically results in lower lipophilicity, which can be beneficial for solubility.[1]
-
Lipophilic Substituents: The molecule is decorated with an isopropyl group and two methyl groups. These alkyl groups are hydrophobic and significantly increase the molecule's lipophilicity (greasiness), which tends to decrease aqueous solubility.
-
Primary Amine (methanamine): The CH2-NH2 group is the most important feature for aqueous solubility. The primary amine is a basic functional group. At physiological pH, and especially in acidic conditions, this amine can be protonated to form a positively charged ammonium salt (CH2-NH3+). Charged species are significantly more soluble in polar solvents like water than their neutral counterparts.[2]
In essence, the molecule has a structural tension: bulky, hydrophobic groups that reduce water solubility and a basic amine "handle" that can be leveraged to increase it.
Q2: I see the terms "kinetic" and "thermodynamic" solubility used. What is the difference and which one should I measure?
Answer: Understanding the difference is critical for obtaining reliable and reproducible experimental results.
-
Kinetic Solubility: This is the concentration of a compound at which it begins to precipitate from a supersaturated solution. It's typically measured in high-throughput screening (HTS) settings where a compound dissolved in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[3] The resulting value can be higher than the true equilibrium solubility because the compound may not have had enough time to form a stable crystal lattice and can remain in a supersaturated or amorphous state.[4][5] This measurement is useful for early discovery to flag potential issues in automated bioassays.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) after an extended incubation period.[6] This value is lower than or equal to the kinetic solubility and is essential for later-stage development, such as formulation and preclinical studies.[3]
Recommendation: For initial in vitro assays, kinetic solubility is often sufficient to understand if precipitation will occur during the experiment. For formulation, pharmacology, and any work requiring a stable solution, determining the thermodynamic solubility is crucial.
Section 2: Troubleshooting Guide for Common Solubility Problems
This section is structured to provide a logical workflow for addressing solubility challenges, from the simplest to more advanced techniques.
Caption: A decision tree for troubleshooting solubility issues.
Problem 1: My compound, dissolved in a DMSO stock, precipitates immediately when added to my neutral aqueous assay buffer (e.g., PBS at pH 7.4).
Solution: pH Adjustment
Causality: The primary amine on your molecule is a base. In a neutral (pH 7.4) or basic solution, the amine is predominantly in its neutral, uncharged form (-NH2), which is less soluble. By lowering the pH, you increase the concentration of hydrogen ions (H+), which protonates the amine to its cationic form (-NH3+).[7][8] This charged species is an ionic salt and is generally much more soluble in polar aqueous media.[9][10][11]
Caption: Effect of pH on the ionization state and solubility of the amine.
-
Prepare Buffers: Create a series of buffers with pH values ranging from 2 to 8 (e.g., pH 2, 4, 6, 7.4). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic, phosphate for neutral).
-
Add Compound: Add a known excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).[3]
-
Separate Solid: Filter the samples through a 0.45 µm syringe filter or centrifuge at high speed to pellet the undissolved solid.
-
Quantify: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[12][13]
-
Analyze: Plot solubility (µg/mL or µM) versus pH. You should observe significantly higher solubility at lower pH values.
| Example pH-Solubility Data (Hypothetical) | |
| Buffer pH | Thermodynamic Solubility (µg/mL) |
| 2.0 | > 2000 |
| 4.0 | 850 |
| 6.0 | 120 |
| 7.4 | < 10 |
Problem 2: Adjusting the pH is not an option for my cell-based assay. How can I increase solubility in a neutral buffer?
Solution: Use of Co-solvents
Causality: If you cannot change the solute (by ionizing it), you can change the solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[14] This "less polar" environment is more favorable for dissolving hydrophobic molecules like yours, effectively increasing their solubility.[15][16][17]
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
-
Prepare Mixtures: Prepare a series of aqueous buffer (e.g., PBS pH 7.4) and co-solvent mixtures, typically ranging from 1% to 20% (v/v) co-solvent.
-
Test Solubility: Using your DMSO stock solution, add a small, fixed volume to each co-solvent mixture and observe for precipitation (kinetic solubility). Alternatively, perform the thermodynamic shake-flask method described previously with each mixture.
-
Validate Compatibility: Ensure the final concentration of the chosen co-solvent is compatible with your downstream assay (e.g., does not cause cell toxicity or enzyme inhibition).
| Common Co-solvents for Research | Properties & Considerations |
| Ethanol | Less toxic, commonly used. Can sometimes cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | Common in pharmaceutical formulations. Viscous. |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, high solubilizing power for many compounds.[18] |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but can be toxic to cells, typically kept <0.5% in assays. |
| N,N-Dimethylformamide (DMF) | Strong solvent, but higher toxicity concerns. Use with caution. |
Problem 3: I require a stable, solid form of the compound with improved dissolution for in vivo studies. My current free base form is difficult to work with.
Solution: Salt Formation
Causality: This is one of the most effective and common strategies for basic drugs.[19][20] By reacting the basic amine of your compound with an acid, you form a stable, crystalline salt. This salt form often has vastly superior aqueous solubility and a much faster dissolution rate compared to the free base.[21][22] The ionization of the molecule is "pre-packaged" in the solid form, overcoming the high crystal lattice energy of the neutral compound.[2][23]
-
Select Counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).
-
Dissolve Free Base: Dissolve a known molar amount of your compound (the free base) in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add Acid: In separate vials, add a stoichiometric equivalent (e.g., 1.0 equivalent) of each selected acid to the solution of the free base.
-
Induce Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent (like heptane) to induce precipitation/crystallization of the salt.
-
Isolate and Dry: Isolate the resulting solid by filtration and dry under vacuum.
-
Characterize: Analyze the new solid forms. Confirm salt formation and assess key properties:
-
Solubility: Perform a shake-flask solubility test in water or buffer.
-
Hygroscopicity: Assess water uptake under controlled humidity.
-
Stability: Evaluate chemical and physical stability under stressed conditions.
-
Crystallinity: Analyze using techniques like XRPD (X-ray Powder Diffraction).
-
Section 3: Advanced Solubility Enhancement Strategies
If the above methods are insufficient, several advanced formulation techniques can be explored, which typically involve creating amorphous, high-energy states of the drug.
-
Amorphous Solid Dispersions: The compound is molecularly dispersed within a polymer matrix.[24] This prevents crystallization and presents the drug in a more soluble, amorphous form.[25] Techniques like hot-melt extrusion or spray drying are used to create these dispersions.[25]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[20] The hydrophobic portion of your compound can form an inclusion complex within the cyclodextrin cavity, while the hydrophilic exterior of the complex imparts high aqueous solubility.[20]
These advanced methods require specialized expertise and equipment but are powerful tools for formulating very challenging compounds.[24][26]
References
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Gavali, S. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
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Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
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Kumar, L., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 278-284. [Link]
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Leadbeater, A., & St-John, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]
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Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility: temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
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Cosolvent. (n.d.). ScienceDirect. [Link]
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Chemistry Steps. (n.d.). The Effect of pH on Solubility. Chemistry Steps. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
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Sur-Ruda, C. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Metrics Contract Services. [Link]
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Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology. [Link]
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askIITians. (2025). How does pH affect solubility? askIITians. [Link]
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Reddit. (2021). Does anyone know how pH affects solubility?? r/Mcat. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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National Center for Biotechnology Information. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem Compound Database. [Link]
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Lisa, D. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
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Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(9), 1344-1349. [Link]
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National Center for Biotechnology Information. (n.d.). C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine. PubChem Compound Database. [Link]
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International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]
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Singh, S., & Parashar, B. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(3), 74-81. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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PubChemLite. (n.d.). [(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]amine. PubChemLite. [Link]
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Technical Support Center: Synthesis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support guide for the synthesis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on anticipating and mitigating common side reactions. The information provided herein is curated to offer both theoretical understanding and practical, field-tested solutions to common experimental challenges. This molecule is a valuable building block in medicinal chemistry, often used as an intermediate in the development of kinase inhibitors and other therapeutic agents.[1]
Synthetic Strategy Overview
The most prevalent and logical synthetic route to this compound involves a two-step process. First, the construction of a key intermediate aldehyde, followed by a reductive amination to furnish the desired primary amine. This guide is structured to address potential issues in each of these critical stages.
Caption: General two-step synthetic workflow.
Part 1: Synthesis of the Aldehyde Intermediate & Troubleshooting
The key precursor, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is most commonly synthesized via the Vilsmeier-Haack reaction.[2] This reaction formylates the electron-rich C4 position of the pyrazole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is giving a low yield. What are the common causes?
A1: Low yields in this reaction are a frequent issue and can often be traced back to several key factors:
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture.[3] Ensure that the DMF is anhydrous and the POCl₃ is fresh or recently distilled.[2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0-5 °C).[2] However, the subsequent formylation of the pyrazole may require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[5][6] Temperature optimization is critical; too low a temperature will result in a sluggish reaction, while too high may increase side product formation.[6]
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion. Experiment with increasing the molar ratio of the Vilsmeier reagent to the pyrazole substrate.[5]
-
Purity of Starting Material: Impurities in the starting pyrazole can lead to undesired side reactions and the formation of tar-like substances.[2][5]
Q2: I am observing significant by-product formation. What are the likely side reactions?
A2: By-product formation complicates purification and reduces yield. Common side reactions include:
-
Over-Formylation or Reaction at Other Positions: While formylation is strongly directed to the C4 position, minor formylation at other positions on the pyrazole ring can occur, especially at elevated temperatures.[2]
-
Polymerization/Tar Formation: This can be caused by impurities in the starting materials or solvents, or by poorly controlled reaction exotherms.[2][7]
-
Decomposition during Work-up: The aqueous work-up and neutralization steps are exothermic.[2] Pouring the reaction mixture slowly onto crushed ice and careful neutralization with a mild base like sodium bicarbonate is crucial to prevent degradation of the product.[3][5]
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Vilsmeier reagent due to moisture.[3] | Use anhydrous DMF and fresh POCl₃.[2] Prepare the reagent at 0-5 °C and use it immediately.[3] |
| Insufficient reaction temperature or time.[6] | Monitor the reaction by TLC. If sluggish, consider carefully increasing the temperature or extending the reaction time.[6] | |
| Multiple Products Observed | Reaction temperature is too high, leading to loss of regioselectivity.[2] | Maintain a controlled reaction temperature. Lower temperatures generally favor higher regioselectivity.[2] |
| Impurities in starting materials.[2] | Purify the starting 1-isopropyl-3,5-dimethyl-1H-pyrazole by distillation or chromatography. | |
| Difficulty in Product Isolation | Product has some water solubility. | During work-up, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase.[3] |
| Emulsion formation during extraction. | Add brine to help break the emulsion or filter the mixture through a pad of Celite.[3] |
Part 2: Synthesis of the Final Amine & Troubleshooting
The conversion of the aldehyde to the primary amine, this compound, is typically achieved through reductive amination. This involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ. Alternative routes, such as the reduction of a corresponding nitrile, are also viable.
Caption: Reductive amination pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q3: My reductive amination is producing significant amounts of the secondary amine dimer. How can I prevent this?
A3: The formation of the secondary amine, bis((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amine, is a classic side reaction in reductive amination. It occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde. To minimize this:
-
Use a Large Excess of the Ammonia Source: Employing a significant excess of ammonium acetate or bubbling ammonia gas through the solution helps to ensure that the aldehyde is more likely to react with ammonia rather than the product amine.[8]
-
Control the Rate of Addition: If possible, add the reducing agent slowly to the mixture of the aldehyde and ammonia source. This keeps the concentration of the primary amine low at any given time, disfavoring the side reaction.
Q4: I am isolating the corresponding alcohol instead of the amine. What went wrong?
A4: The formation of (1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a result of the direct reduction of the aldehyde by the reducing agent before imine formation can occur.[9] This is common if the reducing agent is too reactive or if the conditions for imine formation are not optimal.
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are generally more effective under the slightly acidic conditions that favor imine formation.
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can facilitate the reaction.
Q5: Are there alternative routes to the primary amine that might avoid these issues?
A5: Yes, an alternative strategy is to convert the aldehyde to an oxime or a nitrile, followed by reduction.
-
Nitrile Reduction: The aldehyde can be converted to a nitrile (via an aldoxime intermediate). The subsequent reduction of the nitrile can yield the primary amine. However, this route also has potential side reactions. Catalytic hydrogenation (e.g., using Raney Nickel) can sometimes lead to the formation of secondary and tertiary amines as byproducts, although adding ammonia to the reaction mixture can help suppress this.[10][11]
Troubleshooting Guide: Amine Formation
| Problem | Potential Cause | Recommended Solution |
| Formation of Secondary Amine Dimer | Low concentration of ammonia source relative to the aldehyde. | Use a large excess of the ammonia source (e.g., ammonium acetate, >10 equivalents).[8] |
| Formation of Alcohol Byproduct | Reducing agent is too reactive and reduces the aldehyde before imine formation. | Use a milder, imine-selective reducing agent like NaBH₃CN or STAB. Ensure slightly acidic conditions (pH 4-6) to promote imine formation.[9] |
| Low Yield (Nitrile Route) | Formation of secondary/tertiary amines during nitrile reduction. | When using catalytic hydrogenation (e.g., H₂/Raney Ni), add ammonia or ammonium hydroxide to the reaction to minimize the formation of amine byproducts.[10][11] |
| Formation of N-formyl byproduct | If using the Leuckart-Wallach reaction (formic acid/ammonium formate). | This reaction often produces the N-formylated amine, which requires a subsequent hydrolysis step (acidic or basic) to yield the free primary amine.[8][12] Be aware that this route requires high temperatures (>180 °C), which can lead to decomposition.[8] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool anhydrous N,N-dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C.[2]
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[2]
-
Reaction: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1 eq.) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.[2]
-
Heating: After the addition is complete, allow the reaction to warm to room temperature, and then heat to 60-70 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.[5]
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of approximately 7-8.[5]
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or DCM) multiple times.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Reductive Amination to this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 eq.) in methanol, add ammonium acetate (10 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains low. Note: For improved selectivity, NaBH₃CN with a catalytic amount of acetic acid can be used instead.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extraction: Make the aqueous residue basic (pH > 10) with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine may require purification by column chromatography (often using a mobile phase containing a small amount of triethylamine or ammonia to prevent tailing on silica gel).
References
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- Eschweiler–Clarke reaction. Grokipedia.
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
- Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
- The Leuckart Reaction.
- Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine. Smolecule.
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- Eschweiler-Clarke Reaction. J&K Scientific LLC.
- Eschweiler-Clarke reaction. YouTube.
- Eschweiler-Clarke Reaction. NROChemistry.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- Nitrile reduction. Wikipedia.
- Leuckart reaction. Grokipedia.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
- (1-Isopropyl-1H-pyrazol-4-yl)methanamine. MySkinRecipes.
- STUDIES ON THE LEUCKART REACTION. Semantic Scholar.
- This compound,1007540-98-8. ChemNet.
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
- What is the condition of the reduction of nitrile to amine by nickel?. Quora.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- (1-Isopropyl-1H-pyrazol-4-yl)methanamine. PubChem.
- Cobalt-catalysed hydrogenation of nitriles to primary amines. Royal Society of Chemistry.
- An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Reconsidering the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone as the key intermediate in the preparation of zolazepam. Journal of Chemical Sciences.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
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Technical Support Center: Crystallization of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support guide for the crystallization of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1007540-98-8). As a key intermediate in pharmaceutical and agrochemical synthesis, obtaining this compound in a highly pure, crystalline form is critical for downstream success and batch-to-batch consistency.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols based on established crystallographic principles and experience with related heterocyclic amines.
Section 1: Understanding the Molecule
Before troubleshooting, it's essential to understand the physicochemical characteristics of this compound. Its structure features a substituted pyrazole ring—an aromatic heterocycle—and a primary amine group.[3] This combination dictates its behavior in solution.
-
Basicity: The primary amine (methanamine) group confers basicity, allowing for the formation of salts with acids. This is a key property that can be leveraged for purification.[4][5]
-
Hydrogen Bonding: The amine group acts as both a hydrogen bond donor and acceptor, influencing solubility in protic solvents.
-
Polarity & Solubility: The molecule has both nonpolar (isopropyl, dimethyl) and polar (amine, pyrazole nitrogens) regions, suggesting solubility in a range of organic solvents. High solubility in many solvents can sometimes make crystallization challenging.[6]
Table 1: Predicted Physicochemical Properties (Note: Experimental data for this specific molecule is limited. These values are estimated based on its structure and data from similar compounds to guide initial experimental design.)
| Property | Predicted Value / Characteristic | Implication for Crystallization |
| Molecular Formula | C₉H₁₇N₃ | - |
| Molecular Weight | 167.26 g/mol [7] | Influences dissolution and diffusion rates. |
| Appearance | Likely an oil or low-melting solid at room temp. | Prone to "oiling out" if melting point is below the solution temperature.[8] |
| pKa (Predicted) | ~9.5 - 10.5 (for the conjugate acid) | Strongly basic. Readily forms salts with acids like HCl, H₂SO₄, or oxalic acid.[9] |
| Polarity | Moderately polar | Soluble in a range of solvents from alcohols to ethers and some hydrocarbons. |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound has "oiled out" and formed a second liquid phase instead of solid crystals. What should I do?
"Oiling out," or liquid-liquid phase separation (LLPS), is a common problem when the melting point of the solute is lower than the temperature of the solution, or when supersaturation is too high.[8][10] The resulting oil is often an impure, supercooled liquid that is difficult to handle and rarely forms pure crystals upon solidification.[11]
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Add more of the "good" solvent to the mixture and gently heat until the oil re-dissolves, creating a single, clear phase again.[8] The goal is to reduce the supersaturation level.
-
Cool More Slowly: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it inside a larger beaker) can help. Rapid cooling is a primary cause of oiling out.[10]
-
Lower the Nucleation Temperature: Try cooling the solution to a much lower temperature (e.g., 0 °C or -20 °C) after it has slowly reached room temperature. The increased viscosity and lower thermal energy at these temperatures can sometimes favor nucleation over oiling.
-
Induce Nucleation: If the solution remains clear after slow cooling, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal.[12]
Q2: The crystallization produced very fine needles that are difficult to filter and dry. How can I get a better crystal habit?
Fine needles are often a result of rapid crystal growth at high supersaturation.[13] While chemically pure, this morphology (or "crystal habit") can trap solvent and lead to poor filtration and drying performance, which is a significant bottleneck in scaling up processes.[1]
Strategies to Improve Crystal Habit:
-
Reduce Supersaturation Rate: The goal is to grow crystals, not crash them out.
-
Slower Cooling: As with oiling out, a slower cooling rate gives molecules more time to orient themselves into a more stable, ordered (and often less needle-like) crystal lattice.
-
Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly and at a slightly elevated temperature to maintain a lower level of supersaturation.
-
-
Change the Solvent System: Crystal habit is highly dependent on the solvent used. Different solvents interact with the various faces of a growing crystal at different rates, altering the final shape.[14] Experiment with solvents of different polarities (e.g., switch from ethanol to ethyl acetate or toluene).
-
Use a Slurry Ripening (Ostwald Ripening) Step: Hold the crystallized mixture at a constant temperature (e.g., room temperature or 0 °C) with gentle stirring for several hours. During this time, smaller, less stable crystals will re-dissolve and deposit onto larger, more stable crystals, often resulting in a more uniform and less needle-like particle size distribution.
Q3: No crystals are forming, even after cooling to low temperatures. What are the next steps?
Failure to crystallize typically means the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Troubleshooting Steps:
-
Induce Nucleation: This is the first and easiest step.
-
Increase Concentration: If induction fails, you likely have too much solvent. Gently heat the solution and boil off a portion (10-20%) of the solvent. Allow it to cool again and attempt to induce nucleation.[8]
-
Add an Anti-Solvent: If you have your compound dissolved in a "good" solvent (e.g., methanol, THF), slowly add a "poor" solvent in which it is insoluble (e.g., water, hexane, heptane) until the solution becomes persistently cloudy (turbid). Add a few drops of the good solvent to clarify, then cool slowly.
-
Solvent Evaporation: As a last resort for small-scale work, leave the flask partially open in a fume hood to allow the solvent to evaporate slowly over several hours or days. This is less controlled but can sometimes yield high-quality crystals.
Q4: The final product purity is low despite crystallization. How can I improve it?
Low purity after crystallization indicates that impurities are being trapped in the crystal lattice or on the crystal surface.[14][16]
Methods for Purity Enhancement:
-
Wash the Crystals Properly: Ensure you are washing the filtered crystals with a small amount of ice-cold crystallization solvent. Using warm solvent will dissolve your product, while using a solvent in which the product is completely insoluble may not effectively remove the impurity-rich mother liquor.
-
Perform a Re-crystallization: A second crystallization is often necessary to achieve high purity. Dissolve the semi-pure crystals in the minimum amount of hot solvent and repeat the crystallization process.
-
Consider Salt Formation: Amines can be effectively purified by converting them to a salt (e.g., a hydrochloride salt), which often has very different solubility properties and a higher propensity to crystallize than the free base.[5][9] Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate, and add a solution of HCl in the same solvent. The hydrochloride salt will often precipitate as a clean, crystalline solid. This solid can be filtered, washed, and then neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted with an organic solvent to recover the pure free amine.[12]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for this compound?
A systematic solvent screen is the most reliable method. An ideal solvent should dissolve the compound completely when hot but poorly when cold.
Recommended Screening Solvents:
-
Alcohols: Isopropanol, Ethanol
-
Esters: Ethyl Acetate, Isopropyl Acetate
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Ethers: THF, 2-Methyl-THF, Diethyl Ether
-
Hydrocarbons: Toluene, Heptane, Cyclohexane
-
Mixed Systems: Toluene/Heptane, Ethyl Acetate/Heptane, Ethanol/Water
A good practice is to test solubility in ~0.5 mL of each solvent at room temperature and then upon heating. A solvent that requires heating for dissolution is a good candidate.
Table 2: Example Solvent Screening Log
| Solvent | Solubility at 25°C | Solubility at Reflux | Observations on Cooling |
| Isopropanol | Sparingly Soluble | Fully Soluble | Crystals form after 15 min at RT |
| Heptane | Insoluble | Insoluble | Not a suitable single solvent |
| Ethyl Acetate | Soluble | Fully Soluble | Too soluble, no crystals on cooling |
| Toluene | Sparingly Soluble | Fully Soluble | Oiled out on cooling |
| Water | Insoluble | Insoluble | Potential anti-solvent |
Q2: Should I crystallize this compound as the free base or as a salt?
This depends on the nature of the impurities.
-
Crystallize as the free base if: The impurities are non-basic or significantly more polar/less polar than the product. The free base may be an oil or low-melting solid, making this challenging.
-
Crystallize as a salt if: You need to remove non-basic impurities, or if the free base fails to crystallize or consistently oils out.[17] Salt formation dramatically changes the molecule's physical properties, often yielding a high-melting, highly crystalline solid that is much easier to isolate.[9] The hydrochloride or oxalate salts are common starting points.
Q3: What is polymorphism and should I be concerned about it?
Polymorphism is the ability of a compound to exist in more than one crystal structure.[18] These different forms can have different properties, including solubility, stability, and melting point.[16] For a research intermediate, the primary concern is consistency. Uncontrolled polymorphism can lead to variations in filtration behavior or downstream reactivity.[1] If you notice that different batches of crystals look different (e.g., needles vs. plates) or behave differently despite having the same chemical purity, you may be dealing with polymorphism. For drug development, controlling the polymorphic form is a critical regulatory requirement.[16][19]
Section 4: Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small volume of isopropanol and heat the mixture to a gentle reflux with stirring until all the solid dissolves.
-
Concentration: Continue adding small portions of isopropanol until a clear, saturated solution is obtained at reflux. Avoid using a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. To slow the cooling, the flask can be placed in an insulated container.
-
Maturation: Once at room temperature, you may cool the flask further in an ice bath or refrigerator for at least 1 hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
-
Dissolution: Dissolve the crude material in the minimum amount of ethyl acetate at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add heptane dropwise to the solution. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Loosely cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, try refrigerating the solution.
-
Isolation & Drying: Follow steps 6-8 from Protocol 1, washing with a mixture of ethyl acetate/heptane (in the approximate final ratio).
References
- Benchchem. (2025).
- Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Journal of Chemical Engineering of Japan. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- Benchchem. (2025).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
- ResearchGate. (n.d.). (a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram.
- Google Patents. (n.d.).
- Syrris. (n.d.).
- Mettler Toledo. (n.d.).
- Achieve Chem. (2024).
- CDMO Pro. (2024).
- University of Rochester, Department of Chemistry. (n.d.).
- Reddit. (2024). Amine workup : r/Chempros.
- MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH.
- LNG Industry. (2020). Startup troubleshooting of amine units in LNG export facilities.
- National Center for Biotechnology Information. (n.d.).
- MySkinRecipes. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine.
- Autech Industry Co.,Limited. (n.d.). This compound,1007540-98-8.
- J&K Scientific. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine | 936940-09-9.
- Britannica. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- National Center for Biotechnology Information. (n.d.). C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine. PubChem.
- Pharmaffiliates. (n.d.). [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine.
- Smolecule. (n.d.). N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine.
- MDPI. (2023).
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- 3. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
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- 19. researchgate.net [researchgate.net]
scaling up "1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" production
Answering the call for robust and scalable synthetic processes in modern drug development, this Technical Support Center provides a comprehensive guide for researchers, chemists, and production managers focused on scaling the production of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine . This key intermediate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1]
As Senior Application Scientists, we understand that transitioning a synthesis from the laboratory bench to a pilot or production scale introduces significant challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to provide not only solutions but also the underlying scientific rationale to empower your process development.
Technical Support & Troubleshooting Guide
Section 1: Synthesis of the Aldehyde Intermediate
The most common and scalable route to the target amine involves a two-step process: the formylation of the pyrazole core to create an aldehyde intermediate, followed by reductive amination.
Workflow Overview: Synthesis of this compound
Caption: High-level synthetic workflow.
Q1: We are experiencing low yields (<70%) during the Vilsmeier-Haack formylation of our 1-isopropyl-3,5-dimethyl-1H-pyrazole starting material. What are the most likely causes?
A1: Low yields in Vilsmeier-Haack reactions during scale-up often stem from three critical areas: reagent quality, temperature control, and reaction stoichiometry.
-
Reagent Purity and Stoichiometry: The Vilsmeier reagent (chloroiminium salt) is formed in situ from dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃). The reagent is highly moisture-sensitive.
-
Moisture: Ensure all reagents and solvents are anhydrous. Water will rapidly quench the Vilsmeier reagent and the POCl₃, reducing the effective concentration of your formylating agent.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is often required to drive the reaction to completion. However, a large excess can lead to side products and complicates the work-up.
-
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It is critical to pre-form the reagent at a low temperature (0-5 °C) before the slow, controlled addition of the pyrazole substrate. After the addition, the reaction is typically warmed to a moderate temperature (e.g., 60-80 °C). Poor temperature control can lead to reagent decomposition or undesired side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long times at elevated temperatures can lead to product degradation.
Q2: Our primary issue is isolating the aldehyde post-reaction. The aqueous quench is difficult to manage at a larger scale. Are there best practices for this step?
A2: The quench is arguably the most hazardous part of this step at scale and requires careful planning. The goal is to hydrolyze the intermediate iminium salt to the aldehyde and neutralize corrosive reagents.
-
Controlled Reverse Quench: The safest method is a "reverse quench." Cool the reaction mixture significantly (back down to 0-10 °C). Slowly and controllably add the reaction mixture to a pre-chilled, vigorously stirred solution of aqueous sodium bicarbonate or sodium acetate. This method helps manage the significant exotherm from quenching unreacted POCl₃.
-
pH Monitoring: The final pH of the aqueous layer should be basic (pH 8-10) to ensure the product, which is a weak base, is not protonated and remains in the organic layer during extraction.
-
Solvent Choice for Extraction: Use a water-immiscible solvent with a relatively high boiling point for extraction, such as Toluene or Methyl-tert-butyl ether (MTBE), to simplify solvent removal later. Avoid solvents like dichloromethane if possible due to environmental and safety concerns.[2]
Section 2: Reductive Amination
This critical step converts the intermediate aldehyde into the target primary amine. The choice of reducing agent and reaction conditions is paramount for achieving high yield and purity at scale.
Q3: We are evaluating different reducing agents for the reductive amination step. What are the pros and cons of common choices for a large-scale process?
A3: The selection of a reducing agent is a balance of reactivity, safety, cost, and ease of work-up. For this transformation, catalytic hydrogenation and hydride reagents are the most viable options.
| Reducing Agent | Pros | Cons | Scalability & Safety Notes |
| Catalytic Hydrogenation (H₂, Pd/C) | High atom economy (green); product is clean (no reagent byproducts); relatively low cost. | Requires specialized high-pressure reactor; catalyst can be pyrophoric; potential for catalyst poisoning. | Excellent for large scale if the capital for a hydrogenation suite is available. Strict procedures for catalyst handling (e.g., filtering under a nitrogen blanket) are mandatory. |
| Sodium Borohydride (NaBH₄) | Inexpensive; easy to handle as a solid. | Can reduce the aldehyde before imine formation; requires careful pH control; generates hydrogen gas during quench. | Often used in a two-step, one-pot process where the imine is formed first, then the borohydride is added. The quench must be well-ventilated. |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over aldehydes; does not require strict pH control.[3] | More expensive than NaBH₄; generates acetic acid byproduct. | A very reliable and common choice for lab and pilot scale. The cost may become a factor at very large production scales. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for protonated imines. | Highly toxic (potential to release HCN gas at acidic pH); significant waste treatment concerns. | Generally not recommended for scale-up unless absolutely necessary due to extreme toxicity and environmental concerns. |
Recommendation: For robust, multi-kilogram scale production, Catalytic Hydrogenation is often the most efficient and cost-effective method. If high-pressure equipment is unavailable, Sodium Triacetoxyborohydride offers the best balance of selectivity, reliability, and manageable safety concerns.[2][3]
Q4: Our reductive amination is stalling, leaving significant amounts of the aldehyde starting material. How can we troubleshoot this?
A4: This is a common issue that can be diagnosed systematically. The reaction proceeds via the formation of an imine intermediate, which is then reduced. A stall indicates a problem with one of these two stages.
Troubleshooting Flowchart: Incomplete Reductive Amination
Caption: Decision tree for troubleshooting stalled aminations.
-
No Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water may not be favorable.
-
Ammonia Source: Ensure an adequate excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) is present.
-
Water Removal: For some methods, removing water via a Dean-Stark trap or molecular sieves can drive the reaction forward. This is especially relevant if not using a hydride reagent that tolerates water.
-
-
Imine Present, but Not Reducing: This points to an issue with your reducing agent.
-
Catalytic Hydrogenation: The catalyst (e.g., Pd/C) may be poisoned. Sulfur or halide impurities in the starting materials can deactivate palladium. Ensure high-purity substrates.
-
Hydride Reagents: Reagents like NaBH₄ and STAB can degrade with improper storage (exposure to moisture). Use a fresh, properly stored batch. Ensure it is added under an inert atmosphere (N₂ or Argon).
-
Section 3: Purification and Quality Control
Q5: What is the most scalable and efficient method to purify the final amine product?
A5: The ideal purification strategy avoids chromatography at scale due to high cost and solvent usage.
-
Acid/Base Extraction: As a primary purification, leverage the basicity of your amine product. After the initial work-up, dissolve the crude product in a suitable organic solvent and wash with dilute acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified free-base amine into a fresh organic solvent.
-
Crystallization/Salt Formation: The most robust method for achieving high purity at scale is crystallization. The free base may be an oil, but its hydrochloride or tartrate salt is often a stable, crystalline solid. Experiment with different anti-solvents (e.g., MTBE, heptane, ethyl acetate) to induce crystallization of the desired salt from a solvent like isopropanol or ethanol.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, solvent-free method for purification.
Section 4: Safety Considerations for Scale-Up
Q6: What are the critical safety hazards we need to address when scaling this process?
A6: Each step has distinct hazards that must be mitigated with appropriate engineering controls and personal protective equipment (PPE).
-
Vilsmeier-Haack Formylation:
-
Hazard: Highly corrosive and reactive reagents (POCl₃). Violent, exothermic reaction with water.
-
Mitigation: Use in a well-ventilated fume hood or reactor with a scrubber. Ensure all equipment is scrupulously dry. Add reagents slowly and with adequate cooling. Personnel must wear acid-resistant gloves, lab coats, and face shields.[4]
-
-
Reductive Amination:
-
Hazard (Hydrogenation): Flammable hydrogen gas, pyrophoric catalysts (Pd/C).
-
Mitigation: Use a properly rated and maintained high-pressure reactor with appropriate ventilation and H₂ detectors. Never allow the catalyst to dry in the air; always handle it as a wet slurry or under an inert atmosphere.[5]
-
Hazard (Hydrides): Flammable hydrogen gas evolution upon contact with acid or water.
-
Mitigation: Perform reactions under an inert atmosphere. Quench excess hydride reagent slowly and in a controlled manner with cooling.
-
-
General:
-
Flammable Solvents: Use appropriate grounding and bonding to prevent static discharge. Ensure adequate ventilation to prevent vapor accumulation.[6]
-
Always conduct a thorough Process Hazard Analysis (PHA) before executing any reaction at a scale larger than what has been safely performed in the lab.
References
-
Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. Available from: [Link]
-
Baranovsky, A. V., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN. Available from: [Link]
-
ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Available from: [Link]
-
Organic Process Research & Development. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination. ACS Publications. Available from: [Link]
-
ScienceDirect. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
-
PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]
-
MG Chemicals. (2025). Safety Data Sheet - Isopropyl Alcohol. Available from: [Link]
-
MySkinRecipes. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Available from: [Link]
Sources
Technical Support Center: Degradation Pathways of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Welcome to the technical support center for 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential challenges encountered during the handling, storage, and experimental use of this compound. By understanding its potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a substituted pyrazole ring and a primary amine, presents specific stability considerations. This guide provides insights into potential degradation mechanisms and offers practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a loss of potency or unexpected peaks in my chromatogram after storing my compound in an aqueous buffer. What could be the cause?
Troubleshooting Guide:
This issue often points towards hydrolytic degradation. While the core pyrazole ring is generally stable, certain conditions can promote hydrolysis, especially with substituted pyrazoles. Some pyrazole ester derivatives have been shown to degrade rapidly in aqueous buffers at pH 8.[2][3] Although your compound is not an ester, the principle of pyrazole ring stability under different pH conditions should be considered.
Potential Degradation Pathway: Hydrolysis
Under certain pH and temperature conditions, the pyrazole ring or the methanamine side chain could be susceptible to hydrolysis, although this is less common for the core ring structure itself compared to ester derivatives.[2][3][4]
Experimental Protocol to Investigate Hydrolytic Stability:
-
pH Stability Study:
-
Prepare solutions of your compound in a range of buffers (e.g., pH 4, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C or your experimental temperature).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
-
Forced Degradation Study:
-
Expose your compound to more aggressive hydrolytic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at an elevated temperature.
-
Analyze the samples at different time points to identify potential degradation products.
-
Mitigation Strategies:
-
Storage: Store the compound in a dry, solid state at recommended temperatures (2-8°C, protected from light and stored under inert gas).[1]
-
Buffer Selection: If possible, use freshly prepared solutions and consider using buffers with a pH closer to neutral, where many compounds exhibit greater stability.
-
Aprotic Solvents: For long-term storage in solution, consider using aprotic solvents like DMSO or DMF, and store at low temperatures.
FAQ 2: My experimental results are inconsistent, and I suspect my compound is degrading upon exposure to air. What is the likely degradation pathway?
Troubleshooting Guide:
Inconsistency in results upon exposure to air suggests oxidative degradation. Both the pyrazole ring and the primary amine functional group can be susceptible to oxidation. The oxidation of pyrazole derivatives, sometimes mediated by enzymes like cytochrome P-450, can lead to hydroxylated products.[5][6][7] Primary amines can also undergo oxidation.
Potential Degradation Pathway: Oxidation
The pyrazole ring can be oxidized to form hydroxylated derivatives, such as 4-hydroxypyrazole.[5][6] The primary amine can also be oxidized, potentially leading to imines or other related compounds.
Experimental Workflow for Investigating Oxidative Degradation:
Caption: Workflow for investigating oxidative stability.
Experimental Protocol to Assess Oxidative Stability:
-
Forced Oxidation Study:
-
Dissolve your compound in a suitable solvent.
-
Treat the solution with a mild oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the mixture at room temperature or slightly elevated temperature.
-
Monitor the reaction over time using HPLC or LC-MS to track the disappearance of the parent compound and the formation of new peaks.
-
Characterize the major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) if necessary.
-
Mitigation Strategies:
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Antioxidants: For in-vitro assays, consider the addition of antioxidants to the medium, if compatible with your experimental system.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
FAQ 3: I am working with this compound in a cell-based assay and notice a decrease in its effective concentration over time, especially when the plates are exposed to light. What could be happening?
Troubleshooting Guide:
A decrease in effective concentration upon light exposure is a classic sign of photodegradation. Amine-containing drugs are known to undergo indirect photodegradation, especially in the presence of sensitizers like nitrate and humic substances which can be present in cell culture media.[8][9] This process often involves the generation of reactive oxygen species, such as hydroxyl radicals.[8]
Potential Degradation Pathway: Photodegradation
The degradation of amine compounds can be initiated by an electron transfer from the non-bonding electrons on the nitrogen atom to an excited sensitizer molecule.[8] The presence of a hydrogen atom on the alpha-carbon is also a key factor in this process.[8]
Proposed Photodegradation Initiation:
Caption: Proposed initiation of photodegradation.
Experimental Protocol to Evaluate Photostability:
-
Photostability Testing (ICH Q1B Guidelines as a reference):
-
Prepare a solution of your compound in a photochemically inert and transparent container (e.g., quartz cuvette).
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Expose the test sample to a controlled light source that mimics sunlight (e.g., a xenon lamp or a combination of cool white and near-UV lamps).
-
At specified time intervals, withdraw samples from both the exposed and dark control containers.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Mitigation Strategies:
-
Protection from Light: Protect all solutions containing the compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Experimental Design: When conducting light-sensitive experiments, minimize the exposure time of your samples to light.
-
Media Components: Be aware of the components in your experimental media, as some may act as photosensitizers.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Products | Analytical Signature |
| Hydrolysis | Pyrazol-ol derivatives | Shift in retention time, change in UV spectrum |
| Oxidation | Hydroxylated pyrazole, imine | Increase in mass (e.g., +16 Da for hydroxylation) |
| Photodegradation | Complex mixture of smaller molecules | Multiple new peaks in chromatogram |
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (n.d.).
- Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009-04-15).
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed. (2009-10-01).
- Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We - SciSpace. (n.d.).
- Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight | Request PDF - ResearchGate. (2025-08-06).
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed - NIH. (n.d.).
- Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed. (n.d.).
- Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - Sci-Hub. (n.d.).
- (1-Isopropyl-1H-pyrazol-4-yl)methanamine - MySkinRecipes. (n.d.).
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Validation & Comparative
A Comparative Framework for Characterizing Novel Pyrazole-Based Inhibitors: A Case Study Using 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Abstract
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly protein kinase inhibitors.[1][2] The introduction of a novel pyrazole derivative, such as 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, presents a familiar challenge and a distinct opportunity for drug discovery teams: how to efficiently characterize its biological activity and position it relative to established inhibitors. This guide presents a comprehensive, logic-driven framework for this process. Using our focus molecule as a case study, we will outline a step-by-step experimental workflow to identify its molecular target, quantify its potency and selectivity, and assess its cellular activity. We will compare this hypothetical discovery path against two well-characterized pyrazole inhibitors targeting distinct but related pathways: the allosteric p38α MAP kinase inhibitor Doramapimod (BIRB-796) and a potent, ATP-competitive Aminopyrazole JNK3 Inhibitor . This guide is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but the "why" of inhibitor characterization.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of kinase inhibitor design.[3][4] Its synthetic tractability and ability to form key hydrogen bonds and hydrophobic interactions within ATP-binding pockets have led to its incorporation into numerous successful drugs.[5] Pyrazole derivatives have been developed to target a wide array of kinases, including those in the mitogen-activated protein kinase (MAPK) family, such as p38 and c-Jun N-terminal kinase (JNK), which are critical regulators of inflammation and cellular stress responses.[6][7]
When a novel compound like This compound (hereafter referred to as Compound X ) is synthesized, its structural features—a substituted pyrazole core—immediately suggest its potential as a kinase inhibitor. The key challenge lies in systematically unveiling its true biological profile.
The Subject & The Comparators: A Rationale
To create a meaningful comparison, we must select appropriate benchmarks. The choice of comparators is dictated by the high probability that a novel pyrazole will target a well-established "pyrazole-friendly" kinase family.
-
Focus Molecule (Compound X): this compound. Its structure, featuring an N-isopropyl group and methyl substitutions, provides lipophilicity and specific steric bulk that will govern its binding interactions.
-
Comparator 1: Doramapimod (BIRB-796) . A highly potent and selective inhibitor of p38 MAP kinase.[8] Crucially, it is an allosteric, Type II inhibitor that binds to the "DFG-out" conformation of the kinase, a site distinct from the ATP-binding pocket.[6] This makes it an excellent comparator for determining the mechanism of inhibition.
-
Comparator 2: Aminopyrazole JNK3 Inhibitor (Compound J) . Representing a class of potent, ATP-competitive JNK inhibitors, this comparator (based on published series) allows us to explore isoform selectivity (JNK1/2 vs. JNK3) and a different mode of action.[9] The development of JNK3-selective inhibitors is a key goal for treating neurodegenerative diseases.[10]
The Characterization Workflow: From Hypothesis to Data
We will proceed through a logical, multi-stage workflow. Each stage is designed to answer critical questions about Compound X's activity, with decision points that guide subsequent experiments.
Figure 1: A tiered experimental workflow for characterizing a novel kinase inhibitor.
Phase 1: Target Discovery and Potency Determination
The first step is to cast a wide net. A broad kinase screen is essential to identify the primary molecular target(s) of Compound X without bias.
Experiment 1: Broad Kinase Panel Screen
-
Rationale: To efficiently identify the most likely kinase targets from a large pool, saving time and resources compared to single-target assays.
-
Methodology: Compound X is tested at a single, high concentration (e.g., 1-10 µM) against a panel of hundreds of purified kinases. The percent inhibition is measured, typically using a fluorescence-based assay that quantifies remaining ATP after the kinase reaction.
-
Hypothetical Outcome: The screen reveals that Compound X inhibits p38α and JNK3 by >90% at 1 µM, with minimal activity against other kinases. This immediately focuses our investigation.
Experiment 2: IC50 Determination
-
Rationale: To move from a single-point hit to a quantitative measure of potency. The IC50 value (the concentration required to inhibit 50% of enzyme activity) is the gold standard for comparing inhibitor potency.
-
Methodology: A detailed protocol for a typical in vitro kinase assay is provided below. This is performed for Compound X, Doramapimod (against p38α), and Compound J (against JNK3).
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of Compound X, Doramapimod, and Compound J in DMSO, then dilute into kinase buffer. Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of inhibitor dilution. Add 2.5 µL of the specific kinase (e.g., recombinant human p38α).
-
Initiation: Add 5 µL of a solution containing the appropriate substrate (e.g., ATF2 for p38α) and ATP to start the reaction. Incubate at room temperature for 1 hour.
-
ATP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Analysis: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: Defining Selectivity and Mechanism of Action
Potency is only part of the story. A successful inhibitor must be selective for its intended target to minimize off-target effects. Its mechanism of action also has profound implications for its development.
Experiment 3: Selectivity Profiling
-
Rationale: To determine if Compound X can distinguish between closely related kinases. For our hypothetical hit, this means testing against other p38 isoforms (β, γ, δ) and other JNK isoforms (JNK1, JNK2). High selectivity is a desirable trait for a therapeutic candidate.[9]
-
Methodology: Perform IC50 determinations for the related kinase isoforms using the protocol described above.
Experiment 4: ATP Competition Assay
-
Rationale: To determine if Compound X binds in the highly conserved ATP pocket (ATP-competitive) or at an allosteric site. This is a critical differentiator from Doramapimod.
-
Methodology: Run the kinase IC50 assay under two different conditions: a low, physiological ATP concentration (e.g., 10 µM) and a very high ATP concentration (e.g., 1 mM).
-
Interpretation:
-
ATP-competitive (Type I): The IC50 value will significantly increase at high ATP concentrations, as the inhibitor must compete with more ATP for the binding site.
-
Allosteric/Non-competitive (Type II): The IC50 value will remain relatively unchanged, as the inhibitor binds to a different site and its efficacy is not dependent on ATP concentration.
-
Table 1: Hypothetical In Vitro Profiling Data
| Compound | Target | IC50 (nM) | Selectivity (vs. JNK1) | Mechanism (vs. ATP) |
| Compound X | p38α | 75 | N/A | Competitive |
| JNK3 | 150 | 15x | Competitive | |
| JNK1 | 2250 | - | N/A | |
| Doramapimod | p38α | 5 | N/A | Non-competitive |
| Compound J | JNK3 | 25 | >100x | Competitive |
| JNK1 | >2500 | - | N/A |
This hypothetical data suggests Compound X is a moderately potent, dual p38α/JNK3 inhibitor with a classic ATP-competitive mechanism.
Phase 3: Validating Activity in a Cellular Context
Inhibiting a purified enzyme in a test tube is not enough. A viable drug candidate must engage its target inside a cell and produce a measurable biological effect.
Experiment 5: Cellular Target Engagement
-
Rationale: To confirm that Compound X can cross the cell membrane and physically bind to its target protein in a live-cell environment.
-
Methodology: A NanoBRET™ Target Engagement assay is ideal. Cells are engineered to express the target kinase (e.g., p38α) fused to a NanoLuc® luciferase. A fluorescent tracer that binds the kinase is added. When Compound X enters the cell and displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases in a dose-dependent manner, allowing for the calculation of a cellular IC50.
Experiment 6: Downstream Signaling Analysis
-
Rationale: To verify that target engagement translates into functional inhibition of the signaling pathway.
-
Methodology: Western blotting is the classic method to measure the phosphorylation of a kinase's direct downstream substrate. For p38α, this is MAPK-activated protein kinase 2 (MK2); for JNK, it is the transcription factor c-Jun.
Protocol: Western Blot for Phospho-c-Jun
-
Cell Treatment: Culture appropriate cells (e.g., HeLa) and starve them of serum overnight. Pre-treat cells with various concentrations of Compound X or Compound J for 1 hour.
-
Stimulation: Stimulate the JNK pathway by exposing cells to a stressor like UV radiation or Anisomycin for 30 minutes.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Include a loading control (e.g., GAPDH).
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (p-cJun).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Stripping & Reprobing: Strip the membrane and re-probe for total c-Jun and GAPDH to ensure equal loading and to normalize the p-cJun signal.
Figure 2: Simplified JNK signaling pathway showing the point of inhibition by Compound X or J.
Table 2: Hypothetical Cellular Activity Data
| Compound | Target | Cellular Target Engagement IC50 (nM) | p-Substrate Inhibition IC50 (nM) |
| Compound X | p38α | 450 | 520 (p-MK2) |
| JNK3 | 800 | 950 (p-cJun) | |
| Doramapimod | p38α | 30 | 45 (p-MK2) |
| Compound J | JNK3 | 120 | 150 (p-cJun) |
This hypothetical data shows a common phenomenon: cellular IC50 values are often higher than biochemical IC50s due to factors like cell permeability and efflux. The data confirms Compound X is cell-active, though less potent than the specialized comparators.
Synthesis and Conclusion
Following this characterization cascade, we can now draw a comprehensive profile of our novel molecule, This compound (Compound X) , and objectively compare it to established inhibitors.
Compound X Profile:
-
Target Profile: A dual inhibitor of p38α and JNK3.
-
Potency: Moderate, with biochemical IC50 values in the mid-to-high nanomolar range.
-
Mechanism: A classic ATP-competitive, Type I inhibitor.
-
Selectivity: Shows moderate selectivity for JNK3 over JNK1 but does not distinguish well between the two main target classes (p38 vs. JNK).
-
Cellular Activity: The compound is cell-permeable and engages its targets in cells, leading to the inhibition of downstream signaling, albeit with lower potency than in biochemical assays.
Comparative Standing:
-
vs. Doramapimod: Compound X is significantly less potent and, critically, possesses a different mechanism of action. It lacks the unique allosteric binding mode that makes Doramapimod a highly sought-after tool compound and clinical candidate.[6][8]
-
vs. Compound J: Compound X is less potent and far less selective for JNK3. For an application requiring specific inhibition of JNK3, such as in neurodegeneration research, Compound J would be the superior choice.[9]
This structured, comparative approach provides a clear verdict. While Compound X demonstrates biological activity, its profile as a moderately potent, non-selective dual p38/JNK inhibitor makes it less attractive for further development compared to highly potent, selective, and mechanistically unique compounds like Doramapimod or specialized aminopyrazole JNK inhibitors. However, it could serve as a valuable starting point for a medicinal chemistry campaign to improve potency and selectivity for one of the target kinases. This framework, grounded in experimental rationale, ensures that such decisions are driven by robust, comparative data.
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Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
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Nayak, V., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3348-3352. [Link]
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Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University - Liang Tong Lab. [Link]
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Graneto, M. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research, 68(9_Supplement), SY17-03. [Link]
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Kim, H., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic Chemistry, 115, 105191. [Link]
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Lamb, M. L., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(17), 7367-7383. [Link]
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Kumar, A., & Sharma, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
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Wang, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(21), 17743-17752. [Link]
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de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 636284. [Link]
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Galal, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. [Link]
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Benci, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]
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Shaikh, S., & Ahmad, M. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 2(3). [Link]
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Shrestha, R. L. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21), 2011-2029. [Link]
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A Comparative Guide to the Biological Activity of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Analogues for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This guide offers an in-depth comparative analysis of the biological activities of analogues of "1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine," a substituted pyrazole with potential for diverse pharmacological applications. By examining structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with actionable insights supported by experimental data to guide future discovery and optimization efforts.
Introduction to the 1-(Pyrazol-4-yl)methanamine Scaffold
The this compound core represents a versatile template for the design of novel therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged structure in drug discovery.[2] The substituents on this core—the N1-isopropyl group, the C3 and C5 methyl groups, and the C4 aminomethyl moiety—provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3]
This guide will focus primarily on the anticancer potential of analogues of this scaffold, drawing upon a key study that systematically explores the SAR of closely related compounds as kinase inhibitors. Furthermore, we will discuss the broader biological potential and provide standardized protocols for evaluating the activity of these compounds.
Comparative Analysis of Biological Activity: Targeting RET Kinase in Cancer
A significant body of research has focused on the development of pyrazole-based compounds as kinase inhibitors for cancer therapy.[4] A pivotal study by Sim et al. provides a detailed SAR for a series of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives as inhibitors of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase whose activating mutations are implicated in various cancers.[5] Although the core structure in this study is a 5-amino-4-carboxamide pyrazole, the insights gained from the systematic modification of substituents at the C3 position are highly relevant for understanding the potential of analogues of "this compound."
The following table summarizes the inhibitory activity of selected analogues against wild-type RET and the gatekeeper mutant V804M, which confers resistance to some kinase inhibitors.[5]
| Compound ID | C3-Substituent | RET (wt) IC50 (nM) | RET (V804M) IC50 (nM) |
| 15a | Phenyl | 1,490 | >10,000 |
| 15d | 4-Fluorophenyl | 536 | >10,000 |
| 15g | Thiophen-2-yl | 1,170 | >10,000 |
| 15j | Furan-2-yl | 1,060 | >10,000 |
| 15l | 5-Cyclopropylisoxazol-3-yl | 44 | 252 |
Key Structure-Activity Relationship (SAR) Insights:
-
Impact of the C3-Substituent: The nature of the substituent at the C3 position of the pyrazole ring plays a critical role in determining the inhibitory potency against RET kinase. Simple aromatic rings like phenyl and thiophene (compounds 15a and 15g ) resulted in micromolar to sub-micromolar activity.[5]
-
Enhancement of Potency with Heterocycles: The introduction of a 5-cyclopropylisoxazol-3-yl group at the C3 position in compound 15l led to a dramatic increase in potency against both wild-type and the V804M mutant of RET, with IC50 values of 44 nM and 252 nM, respectively.[5] This highlights the importance of this specific heterocyclic moiety in achieving potent RET inhibition.
-
Overcoming Resistance: Notably, compound 15l demonstrated significant activity against the gatekeeper V804M mutant, a common mechanism of acquired resistance to kinase inhibitors. This suggests that further optimization of this scaffold could lead to second-generation inhibitors with a broader spectrum of activity against clinically relevant mutations.[5]
These findings underscore the therapeutic potential of 1-isopropyl-pyrazole derivatives as kinase inhibitors. The dramatic improvement in activity observed with specific heterocyclic substitutions at the C3 position provides a clear roadmap for the design of novel analogues of "this compound" with enhanced anticancer properties.
Broader Biological Potential: Antimicrobial and Anti-inflammatory Activities
Beyond their application in oncology, pyrazole derivatives are known to exhibit a wide range of other biological activities.
-
Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of pyrazole analogues.[3][6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The evaluation of novel "this compound" analogues against a panel of pathogenic bacteria and fungi could uncover new lead compounds for infectious diseases.
-
Anti-inflammatory Activity: The anti-inflammatory effects of pyrazoles are well-documented, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.[3] Investigating the ability of analogues to modulate inflammatory pathways could lead to the development of new treatments for a variety of inflammatory conditions.
Experimental Protocols
To facilitate the comparative evaluation of novel analogues, detailed, step-by-step methodologies for key biological assays are provided below. These protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50), a key measure of its cytotoxic potential.
Workflow:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the test compound in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The presented comparative analysis, grounded in experimental data from closely related analogues, reveals a clear path for the design of potent kinase inhibitors with potential applications in oncology. The systematic exploration of substituents on the pyrazole ring, particularly at the C3 position, has been shown to dramatically influence biological activity.
Future research should focus on the synthesis and evaluation of a focused library of analogues based on the "this compound" core. Modifications should include:
-
Variation of the N1-substituent: Exploring alternatives to the isopropyl group to modulate solubility and pharmacokinetic properties.
-
Systematic substitution at C3 and C5: Introducing a diverse range of aromatic and heterocyclic moieties to optimize target engagement and selectivity.
-
Modification of the C4-aminomethyl group: Investigating the impact of N-alkylation or acylation on biological activity and cell permeability.
By leveraging the insights and protocols detailed in this guide, researchers can accelerate the discovery and development of novel pyrazole-based candidates with improved therapeutic profiles.
References
- Gomha, S. M., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(5), 764-772.
- Kumar, V., et al. (2013). Pyrazoles: a historical overview and their biological significance. RSC Advances, 3(38), 17153-17180.
- Sim, T., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 1034-1044.
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A Rigorous Guide to the Validation of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine as a Chemical Probe
The Imperative of Chemical Probe Validation
A chemical probe is a small molecule that selectively modulates a specific protein target, enabling researchers to study its function in cellular and in vivo systems. Unlike a drug, which is optimized for therapeutic effect, a probe is optimized for selectivity and mechanistic clarity. The Structural Genomics Consortium (SGC) and other authorities have established widely accepted criteria for what constitutes a high-quality chemical probe:
-
Potency: Typically, an in vitro potency (IC₅₀ or Kᵢ) of less than 100 nM against the intended target.[3]
-
Selectivity: A greater than 30-fold selectivity against other members of the same protein family.[3]
-
Cellular Activity: Demonstrated on-target engagement and modulation of a downstream signaling pathway in a cellular context, with an EC₅₀ below 1 µM.[3]
-
A Negative Control: The availability of a structurally similar but biologically inactive analog to confirm that observed phenotypes are due to on-target effects.[4][5]
This guide will walk through a hypothetical yet rigorous validation process for "1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine," which we will refer to as PZ-M1 .
Candidate Probe Profile: PZ-M1
| Property | Value | Source |
| IUPAC Name | (3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine | [2] |
| CAS Number | 1007540-98-8 | [1][6] |
| Molecular Formula | C₉H₁₇N₃ | [1][6] |
| Molecular Weight | 167.26 g/mol | [1] |
The pyrazole scaffold is a common feature in many kinase inhibitors.[7][8] Therefore, for the purpose of this guide, we will hypothesize that PZ-M1 is an inhibitor of a hypothetical serine/threonine kinase, Kinase-X . Our goal is to determine if PZ-M1 can be validated as a chemical probe for Kinase-X.
The Comparative Framework: Introducing a "Gold Standard"
To provide a clear benchmark, we will compare the hypothetical performance of PZ-M1 against a well-established, albeit fictional, chemical probe for Kinase-X, which we'll call KS-47 . KS-47 is known for its high potency, selectivity, and well-characterized in-cell activity.
The Validation Workflow: A Step-by-Step Evaluation
This workflow outlines the critical experiments required to validate PZ-M1 as a chemical probe for Kinase-X.
Caption: A comprehensive workflow for chemical probe validation.
Part 1: In Vitro Characterization
The initial step is to determine if PZ-M1 directly interacts with our hypothetical target, Kinase-X, with high potency and selectivity.
1. Biochemical Potency Assay: The first experiment is to measure the concentration of PZ-M1 required to inhibit 50% of Kinase-X activity (the IC₅₀). A common method is a radiometric assay using a known substrate for Kinase-X and ³²P-ATP.
-
Experimental Rationale: This establishes the fundamental potency of the compound against the purified target protein, free from cellular complexities. A potent compound is more likely to be selective and effective at lower, less toxic concentrations in cells.
2. Selectivity Profiling: To assess selectivity, PZ-M1 should be screened against a broad panel of kinases, especially those within the same family as Kinase-X.
-
Experimental Rationale: A useful chemical probe must be selective for its intended target.[3] Screening against related kinases is crucial because they often share similar ATP-binding pockets, making off-target inhibition a common problem. A >30-fold higher IC₅₀ for related kinases is a strong indicator of selectivity.
3. Mechanism of Action Studies: Understanding how PZ-M1 inhibits Kinase-X is critical. This is typically done by performing enzyme kinetics studies at varying concentrations of both the inhibitor and ATP.
-
Experimental Rationale: If PZ-M1 is an ATP-competitive inhibitor, its measured potency will be dependent on the ATP concentration in the assay. Knowing the mechanism of action is vital for interpreting cellular data and comparing results across different studies.
Hypothetical In Vitro Data Comparison
| Parameter | PZ-M1 (Hypothetical) | KS-47 (Gold Standard) | Validation Criterion |
| Kinase-X IC₅₀ | 45 nM | 15 nM | < 100 nM[3] |
| Kinase-Y IC₅₀ | 1,500 nM | >10,000 nM | >30-fold selectivity |
| Selectivity (Y/X) | 33-fold | >667-fold | >30-fold[3] |
| Mechanism | ATP-competitive | ATP-competitive | Well-defined |
Based on this hypothetical data, PZ-M1 meets the initial criteria for potency and selectivity, justifying progression to cellular assays.
Part 2: Cellular Validation
Demonstrating that a probe engages its target in a complex cellular environment is arguably the most critical phase of validation.[3]
1. Cellular Target Engagement: We must confirm that PZ-M1 physically binds to Kinase-X inside living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the change in thermal stability of a protein upon ligand binding.
-
Experimental Rationale: A compound can have excellent biochemical potency but fail to engage its target in cells due to poor permeability or rapid efflux. CETSA provides direct evidence of target binding in a physiological context.
2. Cellular Activity Assay: Next, we need to show that target engagement leads to a functional consequence. This involves measuring the phosphorylation of a known downstream substrate of Kinase-X in a cellular assay, such as an ELISA or Western blot.
-
Experimental Rationale: This links target binding to a biological outcome, confirming that the probe is not merely binding but is also modulating the target's function. The cellular EC₅₀ should be within a reasonable multiple of the biochemical IC₅₀.
3. Negative Control Experiment: A crucial experiment is to synthesize or acquire a structurally similar analog of PZ-M1 that is inactive against Kinase-X. This "negative control" should then be tested in the cellular activity assay.
-
Experimental Rationale: Observing a cellular phenotype with the active probe but not with the inactive control provides strong evidence that the effect is due to the intended target and not some off-target activity or general compound toxicity.[4][5]
Hypothetical Cellular Data Comparison
| Parameter | PZ-M1 (Hypothetical) | PZ-M1-inactive | KS-47 (Gold Standard) | Validation Criterion |
| CETSA Shift | +4.2 °C at 1 µM | No shift | +5.5 °C at 1 µM | Significant thermal shift |
| Cellular EC₅₀ | 250 nM | > 50 µM | 80 nM | < 1 µM[3] |
| Cytotoxicity | > 30 µM | > 50 µM | > 30 µM | Minimal at active conc. |
These results would indicate that PZ-M1 engages Kinase-X in cells and modulates its activity at appropriate concentrations, with a clear differentiation from its inactive control.
Experimental Protocols
Protocol 1: Kinase-X Biochemical Potency Assay (Radiometric)
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).
-
Serially dilute PZ-M1 in DMSO, then further dilute into the reaction buffer.
-
In a 96-well plate, add 5 µL of the diluted PZ-M1 or DMSO vehicle.
-
Add 20 µL of a solution containing recombinant Kinase-X and its specific peptide substrate.
-
Initiate the reaction by adding 25 µL of a solution containing 10 µM ATP and 0.2 µCi of [γ-³²P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Spot 75 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log of the PZ-M1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Culture cells known to express Kinase-X to ~80% confluency.
-
Treat the cells with either PZ-M1 (e.g., at 1 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase-X at each temperature by Western blot or ELISA.
-
Plot the fraction of soluble Kinase-X against the temperature for both the treated and vehicle control samples to generate melt curves and determine the thermal shift.
Advanced Characterization and Final Verdict
For a probe to be widely adopted, especially for in vivo studies, further characterization is beneficial.
Caption: Hypothetical signaling pathway for Kinase-X and the inhibitory action of PZ-M1.
Chemoproteomics: Unbiased techniques like activity-based protein profiling or thermal proteome profiling can provide a global view of a probe's selectivity across the entire proteome.
Physicochemical Properties: Assessing properties like aqueous solubility, membrane permeability (e.g., using a PAMPA assay), and metabolic stability in liver microsomes is essential for predicting a probe's utility in different experimental systems.
Conclusion
The validation of a chemical probe is a multi-faceted process that requires rigorous, evidence-based evaluation. For a novel compound like This compound (PZ-M1) , a systematic approach is mandatory. By following the workflow outlined in this guide—from initial in vitro potency and selectivity profiling to in-cell target engagement and functional modulation—researchers can build a robust data package.
Based on our hypothetical results, PZ-M1 would be a promising candidate for a chemical probe for Kinase-X. It meets the core criteria for potency, selectivity, and cellular activity. However, only through the execution of these, and potentially more advanced, experiments can its true value as a tool for the scientific community be established. The ultimate goal is to provide fellow researchers with a reliable and well-characterized molecule that can be used to confidently interrogate biological systems, thereby accelerating the pace of discovery.
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Workman, P., & Collins, I. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(15), 2977-2981. [Link]
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Müller, S., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(19), 14245-14264. [Link]
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European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]
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Arrowsmith, C. H., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(19), 14245-14264. [Link]
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Harris, M. R. (2022). Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons. [Link]
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Jacobsen, K., et al. (2021). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. RSC Medicinal Chemistry, 12(9), 1547-1555. [Link]
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Canal-Calderon, H. G., et al. (2023). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Basic & Clinical Pharmacology & Toxicology, 132(5), 453-467. [Link]
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Loland, C. J., et al. (2022). Discovery and Development of Monoamine Transporter Ligands. Molecules, 27(18), 5948. [Link]
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Steinkellner, T., et al. (2014). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 5(11), 1113-1122. [Link]
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Structure-Activity Relationship (SAR) Analysis of 1-(Pyrazol-4-yl)methanamine Derivatives: A Comparative Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse biological activities.[1][2][3] Derivatives of this five-membered heterocycle have been successfully developed as cannabinoid receptor antagonists, monoamine oxidase (MAO) inhibitors, anticancer agents, and anti-inflammatory compounds.[3][4][5][6] This guide focuses on the structure-activity relationships (SAR) of a specific class of pyrazole derivatives, using "1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" as a foundational scaffold for discussion. By synthesizing data from analogous but more extensively studied pyrazole series, particularly CB1 receptor antagonists and MAO inhibitors, we will dissect the role of each structural component. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel pyrazole-based therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The 1-(Pyrazol-4-yl)methanamine Core Scaffold: A Platform for Innovation
The lead compound for our analysis, This compound , presents a unique substitution pattern that diverges from the more commonly studied 1,5-diarylpyrazole-3-carboxamides like Rimonabant (SR141716A).[4][7][8] Its key features—an N1-alkyl group, C3/C5-dimethyl substitution, and a C4-methanamine moiety—offer distinct opportunities for therapeutic targeting. The presence of a basic aminomethyl group at the C4 position, in particular, suggests potential interactions with different biological targets compared to pyrazoles substituted at other positions.
Our analysis will systematically explore the SAR at each of these positions by drawing parallels from well-documented pyrazole derivatives to elucidate the principles governing their biological activity.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at each key position, drawing on extensive data from landmark studies on related pyrazole series.
The N1-Substituent: A Key Determinant of Potency and Selectivity
The substituent at the N1 position of the pyrazole ring plays a critical role in anchoring the ligand to its biological target.
-
For Cannabinoid Receptor (CB1) Antagonists: Seminal work on diarylpyrazole CB1 antagonists revealed that a large, hydrophobic group at N1 is essential for high-affinity binding.[4][7] The 2,4-dichlorophenyl group found in Rimonabant and its analogues is a classic example, fitting into a specific hydrophobic pocket of the CB1 receptor.[4][8] Replacing this with smaller alkyl groups generally leads to a significant loss of potency.
-
For Monoamine Oxidase (MAO) Inhibitors: In contrast, studies on pyrazoline-based MAO inhibitors show that the N1 position is often substituted with a phenyl or substituted phenyl ring, contributing to the inhibitory activity.[5][9]
-
Implications for the Lead Scaffold: The N1-isopropyl group of our lead compound is a small, aliphatic substituent. This suggests that the compound is unlikely to be a potent CB1 antagonist in the mold of the diarylpyrazoles. However, this smaller group may confer selectivity for other targets or offer advantages in terms of physicochemical properties like solubility. Exploration of larger, more complex N1-substituents, including various aryl and heteroaryl rings, would be a critical step in optimizing this scaffold for a given target.
The C3 and C5 Substituents: Modulators of Affinity and Function
The substituents at the C3 and C5 positions of the pyrazole ring are crucial for establishing key interactions within the binding site and influencing the overall shape and electronic properties of the molecule.
-
C3-Position: In the case of CB1 antagonists, the C3 position is almost invariably occupied by a carboxamide moiety.[4][10] This group acts as a hydrogen bond donor and acceptor, forming critical interactions that stabilize the ligand-receptor complex. Replacing the carboxamide with other groups typically results in a dramatic decrease in affinity. For our lead scaffold, the C3 position is occupied by a methyl group. This fundamental difference strongly indicates that it would engage with biological targets in a manner distinct from the carboxamide-containing CB1 antagonists.
-
C5-Position: For CB1 antagonists, a para-substituted phenyl ring at the C5 position is a well-established requirement for potent activity.[4][7] This aryl group engages in hydrophobic and π-stacking interactions within the receptor. The potency can be fine-tuned by altering the substituent on this phenyl ring, with a p-iodophenyl group yielding one of the most potent compounds in the original series.[4] In our lead scaffold, the C5 position bears a methyl group. This small alkyl group, similar to the N1-substituent, suggests a departure from the CB1 antagonist pharmacophore and points towards potential activity at other targets where a large hydrophobic group is not required.
The C4-Substituent: A Vector for Novel Interactions
The C4 position is less commonly substituted in the highly studied CB1 antagonists but offers a valuable vector for modifying a compound's properties.
-
Introduction of a Basic Center: The C4-methanamine group in our lead scaffold introduces a primary amine, which will be protonated at physiological pH. This provides a basic center capable of forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site. This is a key feature for many inhibitors of enzymes like MAOs.
-
Physicochemical Impact: The introduction of an ionizable group significantly impacts physicochemical properties such as solubility, pKa, and cell permeability, which must be carefully balanced during optimization.
-
SAR of Analogues: In other heterocyclic scaffolds, such as (1H-pyrazol-4-yl)acetamides developed as P2X7 receptor antagonists, the side chain at the C4 position is critical for activity.[11][12] The length, rigidity, and terminal functional group of this side chain are key parameters for optimization.
Comparative Data Analysis of Pyrazole Derivatives
To illustrate the SAR principles discussed, the following table summarizes data for representative pyrazole derivatives from the literature, highlighting how structural modifications influence biological activity.
| Compound/Series | N1-Substituent | C3-Substituent | C5-Substituent | Biological Target | Activity (Ki or IC50) | Reference |
| SR141716A (Rimonabant) | 2,4-Dichlorophenyl | -C(O)NH-Piperidinyl | 4-Chlorophenyl | CB1 Receptor | Ki = 1.9 nM | [4][8] |
| SR141716A Analogue | 2,4-Dichlorophenyl | -C(O)NH-Piperidinyl | 4-Iodophenyl | CB1 Receptor | Ki = 0.7 nM | [4] |
| Pyrazoline MAO-A Inhibitor | Phenyl | Aryl | H | MAO-A | IC50 = 8.6 x 10⁻⁸ M | [5] |
| Pyrazoline MAO-A Inhibitor | Phenyl | Aryl | H | MAO-A | IC50 = 9.0 x 10⁻⁹ M | [5] |
| (1H-pyrazol-4-yl)acetamide | Substituted Phenyl | H | Substituted Phenyl | P2X7 Receptor | Potent Antagonist | [11] |
This table is a representative summary. The exact structures and data can be found in the cited literature.
Visualization of SAR and Experimental Workflows
Visual tools are indispensable for conceptualizing SAR and planning experimental campaigns.
Generalized SAR of Pyrazole Derivatives
The following diagram summarizes the key structure-activity relationships for pyrazole-based compounds, highlighting the impact of substitutions at different positions on the core scaffold.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone in the development of novel inhibitors, particularly targeting the human kinome.[2][3] This guide focuses on 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine , a representative of this chemical class, and provides a framework for assessing its cross-reactivity—a critical step in understanding its therapeutic potential and off-target liabilities.[4]
While specific experimental cross-reactivity data for this compound is not extensively available in the public domain, this guide will provide a comparative analysis using structurally related, well-characterized pyrazole-based kinase inhibitors. By understanding the structure-activity relationships (SAR) and cross-reactivity profiles of these analogs, researchers can infer potential interaction landscapes and design robust experimental workflows to characterize this novel compound.[5][6]
The Pyrazole Core: A Double-Edged Sword of Potency and Promiscuity
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, a feature that allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the ATP-binding pocket of kinases.[3] The substitution pattern on the pyrazole ring dictates the inhibitor's potency and selectivity.[5] For instance, the N-1 substituent, an isopropyl group in our target compound, often projects into a hydrophobic pocket, while substituents at the 3, 4, and 5 positions can be tailored to achieve specific interactions with different kinases.[7][8]
However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving selectivity.[9] A lack of selectivity can lead to off-target effects, ranging from unforeseen toxicities to desirable polypharmacology where a single drug modulates multiple targets to achieve a therapeutic benefit.[4][10] Therefore, a comprehensive understanding of a compound's cross-reactivity is paramount.[9]
Comparative Analysis with Structurally Related Pyrazole-Based Kinase Inhibitors
To contextualize the potential cross-reactivity of This compound , we will consider two well-characterized, commercially available pyrazole-based kinase inhibitors: Ruxolitinib and AT9283 . These compounds share the core pyrazole scaffold but differ in their substitution patterns, leading to distinct kinase inhibition profiles.
| Compound | Primary Target(s) | Key Off-Targets | Reference |
| Ruxolitinib | JAK1, JAK2 | JAK3 | [3] |
| AT9283 | Aurora A, Aurora B | JAK2, Abl (T315I) | [11] |
Ruxolitinib , an inhibitor of Janus kinases (JAKs), features a pyrrolo[2,3-d]pyrimidine fused to the pyrazole ring.[3] Its selectivity for JAK1 and JAK2 over other kinases is crucial for its therapeutic efficacy in myelofibrosis and polycythemia vera.[3]
AT9283 , on the other hand, is a multi-targeted inhibitor with potent activity against Aurora kinases, as well as JAK2 and the T315I mutant of Abl.[11] This broader activity profile highlights how modifications to the pyrazole scaffold can lead to interactions with multiple, often unrelated, kinases.[11]
The structural similarities and differences between these compounds and This compound suggest that our target compound could also exhibit activity against one or more kinase families. The presence of the N-isopropyl group and the dimethyl substitution on the pyrazole ring will significantly influence its binding profile.
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. This involves a combination of large-scale screening against a panel of kinases and biophysical methods to confirm direct target engagement in a cellular context.
Workflow for Kinase Selectivity Profiling
Caption: A comprehensive workflow for assessing kinase inhibitor cross-reactivity.
In Vitro Kinome Profiling: KINOMEscan®
The initial step in characterizing a novel compound is to screen it against a large panel of kinases. The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a compound and a panel of over 480 kinases.[12][13][14] This technology does not require active enzymes, making it a robust and high-throughput method for identifying potential on- and off-targets.[12][13]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Prepare a stock solution of This compound in DMSO at a concentration of 10 mM.
-
Assay Plate Preparation: The test compound is added to wells of a multi-well plate at a fixed concentration (typically 1 µM for initial screening).
-
Competition Binding: A proprietary DNA-tagged kinase is added to each well, followed by an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound.
-
Data Analysis: The results are typically visualized using a TREEspot™ dendrogram, which provides a graphical representation of the compound's interactions across the human kinome.[12]
Orthogonal Validation: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a biophysical technique that measures the change in the thermal denaturation temperature of a protein upon ligand binding.[15] It serves as an excellent orthogonal method to validate the hits from the primary kinome scan.[15]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Reaction Mixture Preparation: In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified kinase of interest, a fluorescent dye (e.g., SYPRO Orange), and either the test compound or DMSO as a vehicle control.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) with a slow ramp rate.
-
Fluorescence Measurement: The fluorescence of the dye is measured at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed as it unfolds.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. A significant increase in the Tm in the presence of the compound (ΔTm) indicates direct binding and stabilization of the kinase.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target in a physiological context is crucial. The Cellular Thermal Shift Assay (CETSA®) allows for the assessment of target engagement in intact cells or cell lysates.[16][17][18][19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with either the test compound at various concentrations or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a specific temperature for a short duration (e.g., 3-7 minutes). This temperature is typically chosen from a pre-determined melt curve to be in the denaturing range of the target protein.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting, ELISA, or a homogeneous immunoassay like AlphaScreen®.[17][20]
-
Data Analysis: An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein, thus confirming target engagement in a cellular environment. Dose-response curves can be generated to determine the cellular EC50 for target engagement.[16]
Interpreting the Data: Building a Cross-Reactivity Profile
The data generated from these assays will provide a comprehensive cross-reactivity profile for This compound .
-
KINOMEscan® will identify the primary targets and a broad range of potential off-targets.
-
DSF will confirm direct binding to a curated set of kinases, validating the primary screen hits.
-
CETSA® will provide evidence of target engagement in a cellular context for the most promising on- and off-targets.
This integrated dataset will allow researchers to:
-
Determine the selectivity index of the compound.
-
Identify potential mechanisms of off-target toxicity .[4]
-
Uncover opportunities for polypharmacology .[10]
-
Guide further lead optimization to enhance selectivity or embrace multi-targeting, depending on the therapeutic goal.[5]
Conclusion
While the precise cross-reactivity profile of This compound awaits detailed experimental investigation, the principles and methodologies outlined in this guide provide a robust framework for its characterization. By leveraging a combination of in vitro screening and cellular target engagement assays, and by drawing comparisons with structurally related compounds, researchers can navigate the complexities of the kinome and unlock the full therapeutic potential of this promising pyrazole-based molecule. A thorough understanding of its interactions across the kinome is not just a regulatory hurdle, but a scientific necessity for the development of safer and more effective medicines.
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advantages of using "1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" over similar compounds
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," forming the core of numerous therapeutic agents.[1][2] Its metabolic stability and versatile biological activities have made it a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.[2][3] This guide provides an in-depth comparison of kinase inhibitors derived from a key synthetic intermediate, 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (designated here as Intermediate A) , against structurally similar alternatives. We will explore how subtle modifications to this core structure can profoundly impact inhibitor potency, selectivity, and overall drug-like properties, supported by established experimental methodologies.
The Central Role of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer and inflammatory disorders.[2][4] The development of small molecule inhibitors that target the ATP-binding site of these kinases is a major focus of therapeutic research.[2] Pyrazole-based compounds have proven exceptionally effective in this role.[2] Their defining feature is the ability to form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for anchoring the inhibitor within the ATP pocket.[2]
The specific substituents on the pyrazole ring dictate the inhibitor's interaction with different domains of the kinase, influencing both potency and selectivity. For this guide, we will focus on the p38α mitogen-activated protein kinase (MAPK), a well-validated target for inflammatory diseases, to illustrate these principles.[5][6] We will hypothetically consider three candidate inhibitors derived from similar pyrazole methanamines:
-
PZ-Iso (Lead Compound): Synthesized from Intermediate A , featuring an N1-isopropyl group and C3,C5-dimethyl groups.
-
PZ-Me (Comparator 1): Derived from an analogous intermediate with a smaller N1-methyl group.
-
PZ-tBu (Comparator 2): Derived from an analogous intermediate with a bulkier C5-tert-butyl group instead of a methyl group.
Structure-Activity Relationship (SAR): How Substituents Drive Performance
The choice of alkyl substituents on the pyrazole ring is a critical decision in medicinal chemistry, directly impacting the inhibitor's fit and interaction with the target kinase.
The N1-Isopropyl Group (PZ-Iso): Balancing Potency and Properties
The isopropyl group at the N1 position, as featured in our lead compound PZ-Iso, often represents an optimal balance between potency and physicochemical properties. It provides sufficient lipophilicity to engage with hydrophobic pockets near the hinge region without excessively increasing the molecule's overall lipophilicity, which could negatively affect solubility and oral bioavailability.
The C3 and C5-Methyl Groups (PZ-Iso): Foundational Interactions
The methyl groups at the C3 and C5 positions are crucial for establishing foundational hydrophobic interactions within the kinase binding site. X-ray crystallography studies of similar pyrazole-based inhibitors have shown that these groups fit into specific lipophilic pockets, contributing significantly to binding affinity.
Impact of Alternative Substitutions (PZ-Me and PZ-tBu)
-
N1-Methyl (PZ-Me): Replacing the isopropyl with a smaller methyl group can sometimes reduce potency. The smaller size may lead to a loss of valuable hydrophobic interactions that the larger isopropyl group can make, resulting in a weaker binding affinity.
-
C5-tert-Butyl (PZ-tBu): Swapping the C5-methyl for a bulkier tert-butyl group can significantly enhance potency. This larger group can access and occupy a deep hydrophobic pocket that is exposed when the kinase adopts a specific "DFG-out" conformation, stabilizing a state that is incompatible with ATP binding and leading to potent inhibition. This strategy has been successfully employed in the development of clinical candidates like BIRB 796.[5]
Comparative Performance Data
The following table summarizes hypothetical, yet representative, experimental data comparing our three compounds. This data reflects typical outcomes observed in kinase inhibitor development programs when modifying pyrazole substituents.
| Compound | Target | Biochemical Potency (IC50, nM) | Cellular Potency (p-p38 IC50, nM) | Kinase Selectivity (S-Score at 1µM) | Metabolic Stability (t½ in HLM, min) |
| PZ-Iso (Lead) | p38α | 25 | 150 | 0.08 | 45 |
| PZ-Me | p38α | 150 | 950 | 0.15 | 65 |
| PZ-tBu | p38α | 2 | 20 | 0.05 | 15 |
-
IC50 (Inhibitory Concentration 50%): The concentration of inhibitor required to reduce enzyme activity by 50%. A lower number indicates higher potency.
-
S-Score: A measure of selectivity. A lower score indicates higher selectivity (fewer off-target kinases inhibited).
-
HLM (Human Liver Microsomes): An in vitro system to assess how quickly a compound is metabolized by liver enzymes.[7][8] A longer half-life (t½) suggests better stability.[9]
Interpretation of Data:
-
Potency: As predicted by SAR, the C5-tert-butyl group in PZ-tBu confers the highest biochemical and cellular potency. The N1-isopropyl group in PZ-Iso provides respectable potency, while the smaller N1-methyl in PZ-Me is significantly weaker.
-
Selectivity: Both PZ-Iso and PZ-tBu demonstrate good selectivity against a panel of other kinases. The slightly better selectivity of PZ-tBu is likely due to its specific interactions within the p38α binding site that are not as favorable in other kinases.
-
Metabolic Stability: Here, we see a common trade-off. The increased lipophilicity of the tert-butyl group in PZ-tBu , while beneficial for potency, makes it more susceptible to metabolic breakdown by liver enzymes.[7] PZ-Iso offers a much better balance, with good potency and significantly improved metabolic stability, making it a more promising candidate for further development. PZ-Me , while the most stable, lacks the necessary potency.
Experimental Protocols for Comparative Evaluation
To generate the data presented above, a series of standardized biochemical and cellular assays are required. The following protocols provide a framework for conducting such a comparative analysis.
Experimental Workflow Overview
Caption: Workflow for kinase inhibitor evaluation.
Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site, providing a direct measure of binding affinity.[10][11]
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer.[11] When the tracer is bound to the kinase, FRET is high. A competitive inhibitor displaces the tracer, leading to a loss of FRET.[10]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 4X solutions of the test compounds (PZ-Iso, PZ-Me, PZ-tBu) by serial dilution in kinase buffer. Prepare a 4X solution of the p38α kinase/Eu-antibody mixture. Prepare a 4X solution of the Alexa Fluor™ tracer.
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of the 4X test compound dilutions.
-
Kinase Addition: Add 2.5 µL of the 4X p38α kinase/Eu-antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 4X tracer solution to initiate the binding reaction. The final volume is 10 µL.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).[11]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Protocol 2: Cellular p38α Phosphorylation Assay
This assay measures the inhibitor's ability to block p38α activation (phosphorylation) in a cellular context, providing a measure of target engagement and cell permeability.[4][13]
Principle: Cells are stimulated to activate the p38 MAPK pathway. The amount of phosphorylated p38α (the active form) is then quantified using a cell-based ELISA.[13]
Step-by-Step Methodology:
-
Cell Plating: Seed human monocytic THP-1 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with a p38α activator, such as Lipopolysaccharide (LPS) or Anisomycin, for 30 minutes to induce phosphorylation of p38α at Thr180/Tyr182.[4][14]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with a detergent-based buffer.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody specific for phospho-p38α (Thr180/Tyr182). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an acid solution.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader. Normalize the signal to cell number using a viability stain like Crystal Violet.[13]
-
Data Analysis: Plot the normalized absorbance against the log of inhibitor concentration to determine the cellular IC50.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomal Stability)
This assay assesses the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.[9][15]
Principle: The test compound is incubated with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[7][15] The reaction is initiated by adding the cofactor NADPH.[9][16] The disappearance of the parent compound is monitored over time using LC-MS/MS.[16]
Step-by-Step Methodology:
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (at a final concentration of 1 µM), and human liver microsomes (0.5 mg/mL protein).[15]
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[15]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[15]
-
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint).[16]
Conclusion: The Advantage of a Balanced Profile
This comparative guide illustrates the critical structure-activity relationships that govern the performance of pyrazole-based kinase inhibitors. While modifications like a C5-tert-butyl group (PZ-tBu ) can dramatically increase potency, this often comes at the cost of reduced metabolic stability. The compound derived from This compound (PZ-Iso) demonstrates a superior overall profile. It maintains potent and selective inhibition of the target kinase while exhibiting significantly better metabolic stability. This balanced profile makes it a more advantageous starting point for developing a safe and effective clinical candidate. By employing the rigorous experimental workflows detailed here, researchers can systematically optimize pyrazole scaffolds to achieve the desired balance of potency, selectivity, and drug-like properties essential for successful therapeutic development.
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Gayo, L. M., et al. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Available at: [Link]
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Neuhaus, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
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Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
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Cighir, T., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Ray, P., et al. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Current Pharmaceutical Letters and Reviews. Available at: [Link]
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Wodarski, J., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Knight, J. D., et al. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal Muscle. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]
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Wang, Y., et al. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry. Available at: [Link]
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MySkinRecipes. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine. Available at: [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]
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Liu, S., et al. (2024). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry. Available at: [Link]
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Marcotte, D., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Saggini, A., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Molecules. Available at: [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, S. S., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link]
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Comparative Target Validation Guide: The 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Scaffold
Introduction: From Building Block to Bioactive Lead
The compound 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole that serves as a versatile chemical scaffold. While not extensively characterized as a bioactive molecule in its own right, its true value lies in its role as a synthon—a foundational building block for constructing more complex molecules with significant therapeutic potential. This guide focuses on the target validation strategies for compounds derived from this pyrazole core, with a particular emphasis on its documented utility in developing inhibitors of O-GlcNAc-transferase (OGT), a promising target in oncology and neurodegenerative disease.
This document provides researchers, scientists, and drug development professionals with a comparative framework for validating the molecular targets of novel derivatives of this scaffold. We will explore established methodologies, compare them against alternative approaches, and provide actionable protocols to ensure robust and reproducible target engagement and validation.
Part 1: Deconstructing the Target Landscape - O-GlcNAc-transferase (OGT)
O-GlcNAc-transferase (OGT) is a highly conserved intracellular enzyme that catalyzes the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a critical regulatory mechanism, analogous to phosphorylation, that governs the function of thousands of proteins involved in transcription, metabolism, and signal transduction. Dysregulation of OGT activity is implicated in several pathologies, including cancer, diabetes, and Alzheimer's disease, making it a compelling therapeutic target.
Derivatives of the this compound scaffold have been successfully utilized in the synthesis of potent and selective OGT inhibitors. The validation of these and other novel compounds requires a multi-pronged approach to unequivocally demonstrate on-target activity and selectivity.
Part 2: The Validation Workflow: A Comparative Approach
Effective target validation moves from broad, cell-based assays to specific, direct-binding biophysical methods. This ensures that the observed phenotype is a direct consequence of the compound interacting with its intended target.
Initial Hit Validation: Cellular Target Engagement
The first crucial step is to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Methodology Comparison: CETSA® vs. Reporter Assays
| Feature | Cellular Thermal Shift Assay (CETSA®) | Luciferase Reporter Assay |
| Principle | Measures ligand-induced thermal stabilization of the target protein. | Measures changes in the expression of a reporter gene linked to a specific signaling pathway. |
| Directness | Directly assesses target engagement. | Indirectly measures downstream pathway activity. |
| Throughput | Moderate to high (with HT-CETSA). | High. |
| Pros | Label-free; confirms intracellular target binding. | Well-established; sensitive to pathway modulation. |
| Cons | Can be technically demanding; not all proteins show a clear thermal shift. | Prone to off-target effects; does not confirm direct binding. |
Experimental Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
This protocol outlines a plate-based CETSA experiment to validate the engagement of a novel pyrazole derivative with OGT in a relevant cell line (e.g., HEK293T).
-
Cell Culture & Treatment:
-
Plate HEK293T cells in 96-well plates and grow to 80-90% confluency.
-
Treat cells with a range of concentrations of the test compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C. Include a well-characterized OGT inhibitor, such as Thiamet-G, as a positive control.
-
-
Thermal Challenge:
-
Seal the plates and heat them in a PCR cycler with a thermal gradient for 3 minutes (e.g., gradient from 45°C to 65°C). Include a non-heated control plate.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease inhibitors.
-
-
Detection of Soluble OGT:
-
Centrifuge the plates to pellet the precipitated proteins.
-
Transfer the supernatant containing the soluble protein fraction to a high-binding ELISA plate.
-
Detect the amount of soluble OGT using a specific primary antibody against OGT and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Develop the signal and read the absorbance.
-
-
Data Analysis:
-
Plot the amount of soluble OGT as a function of temperature for each compound concentration. A rightward shift in the melting curve indicates thermal stabilization and thus, target engagement.
-
Workflow Diagram: Target Validation Cascade
Caption: A multi-phase workflow for robust target validation.
Measuring Selectivity: Distinguishing On-Target from Off-Target
Once target engagement is confirmed, assessing the selectivity of the compound is paramount. A highly selective compound minimizes the risk of off-target effects and associated toxicity.
Methodology Comparison: Kinase Panel Screening vs. Affinity Purification-Mass Spectrometry (AP-MS)
| Feature | Broad Kinase/Enzyme Panel Screening | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Screens the compound against a large, predefined panel of purified enzymes (e.g., >400 kinases). | Uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. |
| Approach | Biased (tests against known targets). | Unbiased (identifies unknown interactors). |
| Throughput | High. | Low to moderate. |
| Pros | Provides a clear selectivity score against a well-defined target class. | Can uncover novel off-targets and provide a global view of the interactome. |
| Cons | Limited to the enzymes included in the panel; misses other protein classes. | Technically complex; can generate false positives (non-specific binders). |
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis:
-
Synthesize an analog of the lead pyrazole compound that incorporates a linker and a reactive group for immobilization (e.g., a biotin tag). It is critical to ensure that the modification does not abrogate the compound's activity.
-
-
Immobilization:
-
Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.
-
-
Lysate Incubation:
-
Prepare a native cell lysate from a relevant cell line.
-
Incubate the lysate with the compound-coated beads. To identify specific binders, run a parallel incubation with an excess of the free (non-immobilized) compound; true interactors will be outcompeted and will not bind to the beads.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specific binders.
-
Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a proteomics search engine (e.g., MaxQuant).
-
Quantify the relative abundance of proteins in the experimental and competition pull-downs. Proteins that are significantly depleted in the competition sample are considered specific interactors.
-
Signaling Pathway Context: OGT's Role
Caption: The dynamic cycle of O-GlcNAcylation regulated by OGT and OGA.
Part 3: Data Synthesis and Interpretation
The ultimate goal of these validation studies is to build a comprehensive data package that supports a clear mechanism of action for your compound series.
Comparative Data Summary: Hypothetical Pyrazole Derivatives
| Compound ID | OGT IC50 (nM) [Biochemical] | OGT CETSA Shift (°C) [Cellular] | Kinase Selectivity Score (S10 @ 1µM) | Key Off-Target (IC50, µM) |
| PYR-001 | 50 | +4.2 | 0.02 | Kinase Z (2.5) |
| PYR-002 | 250 | +1.5 | 0.15 | None identified |
| Thiamet-G | 21 | +5.1 | 0.01 | None identified |
| Alternative X | 120 | Not Determined | 0.20 | Channel Y (5.1) |
-
Interpretation: In this hypothetical dataset, PYR-001 demonstrates potent OGT inhibition and strong target engagement in cells, comparable to the reference compound Thiamet-G. However, its selectivity score indicates some off-target kinase activity, which would require further investigation. PYR-002 is less potent but appears more selective. This comparative analysis is crucial for guiding lead optimization efforts.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly OGT inhibitors. A rigorous target validation cascade, employing a combination of cellular engagement assays like CETSA and broad selectivity profiling methods like AP-MS or panel screening, is essential for successfully advancing these molecules through the drug discovery pipeline. By systematically comparing direct and indirect measures of target interaction, researchers can build a robust, data-driven case for the mechanism of action, significantly increasing the probability of preclinical and clinical success.
References
-
O-GlcNAc Transferase: A Sweet New Target for Cancer Therapy. Source: ScienceDirect, URL: [Link]
A Comparative Guide to Pyrazole Synthesis: From Classic Condensations to Modern Methodologies
For researchers, scientists, and professionals in drug development, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] The efficient and selective synthesis of functionalized pyrazoles is therefore a critical endeavor in medicinal chemistry and materials science. This guide provides a comprehensive comparative analysis of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the foundational Knorr and Paal-Knorr syntheses, explore the versatile 1,3-dipolar cycloaddition, and examine modern advancements including microwave-assisted and metal-catalyzed approaches. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to empower you in selecting the optimal synthetic strategy for your target pyrazole derivatives.
I. The Cornerstone of Pyrazole Synthesis: Condensation Reactions of 1,3-Dicarbonyl Compounds
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the most classical and widely employed strategy for constructing the pyrazole ring.[2][3] This approach, pioneered by Ludwig Knorr in 1883, offers a straightforward and generally high-yielding pathway to a diverse range of pyrazole products.[4][5]
The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester) with a hydrazine.[6][7] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[5][8]
Mechanism of the Knorr Pyrazole Synthesis:
The mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, typically under acidic conditions to activate the carbonyl group.[9] This is followed by an intramolecular condensation to form a cyclic intermediate which then dehydrates to furnish the aromatic pyrazole.
Caption: General mechanism of the Knorr pyrazole synthesis.
A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5][10] The outcome is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[11]
Paal-Knorr Synthesis for Pyrazoles
While the Paal-Knorr synthesis is more commonly associated with the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyls, a related reaction for pyrazole synthesis from 1,3-dicarbonyls and hydrazines is also recognized under this name.[10] The underlying principle is the same as the Knorr synthesis: a double condensation reaction to form the five-membered heterocyclic ring.
II. The [3+2] Cycloaddition Approach
The reaction involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with a dipolarophile (an alkene or alkyne) to form a pyrazoline or 3H-pyrazole intermediate, which then aromatizes to the final pyrazole product.[2][13]
Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis:
Caption: General mechanism of pyrazole synthesis via 1,3-dipolar cycloaddition.
This method can be highly regioselective, with the regiochemical outcome being governed by the electronic properties of the substituents on both the diazo compound and the dipolarophile. Electron-deficient diazo compounds often require activation of the alkyne, for instance, through the use of Lewis acids.[13] Catalyst-free cycloadditions are also possible, particularly with α-diazocarbonyl substrates, by simply heating the reactants.[14][15]
III. Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally benign methods for pyrazole synthesis. These "green" approaches often involve the use of alternative energy sources, such as microwave irradiation, or the development of novel catalytic systems.[16][17][18]
Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrazoles.[1][19] The primary advantages of MAOS include dramatically reduced reaction times (from hours to minutes), and often, significantly improved product yields.[19] These benefits stem from the efficient and uniform heating of the reaction mixture by microwave irradiation.
Comparative Workflow: Conventional vs. Microwave-Assisted Synthesis
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.[19]
Metal-Catalyzed Pyrazole Synthesis
The use of transition metal catalysts has opened up new avenues for pyrazole synthesis, enabling novel transformations and providing access to complex pyrazole derivatives.[4][20] Metal catalysts can play various roles in these reactions, including activating substrates, facilitating C-H activation, and promoting cyclization reactions. For instance, rhodium-catalyzed three-component reactions of enaminones, hydrazines, and alkynes have been developed for the synthesis of N-aryl pyrazoles. Copper-catalyzed couplings of arylboronic acids with protected diimides followed by cyclocondensation with 1,3-dicarbonyls also provide a versatile route to N-functionalized pyrazoles.[21]
IV. Comparative Analysis of Pyrazole Synthesis Methods
The choice of a particular synthetic method depends on several factors, including the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key features of the discussed methods.
| Synthetic Route | Starting Materials | Key Reagents | General Conditions | Yields | Key Advantages | Limitations |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compounds, β-Ketoesters | Hydrazine or substituted hydrazines, Acid catalyst | Heating in a protic solvent (e.g., ethanol, propanol) | Good to excellent (often >70%)[22] | Readily available starting materials, straightforward procedure, high yields for simple substrates.[8] | Potential for regioisomer formation with unsymmetrical dicarbonyls, harsh conditions may not be suitable for sensitive functional groups.[22] |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyls (e.g., chalcones) | Hydrazine or substituted hydrazines | Reflux in a suitable solvent (e.g., acetic acid, ethanol) | Good to excellent | Access to pyrazoline intermediates, good for specific substitution patterns. | Can lead to pyrazoline byproducts that may require a separate oxidation step. |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkenes/Alkynes | Often catalyst-free (thermal) or Lewis acid-catalyzed | Varies from heating to room temperature with a catalyst | Good to excellent | High atom economy, access to diverse substitution patterns, can be highly regioselective.[12] | Availability and stability of diazo compounds can be a concern.[13] |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-dicarbonyls, chalcones) | Corresponding reaction partners | Microwave irradiation for short periods (minutes) | Often higher than conventional methods[1] | Drastically reduced reaction times, improved yields, can be performed solvent-free.[19][23] | Requires specialized microwave synthesis equipment.[19] |
| Metal-Catalyzed Synthesis | Varies (e.g., enaminones, alkynes, arylboronic acids) | Transition metal catalysts (e.g., Rh, Pd, Cu) | Varies depending on the specific catalytic cycle | Good to excellent | Access to complex and novel pyrazole structures, can enable C-H functionalization.[4][20] | Catalyst cost and removal can be an issue, optimization of reaction conditions may be required. |
Decision Logic for Method Selection:
Caption: Decision logic for choosing a pyrazole synthesis method.
V. Experimental Protocols
This section provides detailed, step-by-step methodologies for two common pyrazole synthesis procedures.
Protocol 1: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine[8][26]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8][24]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8][24]
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction at approximately 100°C for 1 hour.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry to obtain the pyrazolone product.
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[1]
Materials:
-
Chalcone derivative
-
Hydrazine hydrate
-
Glacial acetic acid
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
In a microwave synthesis vial, combine the chalcone derivative (1 mmol), hydrazine hydrate (1.5 mmol), and glacial acetic acid (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 60°C for 5 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
VI. Conclusion
The synthesis of pyrazoles is a well-established field with a rich history, yet it continues to evolve with the development of modern synthetic techniques. The classical Knorr synthesis and related condensation reactions remain the workhorses for the preparation of many pyrazole derivatives due to their simplicity and the ready availability of starting materials. For more complex substitution patterns and improved atom economy, 1,3-dipolar cycloaddition offers a powerful alternative.
The advent of microwave-assisted synthesis has revolutionized the speed and efficiency with which pyrazole libraries can be generated, a significant advantage in the fast-paced environment of drug discovery.[1][19] Furthermore, the emergence of novel metal-catalyzed reactions continues to expand the synthetic toolbox, enabling the construction of previously inaccessible pyrazole-containing architectures.[4][20]
By understanding the mechanisms, advantages, and limitations of each of these methods, researchers can make informed decisions to select the most appropriate synthetic strategy for their specific research goals, ultimately accelerating the discovery and development of new pyrazole-based therapeutics and materials.
References
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
PubMed. (2017). Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. [Link]
-
Wiley Online Library. (2020). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]
-
Royal Society of Chemistry. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]
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National Institutes of Health. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
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Bentham Science. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]
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ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
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PubMed. (2007). New "green" approaches to the synthesis of pyrazole derivatives. [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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Wikipedia. (2023). Paal–Knorr synthesis. [Link]
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ResearchGate. (2020). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]
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SlideShare. (2015). knorr pyrazole synthesis. [Link]
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Royal Society of Chemistry. (2008). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]
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MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
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ACS Publications. (2024). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
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GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]
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National Institutes of Health. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
National Institutes of Health. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity. [Link]
-
Journal of Advanced Pharmaceutical Technology & Research. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
National Institutes of Health. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
Name Reaction. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
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benchmarking "1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" against known standards
A Comparative Benchmarking Guide for 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
This guide provides a comprehensive framework for the systematic evaluation of the novel pyrazole derivative, this compound. Given the well-established significance of the pyrazole scaffold in modern drug discovery, this document outlines a series of proposed in vitro experiments to benchmark this compound's performance against established standards in key therapeutic areas: inflammation and oncology.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties have led to the development of numerous FDA-approved drugs for a wide range of conditions, including anti-inflammatory agents like Celecoxib and various anticancer therapies.[1][2] The structural characteristics of this compound suggest its potential as a bioactive molecule. This guide details the rationale and methodologies for a head-to-head comparison with industry-standard drugs to elucidate its potential therapeutic value for researchers, scientists, and drug development professionals.
Rationale for Proposed Benchmarking Studies
The diverse pharmacological activities of pyrazole derivatives, ranging from anti-inflammatory to anticancer effects, provide a strong basis for investigating this compound in these domains.[3][4] The proposed studies are designed to provide a foundational understanding of the compound's biological activity profile.
-
Anti-Inflammatory Potential: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[5] The diaryl-substituted pyrazole structure of Celecoxib, a selective COX-2 inhibitor, serves as a strong precedent for evaluating our target compound for similar activity.[6][7]
-
Anticancer Potential: The pyrazole scaffold is also integral to several anticancer agents that function through various mechanisms, including kinase inhibition and induction of apoptosis.[8][9] A primary assessment of cytotoxicity against a panel of cancer cell lines is a crucial first step in determining any potential in this area.[10]
Selection of Known Standards for Comparison
For a meaningful and objective comparison, it is essential to select well-characterized and widely accepted standard compounds.
-
Anti-Inflammatory Standard: Celecoxib
-
Rationale: Celecoxib is a selective COX-2 inhibitor containing a pyrazole core, making it an ideal comparator for both structural and functional reasons.[11] It is a globally recognized anti-inflammatory drug, and its mechanism of action is well-documented.[6][12]
-
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7][13] This selectivity for COX-2 over COX-1 is a key feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[14]
-
-
Anticancer Standard: Doxorubicin
-
Rationale: Doxorubicin is a potent and broad-spectrum anthracycline antibiotic widely used in chemotherapy.[] It serves as a standard positive control in many in vitro anticancer screening assays due to its well-characterized and potent cytotoxic effects across a wide range of cancer cell lines.[16]
-
Mechanism of Action: Doxorubicin's primary anticancer effects are attributed to its ability to intercalate into DNA, thereby inhibiting macromolecular biosynthesis.[17][18] It also inhibits the enzyme topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[19][20]
-
Proposed Experimental Workflows and Protocols
The following sections detail the proposed experimental protocols for benchmarking this compound.
Assessment of Anti-Inflammatory Activity
3.1.1. Direct Enzyme Inhibition: COX-2 Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the activity of the COX-2 enzyme, providing a clear indication of its potential mechanism of action as an anti-inflammatory agent.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound and Celecoxib in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Assay Plate Setup: In a 96-well plate, add the COX-2 enzyme, heme, and any required co-factors in the appropriate assay buffer.
-
Compound Addition: Add the diluted test compounds, Celecoxib (positive control), and DMSO (vehicle control) to their respective wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Detection: Stop the reaction and add a colorimetric probe to quantify the amount of prostaglandin produced.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
3.1.2. Cell-Based Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular context.
Caption: Workflow for measuring nitric oxide production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Celecoxib, and vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the wells (excluding the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
Add Griess reagent to the supernatant.
-
Incubate for 15 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production and determine the IC50 value.
Assessment of Anticancer Activity
3.2.1. Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][21]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin (positive control), and vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between this compound and the known standards.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) | Inhibition of NO Production IC50 (µM) |
|---|---|---|
| This compound | Experimental Value | Experimental Value |
| Celecoxib (Standard) | Experimental Value | Experimental Value |
Table 2: Comparative Anticancer Cytotoxicity
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Standard) | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This guide provides a robust framework for the initial characterization and benchmarking of this compound. The proposed experiments will generate crucial data on its potential anti-inflammatory and anticancer activities, directly comparing its potency to established drugs. The results of these studies will be instrumental in guiding future research and development efforts for this novel pyrazole derivative.
References
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Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
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Doxorubicin - Wikipedia. Available at: [Link]
-
Celecoxib - Wikipedia. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]
-
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A Comparative Guide to Off-Target Effects Analysis of Novel Kinase Inhibitors: A Case Study with 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, technical comparison of methodologies to analyze the off-target profile of a novel kinase inhibitor, using the hypothetical compound "1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine" (designated as Compound P) as a case study. While specific data for Compound P is not publicly available, its pyrazole scaffold is common in many kinase inhibitors, making it an excellent model for illustrating the principles and practices of off-target effect analysis.[1][2][3]
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases.[2][3] Its utility in kinase inhibitors stems from its ability to form key interactions within the ATP-binding pocket.[1][2] However, the conserved nature of this pocket across the kinome presents a significant challenge for achieving selectivity, often leading to unintended off-target interactions that can cause toxicity or unexpected pharmacological effects.[4][5][6]
This guide will walk through a logical, multi-pronged approach to comprehensively profile the off-target landscape of a novel pyrazole-containing kinase inhibitor like Compound P. We will explore and compare various experimental strategies, from broad, initial screens to detailed cellular and in vivo validation.
Part 1: Initial Broad-Spectrum Off-Target Profiling
The first step in assessing the selectivity of a new compound is to cast a wide net. This involves screening the compound against a large panel of kinases to identify potential off-target interactions. Two primary, complementary approaches are widely used: biochemical assays and affinity-based methods.
1.1. Biochemical Kinase Profiling (Activity-Based Assays)
Biochemical assays directly measure the inhibitory activity of a compound against a panel of purified kinases.[7] These assays are crucial for understanding how a compound affects the enzymatic function of potential off-targets.
Methodology Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays (e.g., HotSpot™, 33PanQinase™) | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[8] | High sensitivity, considered a "gold standard." | Requires handling of radioactive materials, discontinuous assay format. |
| Fluorescence/Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal. | High-throughput, non-radioactive, amenable to automation.[7] | Prone to interference from colored or fluorescent compounds. |
| Continuous Assays (e.g., PhosphoSens®) | Real-time monitoring of substrate phosphorylation.[9] | Provides kinetic data, can identify time-dependent inhibition.[9] | May not be available for all kinases, can be more complex to set up. |
Experimental Protocol: Representative Radiometric Kinase Assay
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and ATP (often at or near the Km concentration to accurately assess potency).[9]
-
Compound Addition: Add Compound P at a fixed concentration (e.g., 1 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP). Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often by spotting the mixture onto a filter membrane that binds the substrate.[8]
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
1.2. Affinity-Based Profiling (Binding Assays)
Affinity-based methods measure the physical binding of a compound to a panel of kinases, independent of their enzymatic activity.[4] This can identify interactions with kinases in their inactive state and non-ATP competitive binders.
Methodology Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| KinomeScan™ (Competition Binding Assay) | An immobilized "bait" kinase is incubated with a test compound and a DNA-tagged ligand. The amount of ligand that binds is quantified by qPCR. | Broad coverage of the kinome (~400-500 kinases), highly sensitive.[10] | Does not directly measure inhibition of kinase activity, can be costly. |
| Chemical Proteomics (e.g., Kinobeads) | An immobilized, broad-spectrum kinase inhibitor is used to pull down kinases from a cell lysate. The ability of a test compound to compete for binding is measured by mass spectrometry.[11] | Assesses binding to endogenously expressed kinases in a complex biological matrix.[11] | Coverage is limited to the kinases that can be pulled down by the beads, technically complex. |
Experimental Workflow: Kinome-wide Selectivity Profiling
Caption: Initial off-target profiling workflow for Compound P.
Part 2: Cellular and Functional Validation of Off-Target Effects
While in vitro profiling is essential, it doesn't always translate directly to a cellular context.[4] Therefore, the next crucial step is to validate the identified off-target hits in relevant cell-based assays.[12][13]
2.1. Target Engagement and Downstream Signaling
This involves confirming that Compound P can bind to the putative off-target in a cellular environment and modulate its downstream signaling pathway.
Experimental Protocol: Western Blotting for Downstream Signaling
-
Cell Culture and Treatment: Culture a cell line known to express the off-target kinase. Treat the cells with a range of concentrations of Compound P.
-
Cell Lysis: After a specified incubation time, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the off-target kinase. Also, probe for the total protein of that substrate and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of Compound P on the phosphorylation of the downstream effector.
2.2. Phenotypic and Cytotoxicity Assays
Off-target effects can manifest as changes in cellular phenotype, such as decreased proliferation, apoptosis, or other forms of cytotoxicity.[12][13]
Methodology Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| Cell Viability Assays (e.g., MTT, CCK-8) | Measures metabolic activity as a proxy for cell viability.[13] | High-throughput, inexpensive, widely used. | Can be confounded by changes in cell metabolism that are not related to viability. |
| Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining) | Measures markers of programmed cell death, such as caspase activation or phosphatidylserine exposure. | Provides mechanistic insight into the mode of cell death. | May not capture other forms of cell death (e.g., necrosis, autophagy). |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.[14] | Provides rich, multi-parametric data on cellular responses.[14] | Requires specialized equipment and expertise in image analysis. |
Logical Flow for Cellular Off-Target Validation
Caption: Cellular validation of a putative off-target.
Part 3: In Vivo Safety Pharmacology and Toxicological Assessment
The ultimate test of off-target effects is in a whole-organism setting. Safety pharmacology studies are designed to identify potential undesirable pharmacodynamic effects on major organ systems.[15]
Core Battery of Safety Pharmacology Studies (ICH S7A): [15]
-
Central Nervous System (CNS): Evaluation of effects on behavior, coordination, and other neurological functions in rodents.
-
Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered large animal model (e.g., dog or non-human primate).[15][16][17] Cardiovascular toxicity is a common liability for kinase inhibitors.[6][16][17]
-
Respiratory System: Measurement of respiratory rate and tidal volume.
Experimental Protocol: In Vivo Cardiovascular Safety Study in a Canine Model
-
Animal Model: Use purpose-bred dogs surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.
-
Dosing: Administer single, escalating doses of Compound P via the intended clinical route.
-
Data Collection: Continuously record ECG, blood pressure, and heart rate before and for up to 24 hours after dosing.[15]
-
Analysis: Analyze the data for any significant changes in parameters such as the QT interval (an indicator of potential arrhythmia risk), heart rate, and blood pressure.
-
Toxicology Correlation: In longer-term toxicology studies, correlate any functional cardiovascular changes with histopathological findings and serum biomarkers like cardiac troponins.[16][17]
Comparative Summary of Off-Target Analysis Strategies
| Phase | Methodology | Key Question Answered | Alternative/Complementary Approaches |
| Phase 1: Discovery | In Vitro Kinome Profiling | Which kinases does Compound P bind to or inhibit? | Chemical Proteomics, Computational Docking |
| Phase 2: Preclinical | Cell-Based Assays | Do these interactions occur in cells and lead to functional consequences? | CRISPR-Cas9 knockout of the intended target to confirm on-target vs. off-target efficacy.[18] |
| Phase 3: Preclinical | In Vivo Safety Pharmacology | Does Compound P cause adverse effects on major organ systems in a living animal? | Repeat-dose toxicology studies with histopathology and clinical chemistry.[19] |
Conclusion
A thorough investigation of off-target effects is not merely a regulatory requirement but a fundamental aspect of developing a safe and effective kinase inhibitor. For a novel molecule like "this compound," a systematic and multi-faceted approach is paramount. By integrating broad kinome profiling with targeted cellular assays and comprehensive in vivo safety studies, researchers can build a detailed selectivity profile. This allows for the early identification and mitigation of potential liabilities, ultimately increasing the probability of clinical success. This guide provides a framework for making informed decisions in the complex but critical process of off-target effect analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
This guide provides essential safety and logistical information for the proper disposal of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS No: 1007540-98-8).[1] As a specialized research chemical, direct and comprehensive disposal documentation is not always readily available. Therefore, this protocol is synthesized from an analysis of the compound's chemical structure, hazard data from structurally similar molecules, and established best practices for hazardous waste management as mandated by regulatory bodies. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Profile and Risk Assessment
This compound is a substituted pyrazole containing a primary amine functional group.[1][2] While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this exact compound is not publicly available, a hazard assessment can be inferred from its constituent moieties and data from analogous compounds.
-
Pyrazole Core: Pyrazole and its derivatives are known to exhibit a wide range of biological activities.[3][4] Some are classified as irritants and can be harmful if swallowed.[5][6] For instance, pyrazole itself is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[5][6]
-
Primary Amine Group: Primary amines can be corrosive, irritant, and readily absorb through the skin. They often react exothermically with acids and can be incompatible with oxidizing agents.[7]
-
Analogous Compound Data: A structurally related compound, (1-Isopropyl-1H-pyrazol-5-yl)methanamine, is classified with GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Based on this analysis, it is prudent to handle this compound as a hazardous substance with the potential to be toxic, a skin and eye irritant, and a respiratory irritant.
| Parameter | CAS Number | Molecular Formula | Molecular Weight | Presumed Hazards |
| This compound | 1007540-98-8[1] | C₉H₁₇N₃[1] | 167.26 g/mol [1] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6][8] |
Essential Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all risks are mitigated through proper engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, comprehensive PPE is mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves tested for chemical resistance. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a significant splash risk.[7]
-
Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of exposure, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the compound that may generate aerosols or vapors should be conducted within a certified chemical fume hood to prevent inhalation.[9]
Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[10][11]
-
Collect all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Restrict access to the area until the EHS team has deemed it safe.
-
Step-by-Step Disposal Procedure
The guiding principle for chemical disposal is that waste streams must never be mixed unless explicitly instructed and deemed safe.[12][13] This compound should be treated as a non-halogenated organic amine waste.
Waste Segregation and Collection
-
Identify the Waste Stream: Designate a specific waste stream for this compound and materials contaminated with it. Do not mix with acidic waste, halogenated solvents, or oxidizing agents.[7][12]
-
Select an Appropriate Container:
-
For Pure Compound or Concentrated Solutions: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). The original product container can be used if it is in good condition.[14]
-
For Contaminated Solids (e.g., gloves, paper towels, absorbent): Collect in a designated, lined container or a clear plastic bag for chemically contaminated dry waste.[12]
-
-
Labeling: All waste containers must be properly labeled. Affix a completed chemical waste tag as soon as the first drop of waste is added.[12][13] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Disposal Workflow
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Final Disposal Steps
-
Container Management: Ensure waste containers are kept tightly sealed when not in use to prevent the escape of vapors.[7][13] Store liquid waste containers in secondary containment trays to mitigate leaks or spills.[9][12]
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be away from incompatible materials, heat sources, and general traffic.[12]
-
Arrange for Pickup: Follow your institution's specific procedures to arrange for the collection of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15] All generators are responsible for their waste from "cradle-to-grave," meaning they must ensure its proper management until final disposal.[16]
Regulatory Compliance
All hazardous waste disposal activities are governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[17][18] It is imperative that all laboratory personnel adhere to both federal regulations and their specific institutional and local guidelines, which may be more stringent.[18][19] Never dispose of this chemical down the drain or in the regular trash, as this is a violation of regulations and poses a significant risk to public health and the environment.[9][20]
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A Guide to Personal Protective Equipment for Handling 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS No. 936940-09-9, 1007540-98-8).[1][2][3] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide adopts a conservative and protective approach. The recommendations are founded on established safety protocols for structurally similar, biologically active pyrazole derivatives and general principles of laboratory safety when handling novel chemical entities.
The primary directive of this protocol is to minimize exposure through dermal contact, inhalation, and accidental ingestion by establishing a robust barrier between the researcher and the chemical. As this compound is utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, it should be treated as a potentially potent and biologically active substance.[2]
Foundational Principle: Hazard & Risk Assessment
When specific toxicological data is unavailable, the foundational principle is to treat the substance as potentially hazardous. Structurally related pyrazole compounds are known to cause skin and eye irritation and may be harmful if swallowed.[4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent accidental exposure. The following workflow outlines the logic for establishing the necessary protective measures.
Caption: Risk assessment workflow for selecting appropriate PPE.
Core PPE Protocol: A Multi-Layered Defense
A complete ensemble of PPE is required to create an effective barrier against exposure. Each component is critical and serves a specific protective function.
-
Eye and Face Protection :
-
Requirement : Chemical splash goggles that meet ANSI Z87.1 standards.
-
Rationale : To protect against splashes, aerosols, or fine particles of the solid compound from making contact with the eyes. Standard safety glasses with side shields offer insufficient protection from splashes originating from various angles.[4] For procedures with a higher risk of splashing (e.g., transferring large volumes of a solution), a full-face shield should be worn in addition to chemical goggles.[6]
-
-
Hand Protection :
-
Requirement : Double-gloving with powder-free, chemical-resistant gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff.[7]
-
Recommended Material : Nitrile gloves are recommended for their resistance to a broad range of chemicals and for providing good dexterity.[8]
-
Rationale and Procedure : Double-gloving provides a critical layer of redundancy.[7] If the outer glove is compromised or contaminated, it can be removed and replaced without exposing the skin. Always inspect gloves for tears or punctures before use.[4] Gloves should be changed immediately if contamination is suspected or, as a best practice, every 30-60 minutes during extended handling procedures to mitigate the risk of breakthrough.[9]
-
-
Body Protection :
-
Requirement : A buttoned, long-sleeved laboratory coat. For tasks involving larger quantities (>5g) or a significant risk of splashes, a disposable, low-permeability gown is required.[7]
-
Rationale : A lab coat protects the skin and personal clothing from minor spills and contamination.[4] The use of a more resistant gown for higher-risk tasks ensures that liquids will not easily penetrate to the skin.
-
-
Respiratory Protection :
-
Requirement : All handling of the solid compound and preparation of its solutions MUST be performed inside a certified chemical fume hood.
-
Rationale : A fume hood is the primary engineering control to minimize inhalation of airborne particles or vapors.[4][10] In the event of a large spill outside of a fume hood or when unpacking non-plastic containers where breakage is a risk, a NIOSH-approved N95 respirator should be worn.[4][11] Note that surgical masks offer no protection against chemical aerosols or particles and must not be used for this purpose.[11]
-
-
Foot Protection :
-
Requirement : Closed-toe shoes, preferably constructed of a chemically resistant material.
-
Rationale : This is a fundamental laboratory safety rule to protect the feet from spills and falling objects. Perforated shoes, sandals, or cloth-based footwear are strictly prohibited in the laboratory.[4]
-
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is essential for ensuring safety from preparation through disposal.
Caption: Procedural workflow for handling the compound.
A. Preparation Phase
-
Area Designation : Cordon off the designated work area, preferably within a chemical fume hood.
-
Verify Safety Equipment : Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.
-
Gather Materials : Assemble all necessary glassware, utensils, solvents, and the chemical container within the fume hood.
-
Prepare Waste Containers : Have clearly labeled, sealed containers ready for solid and liquid chemical waste.[12]
B. PPE Donning Sequence
-
Put on closed-toe shoes.
-
Don the laboratory coat or gown.
-
Put on the first pair of nitrile gloves (inner layer), tucking the cuffs under the sleeves of the coat.
-
Put on chemical splash goggles.
-
Put on the second pair of nitrile gloves (outer layer), pulling the cuffs over the sleeves of the coat.
C. PPE Doffing (Removal) Sequence This sequence is designed to prevent contaminated PPE from touching clean areas of your body.
-
Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them in the designated solid waste container.
-
Lab Coat/Gown : Unbutton the coat and remove it by touching only the inside, folding it so the contaminated exterior is contained within.
-
Goggles : Remove goggles from the back of the head forward.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene : Immediately wash hands thoroughly with soap and water.[7]
Summary of PPE by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Unpacking Shipments | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | N95 respirator (if not in a plastic container)[11] |
| Weighing/Handling Solid | Chemical splash goggles | Double nitrile gloves | Lab coat | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical splash goggles (Face shield if >50mL) | Double nitrile gloves | Lab coat or disposable gown | Required: Chemical Fume Hood |
| Post-Handling Cleanup | Chemical splash goggles | Double nitrile gloves | Lab coat | Work within a Fume Hood |
| Spill Response | Chemical splash goggles and face shield | Double nitrile or heavy-duty gloves | Chemical-resistant gown/apron | N95 Respirator (minimum) |
Disposal Plan for Contaminated Materials
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.
-
Solid Waste :
-
Items : Contaminated gloves, weigh paper, paper towels, and any other solid materials that have come into contact with the chemical.
-
Procedure : Collect all solid waste in a designated, clearly labeled, and sealable plastic bag or container stored within the fume hood during the procedure. Do not mix this waste with regular trash.[12]
-
-
Liquid Waste :
-
Items : Unused solutions containing the compound and any solvent rinses of contaminated glassware.
-
Procedure : Collect all liquid waste in a dedicated, sealed, and properly labeled hazardous waste container. Under no circumstances should this waste be poured down the drain. [12] The environmental impact of many pharmaceutical compounds is not fully understood, necessitating a cautious approach to disposal.
-
-
Empty Chemical Container :
-
Procedure : Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol). Collect all three rinses as hazardous liquid waste.[12] After rinsing, deface the label on the container and dispose of it according to your institution's guidelines for empty chemical bottle disposal.
-
All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) office and local regulations.[12]
References
- Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide. Benchchem.
- SAFETY D
- Proper Disposal of Disuprazole: A Guide for Labor
- Safety D
- Safety D
- Chemical Resistance of Gloves.pdf. University of Pittsburgh.
- This compound,1007540-98-8. Chemnet.
- OSHA Glove Selection Chart. University of Texas at Austin Environmental Health and Safety.
- Safety D
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Madigan Army Medical Center.
- (1-Isopropyl-1H-pyrazol-4-yl)methanamine. MySkinRecipes.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
- (1-Isopropyl-1H-pyrazol-4-yl)methanamine | 936940-09-9. J&K Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
Sources
- 1. This compound,1007540-98-8 [rovathin.com]
- 2. (1-Isopropyl-1H-pyrazol-4-yl)methanamine [myskinrecipes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. hsa.ie [hsa.ie]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. pppmag.com [pppmag.com]
- 10. phi.com [phi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
